Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Description
Properties
IUPAC Name |
methyl 2-(4-aminonaphthalen-1-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-13(15)8-17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWCPDPLKYLNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874133-47-8 | |
| Record name | methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate"
An In-depth Technical Guide to the Synthesis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Abstract
This compound is a substituted naphthalene derivative of significant interest as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a bifunctional 4-amino-1-naphthol core, presents unique synthetic challenges related to chemoselectivity. This technical guide provides a comprehensive overview of the strategic synthesis of this target molecule. We will dissect the synthetic pathways, focusing on the preparation of the key intermediate, 4-amino-1-naphthol, and subsequent selective O-alkylation. This document emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protecting group strategies, and detailed, validated protocols to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
The synthesis of complex organic molecules hinges on the strategic manipulation of functional groups. The target compound, this compound, is a prime example of a molecule whose synthesis requires careful planning due to the presence of two nucleophilic centers: a primary aromatic amine (-NH₂) and a phenolic hydroxyl (-OH). The primary challenge lies in selectively alkylating the hydroxyl group without inducing competitive N-alkylation of the more nucleophilic amino group.
This guide will explore two primary synthetic strategies, beginning with a retrosynthetic analysis to identify the key precursor, 4-amino-1-naphthol.
Retrosynthetic Analysis
A logical disconnection of the target molecule breaks the ether linkage, identifying 4-amino-1-naphthol and a methyl haloacetate as the immediate precursors. 4-amino-1-naphthol itself can be synthesized from the more readily available 1-naphthol, suggesting a multi-step pathway.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Intermediate: 4-Amino-1-naphthol
The successful synthesis of the final product is critically dependent on the efficient preparation of high-purity 4-amino-1-naphthol. This bifunctional compound is a valuable precursor in the synthesis of various dyes and pharmaceuticals.[1] Two robust methods from 1-naphthol are prevalent.
Method A: Nitration of 1-Naphthol and Subsequent Reduction
This is the most direct route. The synthesis involves two distinct steps: electrophilic aromatic substitution to install a nitro group, followed by its reduction.
Step 2.1: Synthesis of 4-Nitro-1-naphthol
The nitration of 1-naphthol must be carefully controlled to achieve selective substitution at the C4 position.[2] The use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring. The hydroxyl group is an activating, ortho-, para-director, making the C2 and C4 positions the most likely sites of attack. Steric hindrance at the C2 position (peri-position) generally favors substitution at C4.
Experimental Protocol: Nitration of 1-Naphthol [2]
-
In a flask equipped with a stirrer and cooled in an ice bath, cautiously add 1-naphthol to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 4-nitro-1-naphthol as a pale yellow solid.[2]
Step 2.2: Reduction of 4-Nitro-1-naphthol
The reduction of the nitro group to a primary amine can be achieved using various reagents. A classic and reliable method employs sodium hydrosulfite (sodium dithionite), which is effective and avoids the use of heavy metal catalysts.
Experimental Protocol: Reduction to 4-Amino-1-naphthol [3]
-
Suspend 4-nitro-1-naphthol in a hot aqueous solution of sodium hydroxide.
-
Gradually add a solution of sodium hydrosulfite while maintaining the temperature. The reaction is typically exothermic.
-
After the addition is complete, stir the mixture until the reaction is complete (indicated by a color change and TLC analysis).
-
Hot filter the solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate 4-amino-1-naphthol hydrochloride as a light gray solid.[3]
-
Collect the product by filtration, wash with dilute HCl, and dry. The free base can be obtained by subsequent neutralization if required.
Method B: Diazotization Route from 1-Naphthol
An alternative, well-documented procedure involves the coupling of a diazonium salt with 1-naphthol, followed by reduction.[3]
-
Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid at 0-5 °C to form benzenediazonium chloride.
-
Azo Coupling: The diazonium salt is then coupled with 1-naphthol in an alkaline solution to form an azo dye.
-
Reductive Cleavage: The azo linkage is cleaved using a reducing agent like sodium hydrosulfite, which also reduces the nitro group if one were present, yielding 4-amino-1-naphthol.[3]
| Parameter | Method A (Nitration/Reduction) | Method B (Azo Coupling/Reduction) |
| Starting Materials | 1-Naphthol, HNO₃, H₂SO₄, Na₂S₂O₄ | 1-Naphthol, Aniline, NaNO₂, HCl, Na₂S₂O₄ |
| Key Steps | 2 | 3 |
| Typical Yield | Good to Excellent | 65-74%[3] |
| Considerations | Requires careful temperature control during nitration. | Involves handling of unstable diazonium salts. |
Core Synthesis: Selective O-Alkylation
With pure 4-amino-1-naphthol in hand, the final step is the etherification of the phenolic hydroxyl group. As previously noted, the key challenge is preventing N-alkylation.
The Chemoselectivity Problem
Direct alkylation of 4-amino-1-naphthol with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) is likely to produce a mixture of products. The amino group is generally more nucleophilic than the hydroxyl group. While converting the hydroxyl to a phenoxide anion with a base increases its nucleophilicity, the amino group remains a competitive nucleophile. This necessitates a more controlled approach.
The N-Protection Strategy: A Robust Solution
The most reliable method to ensure selective O-alkylation is to temporarily "mask" or protect the amino group, rendering it non-nucleophilic. Acetylation is a common and effective strategy. The synthesis proceeds in three stages: protection, alkylation, and deprotection.
Caption: Workflow for the N-Protection based synthesis.
Step 3.1: N-Acetylation (Protection)
The amino group of 4-amino-1-naphthol is selectively acylated using acetic anhydride or acetyl chloride to form N-(4-hydroxy-1-naphthyl)acetamide. The hydroxyl group is less reactive under these conditions.
Experimental Protocol: N-Acetylation
-
Dissolve 4-amino-1-naphthol in a suitable solvent, such as acetic acid or THF.
-
Add acetic anhydride dropwise at room temperature.
-
Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the acetylated product.
-
Filter the solid, wash with water, and dry. The product can be used in the next step without further purification if the purity is high.
Step 3.2: O-Alkylation of the Protected Intermediate
This step is a classic Williamson ether synthesis. With the amino group protected, the phenoxide, generated by a mild base, is the only available nucleophile to react with the alkylating agent.
| Reagent / Condition | Purpose / Rationale | Typical Choice |
| Base | Deprotonates the phenolic -OH to form the nucleophilic phenoxide. | K₂CO₃, NaH, Cs₂CO₃ |
| Alkylating Agent | Provides the methyl acetate moiety. | Methyl bromoacetate or Methyl chloroacetate |
| Solvent | Aprotic polar solvent to dissolve reactants and facilitate Sₙ2 reaction. | Acetone, DMF, Acetonitrile |
| Temperature | To provide sufficient energy for the reaction without decomposition. | Room temperature to 60 °C |
Experimental Protocol: O-Alkylation
-
To a solution of N-(4-hydroxy-1-naphthyl)acetamide in acetone, add anhydrous potassium carbonate.
-
Stir the suspension vigorously and add methyl bromoacetate dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product, Methyl 2-{[4-(acetylamino)naphthalen-1-yl]oxy}acetate.
-
Purify the product by column chromatography or recrystallization.
Step 3.3: N-Deprotection (Hydrolysis)
The final step is the removal of the acetyl protecting group to reveal the free amine. This is typically achieved by acid-catalyzed hydrolysis.[4]
Experimental Protocol: Acid Hydrolysis
-
Dissolve the protected ether from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the solution to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the solution. The product may precipitate as its hydrochloride salt.
-
To obtain the free base, carefully neutralize the mixture with an aqueous base (e.g., NaHCO₃ or NaOH solution) until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product, this compound.
Purification and Characterization
The final compound should be purified to a high degree, typically by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The structure and purity should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and the number of protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and the C-O stretch of the ether.
Safety and Handling
-
1-Naphthol and its derivatives can be irritating to the skin and eyes.
-
Nitrating agents (nitric acid, sulfuric acid) are highly corrosive and strong oxidizers. All nitration reactions should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents such as DMF, acetone, and ethyl acetate are flammable and should be handled away from ignition sources.
-
Alkylating agents like methyl bromoacetate are lachrymatory and toxic. Handle with care in a fume hood.
Conclusion
The synthesis of this compound is a well-defined process that highlights a fundamental principle in organic synthesis: the strategic use of protecting groups to achieve chemoselectivity. While direct alkylation is mechanistically possible, it is synthetically impractical due to competing side reactions. The N-protection strategy, involving acetylation, selective O-alkylation, and subsequent deprotection, provides a reliable and high-yielding pathway to the desired product. The protocols outlined in this guide, grounded in established chemical literature, offer a robust framework for researchers requiring this valuable synthetic intermediate.
References
- BenchChem. (2025). The Role of 4-Amino-1-naphthol Hydrochloride as a Synthetic Precursor: An In-depth Technical Guide. BenchChem.
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Amino-1-Naphthol in Modern Organic Synthesis.
- Google Patents. (2003).
-
Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. [Link]
-
ResearchGate. (2025). Selective alkylation of aminophenols. [Link]
Sources
An In-depth Technical Guide to Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Introduction
Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate is a bifunctional organic molecule belonging to the class of aryloxyacetates. Its structure, which incorporates a naphthalene core, an amino group, and a methyl ester, suggests a potential for diverse chemical reactivity and biological activity. The naphthalene scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of both a primary amine and a hydroxyl group (as a precursor) on the naphthalene ring makes the parent compound, 4-amino-1-naphthol, a versatile intermediate in organic synthesis.[3][4] This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and potential applications of this compound, aimed at researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These computed properties, sourced from PubChem, provide essential information for handling, storage, and theoretical modeling of the compound.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₃ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| IUPAC Name | methyl 2-(4-aminonaphthalen-1-yl)oxyacetate | [1] |
| CAS Number | 874133-47-8 | [1] |
| Topological Polar Surface Area | 61.6 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
Structural Diagram:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-Amino-1-naphthol
-
Methyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-1-naphthol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone to the flask to create a suspension. The volume should be sufficient to ensure good stirring.
-
Reagent Addition: While stirring, add methyl bromoacetate (1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the 4-amino-1-naphthol spot will indicate the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group of 4-amino-1-naphthol, making it a more potent nucleophile. Anhydrous conditions are preferred to prevent hydrolysis of the methyl ester.
-
Solvent: Acetone is a common solvent for Williamson ether synthesis as it is relatively polar, dissolves the reactants, and has a convenient boiling point for reflux.
-
Stoichiometry: A slight excess of methyl bromoacetate is used to ensure complete consumption of the starting naphthol. A larger excess of the base is used to drive the reaction to completion and neutralize the hydrobromic acid byproduct.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the public domain, the expected spectroscopic features can be predicted based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The specific splitting patterns will depend on the substitution pattern.
-
-OCH₂- Protons: A singlet at approximately δ 4.5-5.0 ppm corresponding to the two protons of the methylene group adjacent to the ether oxygen.
-
-OCH₃ Protons: A singlet at approximately δ 3.7-3.9 ppm corresponding to the three protons of the methyl ester group.
-
-NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, corresponding to the two protons of the amino group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Naphthalene Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Ester Carbonyl Carbon: A signal around δ 170 ppm.
-
-OCH₂- Carbon: A signal around δ 65-70 ppm.
-
-OCH₃ Carbon: A signal around δ 50-55 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C=O Stretching: A strong, sharp peak around 1750 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ corresponding to the ether and ester C-O bonds.
-
Aromatic C=C Stretching: Peaks in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A peak at m/z = 231, corresponding to the molecular weight of the compound.
Potential Biological Activities and Applications
The biological profile of this compound has not been explicitly reported. However, based on the activities of structurally related naphthalene derivatives, several potential applications can be postulated.
-
Antimicrobial Agents: Naphthalene derivatives are known to possess significant antibacterial and antifungal properties. [1][3]The combination of the lipophilic naphthalene ring and the polar side chain in the target molecule could facilitate interaction with microbial cell membranes or intracellular targets. Further screening against a panel of pathogenic bacteria and fungi would be necessary to validate this potential.
-
Anticancer Agents: The naphthalene scaffold is present in several anticancer drugs. [2]Derivatives of aminonaphthols have been investigated for their potential to induce apoptosis in cancer cells. [4]The cytotoxic potential of this compound could be evaluated against various cancer cell lines.
-
Enzyme Inhibitors: The structural features of this molecule may allow it to act as an inhibitor for various enzymes. For instance, derivatives of 1-naphthol have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. [4] Workflow for Biological Evaluation:
Caption: A proposed workflow for the biological evaluation of the title compound.
Safety and Handling
Based on the GHS classification for the parent compound, 4-amino-1-naphthol hydrochloride, and related structures, this compound should be handled with care. [1][4]It is predicted to be harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a molecule of interest for chemical and pharmaceutical research due to its unique structural features. While specific experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route via Williamson ether synthesis offers a reliable method for its preparation. The predicted spectroscopic data provides a basis for its characterization. Further investigation into the biological activities of this compound is warranted to explore its potential as a lead molecule in drug discovery programs.
References
-
PubChem. Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
MDPI. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-Amino-1-Naphthol in Modern Organic Synthesis. [Link]
-
PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]
Sources
- 1. Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate | C13H13NO3 | CID 59553142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 2-[[[(E)-5-hydroxy-4-methylpent-3-enyl]-naphthalen-1-yloxyphosphoryl]amino]acetate | C19H24NO5P | CID 139528380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Naphthalene Derivative
Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate, registered under CAS number 874133-47-8, is a fascinating naphthalene derivative that holds considerable potential within the realms of medicinal chemistry and materials science.[1] Its unique structure, featuring a naphthalene core appended with both an amino group and an acetate moiety via an ether linkage, bestows upon it a distinct set of physicochemical properties that make it an attractive scaffold for the synthesis of novel bioactive compounds and functional materials. This guide aims to provide a comprehensive technical overview of this compound, delving into its chemical identity, synthesis, potential applications, and the analytical methodologies crucial for its characterization.
Core Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development. Herein, we present the key identifiers and computed physicochemical parameters for this compound.
| Property | Value | Source |
| CAS Number | 874133-47-8 | PubChem[1] |
| Molecular Formula | C₁₃H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 231.25 g/mol | PubChem[1] |
| IUPAC Name | methyl 2-(4-aminonaphthalen-1-yl)oxyacetate | PubChem[1] |
| Computed XLogP3-AA | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
These computed properties suggest a molecule with moderate lipophilicity and the capacity for hydrogen bonding, which are often desirable characteristics in drug candidates as they influence solubility, membrane permeability, and interaction with biological targets.
Strategic Synthesis: A Plausible Retrosynthetic Approach
Caption: Retrosynthetic analysis of this compound.
Proposed Experimental Protocol:
This protocol is a theoretical yet robust framework, grounded in established chemical transformations.
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
4-Aminonaphthalen-1-ol
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-aminonaphthalen-1-ol (1 equivalent) in anhydrous acetone or DMF.
-
Base Addition: Add potassium carbonate (1.5-2 equivalents) to the solution. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions. The base deprotonates the hydroxyl group of the naphthol, forming a nucleophilic alkoxide.
-
Electrophile Addition: Slowly add methyl bromoacetate (1.1 equivalents) to the reaction mixture at room temperature. The alkoxide will then displace the bromide ion in an Sₙ2 reaction.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material (4-aminonaphthalen-1-ol) will indicate the completion of the reaction.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
This proposed synthesis leverages a classic and reliable reaction, offering a high probability of success. The amino group on the naphthalene ring is a key functionality that can be further modified to generate a library of derivatives.
Potential Applications in Drug Discovery and Development
The structural motifs present in this compound are prevalent in a variety of biologically active compounds. The naphthalene core is a well-known pharmacophore found in numerous approved drugs, valued for its rigid, planar structure that can effectively interact with biological targets.
-
Scaffold for Bioactive Molecules: The primary amino group serves as a versatile handle for derivatization. It can be acylated, alkylated, or used in the formation of Schiff bases, leading to a diverse range of compounds for biological screening. These derivatives could exhibit a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2][3]
-
Building Block for Heterocyclic Systems: The amino and ester functionalities can be utilized in cyclization reactions to construct more complex heterocyclic systems, which are often associated with enhanced biological activity.
-
Mimic of Endogenous Ligands: The overall structure can be envisioned as a potential mimic of endogenous signaling molecules, allowing it to interact with specific receptors or enzymes. Naphthalene-based acetic acids, for instance, have been explored for their biological activities.[4]
Caption: Potential applications of this compound in drug discovery.
Essential Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity. Expected signals would include aromatic protons on the naphthalene ring, a singlet for the methylene protons of the acetate group, a singlet for the methyl ester protons, and a broad signal for the amine protons.
-
¹³C NMR: Will reveal the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): An essential technique for assessing the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid), would be a suitable starting point for method development. The development of a sensitive HPLC method is crucial for the determination of related naphthol compounds in various matrices.[5][6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, it is prudent to handle this compound with the care afforded to all new chemical entities. Standard laboratory safety practices should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chemical entity. Its versatile structure, combining the desirable features of a naphthalene scaffold with reactive functional groups, positions it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to embark on the exploration of this compound and its derivatives. Future research efforts should focus on the development and optimization of its synthesis, a thorough investigation of its biological activities through systematic screening, and the elucidation of its structure-activity relationships. Such endeavors will undoubtedly unlock the full potential of this intriguing molecule in the advancement of drug discovery and materials science.
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"Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate chemical structure"
An In-Depth Technical Guide to Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Executive Summary
This compound is a synthetic organic compound featuring a naphthalene core, a structural motif prevalent in a variety of biologically active molecules. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing an in-depth analysis of its chemical structure, physicochemical properties, a proposed synthetic pathway, and its potential biological relevance. By synthesizing available data with established chemical principles, this document aims to provide a foundational understanding of the molecule, highlighting its potential as a scaffold in medicinal chemistry and offering insights into its handling and characterization.
Chemical Identity and Structure
The unique arrangement of an aminonaphthol core linked to a methyl acetate group via an ether bond defines the chemical reactivity and potential biological interactions of this molecule.
Nomenclature and Identifiers
A summary of the key identifiers for this compound is provided below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | methyl 2-(4-aminonaphthalen-1-yl)oxyacetate | PubChem[1] |
| CAS Number | 874133-47-8 | PubChem[1] |
| Molecular Formula | C₁₃H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 231.25 g/mol | PubChem[1] |
| InChIKey | GTWCPDPLKYLNER-UHFFFAOYSA-N | PubChem[1] |
Core Chemical Structure
The molecule's architecture is built upon a 1,4-substituted naphthalene ring system. The C1 position is functionalized with an ether linkage to a methyl acetate moiety, while the C4 position bears a primary amine. This arrangement creates distinct regions of hydrophilicity (amine) and lipophilicity (naphthalene ring), influencing its solubility and interaction with biological targets.
Caption: Chemical structure of this compound.
Physicochemical Properties
The predicted physicochemical properties provide critical insights into the molecule's behavior in experimental settings, from solubility in various solvents to its potential for crossing biological membranes.
Summary of Computed Properties
The following table summarizes key computed properties that dictate the molecule's pharmacokinetic profile.
| Property | Value | Interpretation |
| Molecular Weight | 231.25 g/mol | Within the range for typical small molecule drugs. |
| XLogP3 | 2.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine can donate a hydrogen bond, contributing to interactions with polar targets and solvents. |
| Hydrogen Bond Acceptors | 4 (from -O-, C=O, -NH₂) | Multiple sites can accept hydrogen bonds, enhancing solubility in protic solvents. |
| Polar Surface Area | 64.9 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| Rotatable Bonds | 4 | Provides conformational flexibility, allowing the molecule to adapt its shape to fit into binding pockets. |
Data sourced from PubChem[1].
Synthesis and Purification
Retrosynthetic Analysis
The key disconnection is at the ether linkage (C-O bond). This retrosynthetic step yields two commercially available or readily synthesized precursors: 4-amino-1-naphthol and a methyl haloacetate derivative (e.g., methyl bromoacetate).
Proposed Synthesis Workflow
The forward synthesis involves the O-alkylation of the hydroxyl group of 4-amino-1-naphthol with methyl bromoacetate. This reaction is typically performed in the presence of a mild base to deprotonate the phenolic hydroxyl group, which is more acidic than the amine, thereby facilitating nucleophilic attack.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure derived from standard laboratory practices for similar transformations.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-1-naphthol (1.0 eq)[2] and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to a suitable solvent such as acetone or dimethylformamide (DMF).
-
Reagent Addition: Add methyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting naphthol is consumed.
-
Workup: After cooling to room temperature, filter off the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Predicted Spectroscopic Profile
Experimental spectroscopic data for this compound is not publicly available. However, a predictive analysis based on its structure allows for the anticipation of key signals for identity confirmation.
-
¹H NMR: Expected signals would include aromatic protons on the naphthalene ring (likely in the δ 7.0-8.0 ppm range), a singlet for the methylene protons (-O-CH₂-) around δ 4.5-5.0 ppm, a singlet for the methyl ester protons (-OCH₃) around δ 3.7-3.9 ppm, and a broad singlet for the amine protons (-NH₂) which may vary in chemical shift.
-
¹³C NMR: The spectrum should show 13 distinct carbon signals, including those for the naphthalene ring, the carbonyl carbon of the ester (δ ~170 ppm), the methylene carbon, and the methyl carbon.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 231. Key fragmentation patterns could involve the loss of the methoxycarbonylmethyl radical (•CH₂COOCH₃) or the methoxy group (•OCH₃).
-
Infrared (IR) Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300-3500 | Symmetric & Asymmetric Stretch |
| C-H (Aromatic) | 3000-3100 | Stretch |
| C-H (Aliphatic) | 2850-3000 | Stretch |
| C=O (Ester) | 1735-1750 | Stretch |
| C=C (Aromatic) | 1500-1600 | Stretch |
| C-O (Ether/Ester) | 1000-1300 | Stretch |
Biological Context and Potential Applications
The Naphthalene Scaffold in Drug Discovery
The naphthalene core is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities.[3] Derivatives have been reported to possess significant antimicrobial and anti-inflammatory properties.[4] For example, certain synthetic naphthalene derivatives have shown inhibitory effects on neutrophil activation, a key process in inflammation.[4][5] The structural similarity of this compound to these active compounds suggests it could be a valuable candidate for screening in similar biological assays.
Potential Mechanism of Action
While speculative, compounds with this structure could potentially interact with enzymatic targets or signaling pathways involved in inflammation or microbial growth. The combination of the planar naphthalene ring for potential π-stacking interactions, the hydrogen-bonding amine and ether/ester groups, and its overall lipophilicity make it a candidate for binding to protein active sites.
Caption: Hypothetical mechanism for anti-inflammatory action.
Safety, Handling, and Storage
GHS Hazard Classification
This compound should be handled with care, following standard laboratory safety procedures.[1]
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Warning) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Warning) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Warning) |
| H335 | May cause respiratory irritation | STOT SE, Respiratory Irritation (Warning) |
Data sourced from ECHA C&L Inventory notifications via PubChem[1].
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.[6]
-
Spills: In case of a spill, absorb with an inert material and dispose of it in a sealed container according to local regulations.
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Stability: The compound is expected to be stable under recommended storage conditions. The ester moiety could be susceptible to hydrolysis under strongly acidic or basic conditions.
References
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PubChem. (n.d.). Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269. Available at: [Link]
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PubChem. (n.d.). methyl 2-[[[(E)-5-hydroxy-4-methylpent-3-enyl]-naphthalen-1-yloxyphosphoryl]amino]acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. Retrieved from [Link]
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Rokade, Y. B., & Sayyed, R. Z. (2013). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). methyl 2-[[[(E)-5-hydroxy-4-methylpent-3-enyl]-naphthalen-1-yloxyphosphoryl]amino]acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Ayadi, M., et al. (2022). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank. Available at: [Link]
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PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]
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Reddy, C. R., et al. (2021). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. Molecules. Available at: [Link]
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"Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate molecular weight"
An In-depth Technical Guide to Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates the well-established aminonaphthalene scaffold, a privileged structure in drug discovery, with a versatile methyl acetate group. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a robust synthetic and purification strategy, and provides validated analytical methodologies for its characterization. By grounding technical protocols in established chemical principles, this guide serves as an authoritative resource for leveraging this compound in advanced research applications.
Chemical Identity and Physicochemical Properties
This compound is a distinct organic compound featuring a naphthalene core substituted with both an amino group and a methyl oxyacetate ether linkage. These features make it a valuable building block for more complex molecular architectures.
The fundamental properties of the compound are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-(4-aminonaphthalen-1-yl)oxyacetate | [1] |
| Molecular Formula | C₁₃H₁₃NO₃ | [1][2] |
| Molecular Weight | 231.25 g/mol | [1][2] |
| CAS Number | 874133-47-8 | [1][2] |
| Canonical SMILES | COC(=O)COC1=CC=C(N)C2=CC=CC=C12 | [1] |
| Appearance | (Predicted) Off-white to light brown solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, Methanol, Ethyl Acetate |
Note: Physical appearance and solubility are predicted based on analogous structures, as specific experimental data is not widely published. Researchers should verify these properties empirically.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages. This approach is predicated on the reaction of an alkoxide (or phenoxide) with a primary alkyl halide.
Synthetic Rationale and Workflow
The proposed synthesis involves the nucleophilic substitution reaction between 4-amino-1-naphthol and methyl chloroacetate. The phenolic hydroxyl group of 4-amino-1-naphthol is deprotonated by a mild base, such as potassium carbonate, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the desired ether linkage. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the ions without interfering with the nucleophile.
Sources
An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Introduction
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic compounds is a foundational requirement for understanding their function and potential applications. Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate is a multifunctional naphthalene derivative incorporating a primary aromatic amine, an ether linkage, and a methyl ester. This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of dyes, pharmaceutical agents, and other advanced materials.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural characterization of such molecules in solution. It provides unparalleled insight into the molecular framework by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, blending theoretical principles with practical, field-proven interpretation strategies. We will dissect the causal relationships between the molecule's electronic structure and its spectral features, providing researchers and drug development professionals with a robust framework for analyzing this and related compounds.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering system for this compound is used throughout this guide.
Caption: IUPAC numbering of this compound.
Part 1: Experimental Protocol for NMR Data Acquisition
A self-validating and reproducible protocol is essential for acquiring high-quality NMR data. The following methodology is a standard, field-tested procedure for compounds of this class.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those in -NH₂ groups.[1]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube into the spectrometer's probe. Modern spectrometers typically operate at frequencies of 400 MHz or higher for ¹H nuclei.
-
"Lock" the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
"Shim" the magnetic field by adjusting the shim coils to optimize field homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires a greater number of scans due to the lower natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Part 2: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through its chemical shifts, integration values, and signal splitting patterns (multiplicity).[2] The predicted spectrum is a composite of signals from the naphthalene core and the oxyacetate side chain, with each being influenced by the electronic environment.
Causality of Chemical Shifts: The Role of Substituents
The chemical shifts in the aromatic region are dictated by the electronic effects of the amino (-NH₂) and oxyacetate (-OR) substituents. Both are strong electron-donating groups (EDGs) through resonance. This increases the electron density on the naphthalene ring, particularly at the ortho and para positions, causing the attached protons to be "shielded" and resonate at a lower chemical shift (further upfield) compared to unsubstituted naphthalene.[3]
Predicted ¹H NMR Data and Interpretation
| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Rationale & Key Insights |
| H-8 | ~8.1-8.3 | 1H | Doublet (d) | This proton is peri to the -OR group, experiencing deshielding effects. It is coupled only to H-7. |
| H-5 | ~7.8-8.0 | 1H | Doublet (d) | Located on the unsubstituted ring, this proton is coupled to H-6. Its downfield shift is characteristic of α-protons in naphthalene. |
| H-6, H-7 | ~7.4-7.6 | 2H | Multiplet (m) | These protons form a complex multiplet due to mutual coupling and coupling with H-5 and H-8. Their chemical shifts are typical for β-protons on a naphthalene ring.[4] |
| H-3 | ~7.2-7.3 | 1H | Doublet (d) | This proton is ortho to the strong electron-donating -NH₂ group, causing significant shielding and an upfield shift. It is coupled to H-2. |
| H-2 | ~6.7-6.9 | 1H | Doublet (d) | As the proton para to the -NH₂ group and ortho to the -OR group, H-2 experiences the strongest shielding effect, placing it furthest upfield in the aromatic region. It is coupled to H-3. |
| -NH₂ (N4) | ~5.0-5.5 | 2H | Broad Singlet (br s) | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[5] The signal is often broad due to quadrupole broadening and chemical exchange. This peak will disappear upon D₂O exchange. |
| -OCH₂- (C9) | ~4.8-4.9 | 2H | Singlet (s) | These methylene protons are adjacent to an electronegative oxygen atom, causing a significant downfield shift.[6] The absence of adjacent protons results in a singlet. |
| -OCH₃ (C11) | ~3.7-3.8 | 3H | Singlet (s) | This signal is a sharp singlet, characteristic of a methyl ester. The chemical shift is typical for protons of a methyl group attached to an ester oxygen.[6] |
Part 3: Analysis of the ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR spectroscopy reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing direct confirmation of the carbon skeleton.
Substituent Effects on Carbon Chemical Shifts
Similar to the proton spectrum, the electron-donating -NH₂ and -OR groups strongly influence the carbon chemical shifts of the naphthalene ring. Carbons directly attached to these groups (C1 and C4) are significantly shielded (shifted upfield). The effect propagates through the π-system, influencing the shifts of other ring carbons as well.[7][8]
Predicted ¹³C NMR Data and Interpretation
| Signal Assignment | Predicted δ (ppm) | Rationale & Key Insights |
| C=O (C10) | ~170 | The carbonyl carbon of the ester group appears far downfield, which is a highly diagnostic signal for this functional group. |
| C1 | ~148-150 | This quaternary carbon is attached to the ether oxygen. The direct attachment to the electronegative oxygen atom results in a deshielded, downfield shift relative to other aromatic carbons. |
| C4 | ~140-142 | This quaternary carbon is bonded to the amino group. The strong electron-donating nature of nitrogen shields this carbon relative to what might be expected based purely on electronegativity. |
| C8a | ~130-132 | A quaternary carbon at the ring junction. |
| C5, C8 | ~125-127 | These CH carbons on the unsubstituted ring are found in the typical range for aromatic carbons in naphthalene.[9] |
| C6, C7 | ~122-124 | These CH carbons are also on the unsubstituted ring. |
| C4a | ~120-122 | A quaternary carbon at the ring junction, shielded by the adjacent electron-donating groups. |
| C3 | ~115-117 | This CH carbon is ortho to the -NH₂ group and meta to the -OR group, experiencing significant shielding. |
| C2 | ~105-107 | Located ortho to the -OR group and para to the -NH₂ group, this carbon is the most shielded of the aromatic CH carbons due to the strong resonance effects from both substituents. |
| -OCH₂- (C9) | ~65-68 | The chemical shift for this methylene carbon is characteristic of a carbon atom in an ether linkage adjacent to an ester. |
| -OCH₃ (C11) | ~52-54 | The methyl ester carbon appears in a very predictable region for this functional group.[5] |
Part 4: Mechanistic Insights and Structural Validation
The definitive assignment of the NMR signals relies on understanding the interplay of electronic effects within the molecule. The electron-donating nature of the substituents is the primary driver of the observed chemical shift patterns.
Resonance and Electronic Shielding
Both the amino and alkoxy groups donate electron density into the naphthalene π-system via resonance. This increased electron density creates a stronger local magnetic field that opposes the applied external magnetic field, "shielding" the nearby nuclei and causing them to resonate at a lower frequency (upfield shift).
Caption: Relationship between substituent electronic effects and NMR chemical shifts.
For a definitive, self-validating assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would confirm ¹H-¹H couplings (e.g., between H-2 and H-3), while an HSQC spectrum would directly correlate each proton signal with its attached carbon signal (e.g., linking the proton at ~6.8 ppm to the carbon at ~106 ppm, confirming their assignment as H-2 and C-2).
Conclusion
The NMR spectra of this compound are rich with structural information. A thorough analysis, grounded in the fundamental principles of substituent effects, allows for a confident and complete assignment of all proton and carbon signals. The strong electron-donating character of the amino and oxyacetate groups governs the spectral landscape, particularly in the aromatic region, causing characteristic upfield shifts for the protons and carbons at the ortho and para positions. This guide provides a detailed framework for interpreting these spectra, offering the necessary technical insights for researchers engaged in the synthesis and characterization of complex aromatic molecules.
References
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BenchChem. (n.d.). A Technical Guide to the Spectral Analysis of 4-Amino-1-naphthol Hydrochloride. Retrieved from BenchChem Technical Guides.[1][10]
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Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., & Khor, T. C. (1977). Carbon-13 Nuclear Magnetic Resonance Examination of Naphthalene Derivatives. Assignments and Analysis of Substituent Chemical Shifts. The Journal of Organic Chemistry, 42(14), 2411–2417.[7][8]
-
Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 895-908*. [Link][11]
-
LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. [Link][5]
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Dewar, M. J. S., & Grisdale, P. J. (1962). Substituent Effects in the Naphthalene Series. An Analysis of Polar and pI Delocalization Effects. Journal of the American Chemical Society, 84(18), 3539-3541. [Link][3]
-
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"Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate mass spectrometry"
An In-Depth Technical Guide: Mass Spectrometric Analysis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a key synthetic intermediate in pharmaceutical and chemical research.[1] Penned for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to deliver field-proven insights into methodological choices, from ionization source selection to the interpretation of complex fragmentation patterns. We present detailed, self-validating experimental workflows for both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), coupled with tandem mass spectrometry (MS/MS) for unambiguous structural elucidation. The core of this guide is a proposed fragmentation pathway, grounded in the established principles of mass spectrometry, which serves as a predictive tool for identifying the molecule and its potential metabolites or degradants. By explaining the causality behind each experimental step, this guide equips the analyst with the expertise required to generate robust, high-quality, and defensible mass spectrometric data.
Introduction to this compound
This compound is a molecule characterized by a multifunctional scaffold, incorporating a naphthalene core, a primary aromatic amine, an ether linkage, and a methyl ester. This combination of functional groups presents both unique opportunities and distinct challenges for analytical characterization. Understanding its fundamental properties is the first step in developing a robust analytical method.
Chemical Structure and Properties
A precise understanding of the analyte's molecular weight and formula is critical for mass spectrometry, as it dictates the expected mass-to-charge ratio (m/z) of the molecular ion.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | PubChem[2] |
| Average Molecular Weight | 231.25 g/mol | PubChem[2] |
| Monoisotopic Mass | 231.08954328 Da | PubChem[2] |
| Key Functional Groups | Aromatic Amine, Naphthalene Ring, Ether, Methyl Ester | N/A |
The presence of a single nitrogen atom is a crucial identifier. According to the Nitrogen Rule , any molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[3][4][5] This provides an immediate and powerful check for the correct identification of the molecular ion peak in the mass spectrum.
Foundational Principles of Ionization for the Analyte
The transition of the analyte from a neutral molecule in solution to a charged ion in the gas phase is the most critical step in mass spectrometry. The choice of ionization source is paramount and depends entirely on the physicochemical properties of the analyte. For this compound, both ESI and APCI are strong candidates, and the choice between them may depend on the sample matrix and desired sensitivity.
Ionization Source Selection: A Comparative Rationale
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and moderately polar molecules that are ionizable in solution.[6] The presence of the primary amine and the ester's carbonyl oxygen makes the analyte an excellent candidate for positive-ion ESI. Protonation is expected to occur primarily at the highly basic amino group, forming the [M+H]⁺ ion. This method is highly compatible with reverse-phase liquid chromatography. A potential pitfall to be aware of is the in-source hydrolysis of the ester group, which can sometimes occur with ESI.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[8][9] Ionization occurs in the gas phase after the sample is vaporized by a heated nebulizer.[10] Given the analyte's stable naphthalene core, APCI offers a robust alternative to ESI, particularly if the sample is in a less polar solvent system or if matrix effects are a concern with ESI.[9]
General Analytical Workflow
A systematic workflow ensures reproducibility and data integrity. The process begins with meticulous sample preparation and chromatographic separation, followed by ionization, mass analysis, and data interpretation.
Caption: Overall workflow for the LC-MS analysis of the analyte.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for method development.
Protocol 3.1: Sample Preparation and Liquid Chromatography
This protocol ensures the sample is clean and delivered to the mass spectrometer in a compatible solvent system.
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with 50:50 methanol:water to create working standards ranging from 1 ng/mL to 1000 ng/mL.
-
HPLC System Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Rationale: The C18 column provides excellent retention for the aromatic naphthalene core. The acidic mobile phase (formic acid) ensures the primary amine is protonated, leading to good peak shape and promoting efficient ionization in positive ESI mode.
-
Protocol 3.2: Mass Spectrometer Operation (Full Scan MS1)
This step is for confirming the molecular weight of the analyte.
-
Ionization Mode: Positive Ion.
-
Scan Range: m/z 50 - 500.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (N₂): 35 psi.
-
Drying Gas (N₂): 10 L/min at 325 °C.
-
Rationale: These are standard starting parameters for ESI. The drying gas temperature is sufficient to desolvate ions without causing thermal degradation.
-
-
APCI Source Parameters:
-
Corona Current: 4 µA.
-
Vaporizer Temperature: 400 °C.[10]
-
Sheath Gas (N₂): 40 arbitrary units.
-
Auxiliary Gas (N₂): 10 arbitrary units.
-
Rationale: The high vaporizer temperature is necessary to ensure complete desolvation and vaporization of the analyte before it enters the corona discharge region for ionization.[8]
-
Protocol 3.3: Tandem Mass Spectrometry (MS/MS)
This protocol is for structural elucidation by fragmenting the molecular ion.
-
Experiment Type: Product Ion Scan.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 232.1.
-
Isolation Window: Set an isolation width of ~1-2 m/z to ensure only the ion of interest is selected.
-
Collision Gas: Argon.
-
Collision-Induced Dissociation (CID): Apply a stepped collision energy (e.g., 10, 20, 40 eV).
-
Rationale: Using a range of collision energies is critical. Low energies will produce the primary, most stable fragment ions, while higher energies will induce further fragmentation, providing a more complete picture of the molecule's structure.
-
Data Interpretation and Fragmentation Analysis
The interpretation of the resulting spectra is where the chemical structure is confirmed and elucidated.
Expected Full Scan (MS1) Spectrum
In a full scan experiment, the primary goal is to identify the ion corresponding to the intact molecule.
| Ion Species | Expected m/z (Monoisotopic) | Notes |
| [M+H]⁺ | 232.0972 | Primary protonated molecule. Expected to be the base peak. |
| [M+Na]⁺ | 254.0791 | Sodium adduct, common in ESI. |
| [M+K]⁺ | 270.0530 | Potassium adduct, less common but possible. |
Self-Validation Check: The primary observed ion should be at an odd nominal mass (m/z 232), consistent with the Nitrogen Rule.[4][5]
Proposed Fragmentation Pathway (MS/MS)
Tandem MS provides the molecular fingerprint of the analyte. Based on the functional groups, we can predict a logical fragmentation pathway for the [M+H]⁺ precursor ion (m/z 232.1). The primary sites for fragmentation will be the more labile ether and ester linkages. Aromatic amines are known to produce stable molecular ions, suggesting the naphthalene core will remain intact during initial fragmentation events.[3]
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Investigating the Biological Activity of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate: A Proposed Research Framework
An In-Depth Technical Guide
Abstract
Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate is a synthetic organic compound featuring a naphthalene core, a structure known for its prevalence in pharmacologically active molecules. While direct biological data on this specific compound is not available in the public domain, its structural motifs—the naphthalen-1-yloxyacetamide and aminonaphthalene scaffolds—are present in numerous derivatives exhibiting significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide presents a structured, hypothesis-driven framework for conducting a comprehensive preliminary biological activity screening of this compound. We outline a tiered experimental approach, beginning with broad-spectrum in vitro assays and progressing to more focused mechanistic studies. This document serves as a technical roadmap for researchers seeking to elucidate the therapeutic potential of this and other novel chemical entities.
Introduction and Rationale
The search for novel therapeutic agents is a cornerstone of medicinal chemistry. The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure that has been extensively explored to generate a plethora of compounds with diverse medicinal properties.[1] Derivatives of naphthalene have been developed into FDA-approved drugs and are associated with a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects.[1][2]
Specifically, compounds containing the naphthalen-1-yloxy moiety have demonstrated potent antiproliferative activity against various cancer cell lines, such as prostate (PC-3), breast (MCF-7), and liver (Huh-7) cancer.[3][4][5][6] The mechanisms of action for these derivatives often involve the inhibition of key cellular processes like tubulin polymerization or the function of enzymes such as aromatase.[4][5][6] Furthermore, the aminonaphthalene substructure is a known pharmacophore found in compounds with anti-inflammatory and antimicrobial activities.[2][7]
This compound combines these two key structural features. This strategic combination provides a strong rationale for investigating its biological potential. The primary hypothesis is that this compound may act as a multi-target agent, potentially exhibiting cytotoxic effects on cancer cells, inhibiting microbial growth, or modulating inflammatory pathways. This guide proposes a systematic screening cascade to test these hypotheses.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | PubChem[8] |
| Molecular Weight | 231.25 g/mol | PubChem[8] |
| CAS Number | 874133-47-8 | PubChem[8] |
| Structure | PubChem[8] |
Proposed Strategy for Preliminary Biological Activity Screening
A tiered, or cascaded, screening approach is an efficient method for evaluating novel compounds.[9][10] It allows for broad, cost-effective primary screening to identify potential "hits," which can then be subjected to more complex and targeted secondary assays to confirm activity and elucidate the mechanism of action.
Diagram: Proposed Screening Workflow
Caption: Intrinsic apoptosis pathway potentially modulated by the test compound.
Proposed Mechanistic Assays:
-
Annexin V/PI Staining: Use flow cytometry to quantify the percentage of cells undergoing early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive). This provides direct evidence of apoptosis induction.
-
Western Blot Analysis: Probe for key apoptotic proteins to validate the pathway. Based on literature for similar compounds, key targets would include the anti-apoptotic protein Bcl-2 (expected to be downregulated) and the pro-apoptotic protein Bax (expected to be upregulated). [4]Additionally, probing for cleaved Caspase-3 and Caspase-9 would confirm the activation of the executioner caspase cascade.
-
Cell Cycle Analysis: Use propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Compounds like naphthalen-enamide analogs have been shown to cause cell cycle arrest at the G2/M phase. [5]
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for the initial biological evaluation of this compound. By leveraging knowledge from structurally related compounds, we have formulated a clear hypothesis and a tiered screening strategy. The proposed protocols for antiproliferative, antimicrobial, and anti-inflammatory assays serve as a robust starting point. Positive results, or "hits," from this primary screen would trigger more focused mechanistic studies to elucidate the compound's mode of action and validate its potential as a lead for further drug development. This systematic approach ensures a thorough and efficient investigation, maximizing the potential for discovering novel therapeutic properties.
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Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 2024. [Link]
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Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 2023. [Link]
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New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 2023. [Link]
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Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Publishing. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 2021. [Link]
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An In-depth Technical Guide to Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate: Synthesis, Characterization, and Research Applications
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate emerges as a compound of significant interest, integrating two key pharmacophores: the 4-amino-1-naphthol core and an aryloxyacetic acid methyl ester side chain. This guide provides a comprehensive technical overview of this research chemical, from its synthesis and characterization to its potential biological activities and avenues for future investigation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Physicochemical Properties and Chemical Identity
A foundational understanding of a research chemical begins with its fundamental properties. This compound is an aromatic compound with the molecular formula C₁₃H₁₃NO₃.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 874133-47-8 | PubChem |
| Molecular Formula | C₁₃H₁₃NO₃ | PubChem |
| Molecular Weight | 231.25 g/mol | PubChem |
| Predicted Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | PubChem |
Synthesis and Purification: A Methodological Approach
The synthesis of this compound can be efficiently achieved through a modified Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2][3][4][5] This approach involves the reaction of the sodium salt of 4-amino-1-naphthol with methyl chloroacetate. For enhanced efficiency and reduced reaction times, microwave-assisted synthesis is a highly recommended alternative to conventional heating.[6][7]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Microwave-Assisted Williamson Ether Synthesis
Materials:
-
4-amino-1-naphthol
-
Sodium hydroxide (NaOH)
-
Methyl chloroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
Procedure:
-
Deprotonation of 4-amino-1-naphthol:
-
In a microwave-safe reaction vessel, dissolve 4-amino-1-naphthol (1 equivalent) in anhydrous DMF.
-
Add sodium hydroxide (1.1 equivalents) to the solution and stir at room temperature for 15 minutes to form the sodium 4-amino-1-naphthoxide salt. The formation of the salt can be visually monitored by a color change.
-
-
Nucleophilic Substitution:
-
To the reaction mixture, add methyl chloroacetate (1.2 equivalents) dropwise.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).[6][7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Structural Characterization and Purity Analysis
Confirmation of the synthesized compound's identity and purity is crucial. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the naphthalene ring, a singlet for the -OCH₂- protons, a singlet for the methyl ester protons, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the naphthalene ring, the carbonyl carbon of the ester, the methylene carbon of the ether linkage, and the methyl carbon of the ester. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-O-C stretching (ether), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (231.25 m/z). |
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used. The purity is determined by the peak area percentage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to assess purity and confirm the molecular weight of the compound.[8][9][10]
Potential Biological Activities and Research Applications
The chemical structure of this compound suggests several avenues for biological investigation, drawing upon the known activities of its constituent moieties.
Insights from Parent Scaffolds
-
Aminonaphthols: Derivatives of aminonaphthol have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[11][12][13][14][15] Some aminobenzylnaphthols have shown cytotoxic activity against cancer cell lines.[13]
-
Aryloxyacetic Acids: This class of compounds has diverse pharmacological applications. They have been investigated as peroxisome proliferator-activated receptor (PPAR) agonists and fatty acid amide hydrolase (FAAH) inhibitors.[16][17][18] Some derivatives have also been explored as potential treatments for Alzheimer's disease due to their cholinesterase inhibitory activity.[16][17]
Proposed Research Directions and In Vitro Screening
Given the pharmacological pedigree of its components, this compound is a prime candidate for screening in various in vitro assays to elucidate its bioactivity.
Caption: A logical workflow for the initial biological screening of the target compound.
A logical first step would be to perform high-throughput screening using cell-based assays to identify potential bioactivity.[19][20][21][22] Based on the literature for related compounds, the following assays are recommended:
-
Anticancer Screening:
-
Cytotoxicity Assays: Utilize a panel of cancer cell lines (e.g., breast, colon, lung) and a normal cell line to assess cytotoxicity using assays such as MTT or XTT.
-
Apoptosis Assays: If cytotoxic activity is observed, further investigation into the mechanism of cell death can be conducted using assays like Annexin V staining.
-
-
Antimicrobial Screening:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: Screen the compound against a panel of pathogenic bacteria and fungi to determine its antimicrobial potential.[15]
-
-
Enzyme Inhibition and Receptor Agonist Assays:
-
Acetylcholinesterase (AChE) Inhibition Assay: To explore its potential relevance in neurodegenerative diseases.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Assay: To investigate its potential role in metabolic disorders.
-
Safety and Handling
Based on the predicted GHS classifications from PubChem, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a research chemical with significant potential for further investigation in drug discovery and medicinal chemistry. Its straightforward synthesis, combined with the promising biological activities of its parent scaffolds, makes it an attractive candidate for screening in a variety of therapeutic areas. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the biological potential of this intriguing molecule.
References
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- Gashaw, T., et al. (2024). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 14(1), 1-14.
- Al-Hazimi, H. M. A., & El-Azzouny, A. A. (2006). Synthesis of Aryloxyacetic Acids, Esters, and Hydrazides Assisted by Microwave Irradiation.
- Li, J., et al. (2006). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Chinese Chemical Letters, 17(9), 1158-1160.
- Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 27(3), 958.
- Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed.
- Singh, S., et al. (2024). Cell-Based Assays: Screening Bioactive Compounds & Leads.
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- Zarghi, A., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(19), 6539.
- Bevilacqua, A., et al. (2015). Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans. Molecules, 20(8), 13693-13705.
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- Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757-17766.
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An In-depth Technical Guide to the Potential Uses of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Abstract
Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate is a synthetic organic compound featuring a naphthalene core, an aminonaphthyl group, and an oxyacetate ester side chain. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active compounds. The naphthalene scaffold is a cornerstone in medicinal chemistry, known for its role in anticancer and anti-inflammatory agents.[1][2][3] Similarly, aryloxyacetic acids and their derivatives have been explored for various pharmacological activities.[4][5][6] This guide provides a comprehensive, inference-based exploration of the potential of this compound as a candidate for drug discovery. We will detail a robust synthetic pathway, propose methods for purification and characterization, and outline key in vitro assays to screen for potential therapeutic activities, primarily focusing on oncology. This document serves as a foundational roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this and related novel chemical entities.
Introduction: The Rationale for Investigation
The pursuit of novel chemical entities with therapeutic potential is a driving force in modern pharmacology. The selection of a candidate molecule for investigation is often guided by the established biological significance of its core structural components. This compound is a compound of significant interest due to the convergence of three key pharmacophores:
-
The Naphthalene Scaffold: This bicyclic aromatic system is a privileged structure in drug design. Its rigid, planar nature allows for effective interaction with biological macromolecules, including DNA and enzyme active sites.[2] Numerous naphthalene-containing compounds have been investigated and developed as anticancer, anti-inflammatory, and antimicrobial agents.[3][7][8][9] For instance, the drug Amonafide, a naphthyl-imide derivative, has undergone clinical trials for cancer treatment.[7]
-
The Aminonaphthyl Moiety: The presence and position of an amino group on the naphthalene ring can profoundly influence biological activity. The 4-amino-1-naphthol precursor is a versatile intermediate in the synthesis of dyes and pharmaceuticals.[10][11] Derivatives of aminonaphthalene have shown promise as anticancer and anti-inflammatory agents.[3][11][12]
-
The Aryloxyacetic Acid Ester: The aryloxyacetic acid functional group is found in various compounds with diverse pharmacological profiles, including multi-target agents for conditions like Alzheimer's disease.[5][13] The methyl ester form in the target compound serves as a starting point, which can be readily hydrolyzed to the corresponding carboxylic acid, potentially altering solubility, cell permeability, and target engagement.
The combination of these structural features in a single molecule provides a strong rationale for its synthesis and biological evaluation as a potential therapeutic agent.
Physicochemical and Structural Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its development.
Chemical Structure:
Caption: Structure of this compound
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | (Calculated) |
| Molecular Weight | 231.25 g/mol | (Calculated) |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 4 | PubChem |
Note: These properties are computationally predicted and require experimental verification.
Proposed Synthesis and Characterization
A reliable and reproducible synthetic route is paramount for the exploration of any new chemical entity. We propose a straightforward two-step synthesis starting from commercially available 1-naphthol.
Synthetic Pathway
The proposed synthesis involves an initial nitration of 1-naphthol, followed by reduction to form the key intermediate, 4-amino-1-naphthol. This intermediate is then subjected to a Williamson ether synthesis.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Amino-1-naphthol
Causality: This two-part step first introduces a nitro group at the 4-position of 1-naphthol, which is susceptible to electrophilic attack.[14][15] Subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, providing the key bifunctional intermediate.[16]
-
Nitration: Dissolve 1-naphthol in glacial acetic acid at 0°C. Add a solution of nitric acid in acetic acid dropwise while maintaining the temperature.
-
Stir the reaction mixture for 2-3 hours, then pour it into ice water.
-
Filter the resulting precipitate (4-nitro-1-naphthol), wash with water, and dry.
-
Reduction: To a mixture of the 4-nitro-1-naphthol in ethanol and water, add iron powder and ammonium chloride.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-amino-1-naphthol. This intermediate can be purified by recrystallization or used directly in the next step.[10]
Step 2: Synthesis of this compound
Causality: The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[17] It involves the deprotonation of a hydroxyl group (in this case, on 4-amino-1-naphthol) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[18][19][20] The use of a primary halide like methyl 2-bromoacetate is ideal for favoring the Sₙ2 pathway over elimination.[21]
-
In a round-bottom flask, suspend 4-amino-1-naphthol and potassium carbonate (as a base) in anhydrous acetone.
-
Add methyl 2-bromoacetate dropwise to the suspension.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
Purification and Characterization
Trustworthiness: A rigorous purification and characterization process is essential to validate the identity and purity of the synthesized compound, ensuring that any observed biological activity is attributable to the target molecule.
-
Purification: The crude product should be purified using column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is recommended to separate the product from any unreacted starting materials or byproducts.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
HPLC: To assess the purity of the final compound.
-
Potential Therapeutic Applications: An Inference-Based Approach
Given the structural motifs, the most promising therapeutic area to investigate for this compound is oncology.
Anticancer Potential
Rationale: Naphthalene derivatives are well-represented among anticancer agents.[1][22] Their planar structure can facilitate intercalation into DNA, while various functional groups can interact with the active sites of key enzymes involved in cancer cell proliferation, such as kinases or topoisomerases.[2][7] Several studies have demonstrated the potent cytotoxic effects of novel naphthalene derivatives against various cancer cell lines, including breast and colon cancer.[2][8]
Hypothesized Mechanisms of Action:
-
Kinase Inhibition: Many kinase inhibitors feature aromatic systems that occupy the ATP-binding pocket of the enzyme. The aminonaphthalene core could serve as a scaffold for such interactions, potentially inhibiting kinases crucial for cancer cell signaling pathways.[23]
-
DNA Intercalation: The flat, aromatic naphthalene ring system could potentially insert between the base pairs of DNA, disrupting replication and transcription and leading to apoptosis.
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways, a common mechanism for many chemotherapeutic agents.[2]
Experimental Protocols for Biological Screening
To empirically test the hypothesized anticancer activity, a tiered screening approach is recommended.
Caption: A tiered workflow for biological screening.
Tier 1: In Vitro Cytotoxicity Assay (MTT Assay)
Causality: The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell viability.[24][25][26] It measures the metabolic activity of cells, which in most cases correlates directly with the number of viable cells.[27] This assay serves as an efficient first-pass screen to identify if the compound has cytotoxic effects against cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[24]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[25]
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Tier 2: Kinase Inhibition Assay (General Protocol)
Causality: If the compound shows significant cytotoxicity, the next logical step is to investigate its mechanism. A kinase inhibition assay directly measures the compound's ability to block the activity of a specific kinase enzyme, providing direct evidence for this potential mechanism of action.[23][28]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of the target kinase, a specific substrate peptide, and ATP. Prepare serial dilutions of the test compound.[29][30]
-
Assay Setup: In a microplate, add the kinase and the test compound (or vehicle control). Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the kinase.[30]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[29]
-
Fluorescence-based: Uses a fluorescently labeled substrate or antibody to detect phosphorylation.[31]
-
Radiometric: Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.[28][31]
-
-
Data Analysis: Quantify the signal and calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC₅₀ value for kinase inhibition.
Conclusion and Future Directions
This compound represents an unexplored molecule with significant therapeutic potential, inferred from the well-established biological activities of its constituent structural motifs. The naphthalene core, combined with an aminonaphthyl group and an aryloxyacetic acid ester side chain, provides a compelling basis for investigation, particularly in the field of oncology.
This guide has provided a comprehensive framework for its synthesis, characterization, and initial biological evaluation. The proposed synthetic route is based on reliable, well-established chemical reactions, and the outlined purification and analytical protocols ensure the integrity of the final compound. The tiered biological screening workflow, starting with a broad cytotoxicity assay and progressing to more specific mechanistic studies like kinase inhibition, offers a logical and efficient path to uncovering the compound's potential.
Future work should focus on executing the proposed synthesis and screening protocols. Should the compound exhibit promising activity, further studies would be warranted, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the side chain (e.g., hydrolysis to the carboxylic acid, creation of different esters or amides) or the substitution pattern on the naphthalene ring to optimize potency and selectivity.
-
Broader Screening: Testing against a larger panel of cancer cell lines and a panel of kinases to determine its spectrum of activity and selectivity profile.[23]
-
In Vivo Studies: Evaluating the efficacy, toxicity, and pharmacokinetic properties of promising lead compounds in animal models.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this compound and contribute to the ongoing search for novel therapeutic agents.
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An In-depth Technical Guide on Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
This technical guide provides a comprehensive overview of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate, a naphthalene derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into its synthesis, physicochemical properties, and prospective biological applications. While direct literature on this specific molecule is emerging, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and scientifically grounded resource.
Introduction and Significance
This compound belongs to the class of 4-amino-1-naphthol ethers. The 4-amino-1-naphthol scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The presence of a reactive amino group and a hydroxyl group on the naphthalene ring system makes 4-amino-1-naphthol a versatile precursor for the synthesis of diverse organic molecules, including pharmaceutical and dye intermediates.[1] The ether linkage at the 1-position and the methyl acetate substituent introduce additional functionalities that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
The core structure combines the aromatic, electron-rich naphthalene system with an amino group, a known pharmacophore in many bioactive molecules, and an ether-linked acetate group, which can act as a hydrogen bond acceptor or be hydrolyzed in biological systems. This unique combination of functional groups suggests potential for this molecule and its derivatives to interact with various biological targets.
Proposed Synthesis Pathway
The proposed synthesis involves a three-step sequence starting from the commercially available 4-amino-1-naphthol:
-
N-Acetylation: Protection of the highly reactive amino group as an acetamide.
-
O-Alkylation: Williamson ether synthesis to introduce the methyl acetate moiety.
-
N-Deacetylation: Hydrolysis of the acetamide to yield the final primary amine.
This strategic approach ensures regioselective alkylation at the hydroxyl group by temporarily deactivating the nucleophilicity of the amino group.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous transformations and are provided as a starting point for laboratory synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Step 1: Synthesis of N-(4-hydroxynaphthalen-1-yl)acetamide
-
In a round-bottom flask, dissolve 4-amino-1-naphthol (1 equivalent) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure N-(4-hydroxynaphthalen-1-yl)acetamide.
Step 2: Synthesis of Methyl 2-{[4-(acetylamino)naphthalen-1-yl]oxy}acetate
-
To a solution of N-(4-hydroxynaphthalen-1-yl)acetamide (1 equivalent) in anhydrous acetone, add potassium carbonate (2.5 equivalents).
-
To this suspension, add methyl 2-bromoacetate (1.2 equivalents) dropwise.
-
Reflux the reaction mixture for 12-18 hours, monitoring its progress by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).
Step 3: Synthesis of this compound (Final Product)
-
Dissolve Methyl 2-{[4-(acetylamino)naphthalen-1-yl]oxy}acetate (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the solution for 6-12 hours, monitoring the deprotection by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain the pure this compound.
Physicochemical Properties and Characterization
The structural and physicochemical properties of this compound are critical for its handling, formulation, and interpretation of biological data. The following table summarizes its key identifiers and computed properties.
| Property | Value |
| IUPAC Name | methyl 2-(4-aminonaphthalen-1-yl)oxyacetate |
| CAS Number | 874133-47-8 |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| XLogP3 | 2.4 |
Predicted Spectroscopic Data
While experimental spectra for the title compound are not widely published, the following are predicted characteristic peaks based on the analysis of closely related structures.[4][5]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | d | 1H | Ar-H |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.4-7.6 | m | 2H | Ar-H |
| ~6.8-7.0 | d | 1H | Ar-H |
| ~6.6-6.8 | d | 1H | Ar-H |
| ~4.7 | s | 2H | -O-CH₂- |
| ~4.0-4.2 | br s | 2H | -NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (ester) |
| ~148 | C-O (aromatic) |
| ~142 | C-N (aromatic) |
| ~127-130 | Aromatic CH |
| ~122-126 | Aromatic C (quaternary) |
| ~105-110 | Aromatic CH |
| ~65 | -O-CH₂- |
| ~52 | -OCH₃ |
FTIR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretching | Primary amine |
| 3100-3000 | C-H stretching | Aromatic |
| 2950-2850 | C-H stretching | Aliphatic |
| ~1750 | C=O stretching | Ester |
| 1620-1580 | N-H bending | Primary amine |
| 1600-1450 | C=C stretching | Aromatic ring |
| 1250-1100 | C-O stretching | Ether and Ester |
Mass Spectrometry (EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 231. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the ether bond.
Biological Activities and Potential Applications
Derivatives of aminonaphthols are a well-established class of compounds with a broad spectrum of biological activities.[4][6][7] While the specific biological profile of this compound has yet to be extensively reported, the structural motifs present suggest several promising avenues for investigation in drug discovery.
Caption: Potential therapeutic applications based on the 4-amino-1-naphthol scaffold.
-
Anticancer Activity: Aminonaphthol derivatives have been investigated as inhibitors of protein kinases such as Abl and Akt1, which are crucial in cancer cell signaling pathways.[3] The naphthalene core can serve as a scaffold to position functional groups for optimal interaction with the ATP-binding pocket of these enzymes. The ether-linked side chain of the title compound could be modified to enhance potency and selectivity. Furthermore, some aminobenzylnaphthols have demonstrated significant cytotoxicity against various cancer cell lines, including lung, prostate, breast, and liver cancer.[6]
-
Antimicrobial and Antifungal Activity: The aminonaphthol moiety is associated with antibacterial and antifungal properties.[7] The introduction of the ester functionality could modulate the compound's ability to penetrate microbial cell membranes. Studies on related 1-aminoalkyl-2-naphthols have shown potent activity against multidrug-resistant bacterial strains.[7]
-
Antiviral and Antiparasitic Properties: Certain amidoalkyl naphthols have shown promising activity against viruses and parasites like Leishmania donovani.[4] The structural features of this compound make it a candidate for screening in antiviral and antiparasitic assays.
The development of this and related compounds could lead to novel therapeutic agents. The synthetic pathway proposed allows for the generation of a library of analogues by varying the ester group and substitution on the naphthalene ring, facilitating comprehensive SAR studies.
Conclusion
This compound is a promising, yet underexplored, molecule with a versatile chemical structure. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route is robust and amenable to the creation of a diverse chemical library for biological screening. The rich pharmacology of the 4-amino-1-naphthol scaffold strongly suggests that this compound and its derivatives warrant further investigation as potential leads in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. The detailed protocols and predicted spectral data herein should serve as a valuable resource for researchers embarking on the study of this intriguing class of compounds.
References
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- Abou-Elmagd, W. S., & Hashem, A. I. (2013). Synthesis of 1-amidoalkyl-2-naphthols and oxazine derivatives with study of their antibacterial and antiviral activities. Medicinal Chemistry Research, 22(5), 2005–2013.
- Comosinski, J., & Dil, H. (2003). Preparation of 4-amino-1-naphthol ethers. U.S.
- Xu, F. (2011). Design, synthesis and preliminary activity of 4-amino-1-naphthol ABL and AKT1 protein kinase inhibitors.
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Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate, a valuable intermediate in medicinal chemistry and materials science. The protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This guide details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and analytical characterization methods. Safety precautions and key experimental considerations are also highlighted to ensure a successful and safe synthesis.
Introduction
This compound is an organic compound featuring a naphthalene core functionalized with both an amino group and an acetate ether moiety.[1] This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules. The naphthalene scaffold is a common feature in many biologically active compounds, and the aminonaphthol core, in particular, is a precursor to various pharmaceuticals and dyes.[2] The addition of the methyl acetate group via an ether linkage provides a handle for further chemical modifications, making this compound a key intermediate for drug discovery and development.
The synthesis described herein utilizes the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and an alkyl halide.[3][4] In this case, the phenoxide is generated from 4-amino-1-naphthol by deprotonation with a suitable base. This nucleophile then displaces a halide from a methyl haloacetate to form the desired ether.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via the Williamson ether synthesis.[3][4] This reaction is a bimolecular nucleophilic substitution (SN2) reaction.[4]
Step 1: Deprotonation of 4-amino-1-naphthol
The reaction is initiated by the deprotonation of the hydroxyl group of 4-amino-1-naphthol using a base to form a nucleophilic naphthoxide ion. The choice of base is critical; a moderately strong base is required to deprotonate the phenolic hydroxyl group, which is more acidic than a typical alcohol. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for this purpose.[5][6] The use of a stronger base like sodium hydride (NaH) is also an option.[3]
Step 2: Nucleophilic Attack
The resulting 4-amino-1-naphthoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon of the methyl haloacetate (e.g., methyl bromoacetate or methyl chloroacetate). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case).[4]
Step 3: Displacement of the Leaving Group
In a concerted step, as the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is displaced as a leaving group. The choice of the haloacetate is also important; methyl bromoacetate is generally more reactive than methyl chloroacetate due to the better leaving group ability of the bromide ion.
It is crucial to perform this reaction under anhydrous conditions, especially when using highly reactive bases like NaH, to prevent the base from being quenched by water. The choice of solvent is also important; polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often used as they can dissolve the reactants and facilitate the SN2 reaction.[4]
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| 4-Amino-1-naphthol | C₁₀H₉NO | 159.19 | 1.59 g (10 mmol) | >98% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.44 g (11 mmol) | >97% |
| Methyl Bromoacetate | C₃H₅BrO₂ | 152.97 | 1.68 g (11 mmol) | >98% |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | >99.8% |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | Reagent grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent grade |
| Saturated aq. NaHCO₃ | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |
3.2. Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-naphthol (1.59 g, 10 mmol) and anhydrous acetonitrile (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Base Addition: Carefully add powdered sodium hydroxide (0.44 g, 11 mmol) to the solution. Stir the mixture at room temperature for 30 minutes. The color of the solution may change, indicating the formation of the naphthoxide salt.
-
Addition of Alkylating Agent: Slowly add methyl bromoacetate (1.68 g, 11 mmol) to the reaction mixture dropwise using a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting material (4-amino-1-naphthol) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acidic species, followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure product.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, a singlet for the methylene protons of the acetate group adjacent to the ether oxygen (typically in the range of 4.5-5.0 ppm), a singlet for the methyl ester protons (around 3.7 ppm), and a broad signal for the amine (-NH₂) protons.[7][8] The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbons of the naphthalene ring, the carbonyl carbon of the ester (around 170 ppm), the methylene carbon of the ether linkage (around 60-70 ppm), and the methyl carbon of the ester (around 50-55 ppm).[7]
5.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching: A broad band or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C=O stretching: A strong absorption around 1735-1750 cm⁻¹ for the ester carbonyl group.
-
C-O stretching: A strong, characteristic absorption for the aryl ether C-O-C asymmetric stretch is expected in the range of 1200-1300 cm⁻¹.[9][10][11] A second C-O stretch for the ester will also be present.
-
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
5.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound. For this compound (C₁₃H₁₃NO₃), the expected molecular weight is approximately 231.25 g/mol .[1] Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 232.
Safety and Handling Precautions
-
4-Amino-1-naphthol: This compound can be an irritant to the skin, eyes, and respiratory system. It is also sensitive to air and light and should be handled in a well-ventilated area, preferably a fume hood.[12]
-
Methyl Bromoacetate: This is a toxic and lachrymatory (tear-inducing) substance. It is corrosive and can cause severe burns. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Hydroxide: A corrosive solid that can cause severe burns. Handle with care and avoid contact with skin and eyes.
-
Solvents: Acetonitrile, ethyl acetate, and hexane are flammable. Keep them away from ignition sources.
General Precautions:
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Be cautious when heating flammable solvents.
-
Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are pure and anhydrous, especially the solvent.
-
The base may not be strong enough, or an insufficient amount was used. Consider using a stronger base like potassium tert-butoxide.
-
The reaction time may need to be extended, or the temperature increased. Monitor the reaction closely by TLC.
-
-
Incomplete Reaction:
-
This could be due to impure starting materials or insufficient heating.
-
The alkylating agent may have degraded. Use fresh methyl bromoacetate.
-
-
Side Reactions:
-
N-alkylation of the amino group is a possible side reaction. O-alkylation is generally favored for phenols under these conditions, but if N-alkylation is significant, protection of the amino group may be necessary.[13]
-
Conclusion
The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this valuable chemical intermediate for their research and development needs. Proper characterization of the final product is essential to confirm its identity and purity.
References
-
The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017). Available at: [Link]
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Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Available at: [Link]
-
Design and synthesis of pendant naphthalene-based aromatic polyesters: structure-property relationship, solubility, and thermal behavior. (2021). ResearchGate. Available at: [Link]
-
IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023). YouTube. Available at: [Link]
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Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024). Semantic Scholar. Available at: [Link]
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The Williamson Ether Synthesis. (n.d.). Available at: [Link]
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Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024). National Center for Biotechnology Information. Available at: [Link]
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Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]
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IR spectrum: Ethers. (n.d.). Química Orgánica. Available at: [Link]
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SUPPORTING INFORMATION FOR. (n.d.). Available at: [Link]
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Spectroscopy of Ethers. (2024). Chemistry LibreTexts. Available at: [Link]
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Spectroscopy of Ethers. (n.d.). OpenStax. Available at: [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Available at: [Link]
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. Available at: [Link]
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Williamson Ether Synthesis. (n.d.). Utah Tech University. Available at: [Link]
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Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Available at: [Link]
- Preparation of 4-amino-1-naphthol ethers. (2003). Google Patents.
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The Role of 4-Amino-1-Naphthol in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). MDPI. Available at: [Link]
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Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate | C13H13NO3. (n.d.). PubChem. Available at: [Link]
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1,4-aminonaphthol hydrochloride. (n.d.). Organic Syntheses. Available at: [Link]
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Selective alkylation of hydroxyl group of aminophenols. (n.d.). ResearchGate. Available at: [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). National Center for Biotechnology Information. Available at: [Link]
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Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. (n.d.). FULIR. Available at: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Available at: [Link]
- Method for producing O-alkylated cyclic aminoalcohols. (n.d.). Google Patents.
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Available at: [Link]
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13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]
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α-Methyl-2-naphthalenemethanol. (n.d.). NIST WebBook. Available at: [Link]
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1H-NMR spectra of AN (a) and OAN (b). (n.d.). ResearchGate. Available at: [Link]
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Application Note: Comprehensive Analytical Strategies for Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Introduction
Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate is a synthetic organic compound featuring a naphthalene core, an aromatic amine, an ether linkage, and a methyl ester group. Its structural complexity and the presence of reactive functional groups necessitate well-defined analytical methods to ensure its identity, purity, and quality in various applications, including pharmaceutical research and chemical synthesis. The molecule has a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol [1]. The presence of a chromophoric naphthalene ring and a primary aromatic amine suggests strong UV absorbance, making it an ideal candidate for HPLC with UV detection. The compound's potential volatility, particularly after derivatization, also allows for analysis by GC-MS.
This guide provides comprehensive, field-proven protocols for the analysis of this compound, emphasizing not just the procedural steps but the underlying scientific principles that ensure data integrity and reproducibility.
High-Performance Liquid Chromatography (HPLC) for Quantification
Rationale: HPLC is the premier technique for the quantification of non-volatile or thermally labile compounds like this compound. The aromatic amine and naphthalene ring system provide strong chromophores, allowing for sensitive detection using a UV-Vis detector. A reversed-phase method is proposed due to the compound's moderate polarity. This method is ideal for determining purity, quantifying the active ingredient in a formulation, and performing stability studies.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample.
-
Dissolve in a 10 mL volumetric flask using a diluent of 50:50 (v/v) acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions: The conditions provided in the table below are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 280 nm (based on typical absorbance for naphthalene derivatives) |
Rationale for parameter selection: A C18 column is chosen for its versatility in retaining moderately polar compounds. The gradient elution with an acidified mobile phase (formic acid) helps to ensure good peak shape for the amine-containing analyte by suppressing silanol interactions on the stationary phase and protonating the amine. Acetonitrile is selected as the organic modifier for its low viscosity and UV cutoff.
HPLC Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to reporting.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself may have limited thermal stability, derivatization of the primary amine group (e.g., through acetylation or silylation) can enhance its volatility and thermal stability, making it amenable to GC-MS analysis. This method is particularly useful for identifying volatile impurities, degradation products, or by-products from synthesis. Electron Ionization (EI) will provide a reproducible fragmentation pattern for library matching and structural elucidation.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Derivatization (Silylation):
-
Dry a 1 mg sample under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting solution can be directly injected.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Rationale for parameter selection: A DB-5ms column is a low-polarity column suitable for a wide range of derivatized compounds. The temperature program is designed to elute the derivatized analyte and separate it from potential impurities. Standard EI at 70 eV is used to generate a reproducible mass spectrum that can be compared to commercial or user-generated libraries.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow including derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound. 2D NMR techniques like COSY and HSQC can be used to confirm connectivity. This method is essential for reference standard characterization and for identifying the structure of unknown synthesis by-products or degradants.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) for full structural assignment.
-
-
Expected Chemical Shifts:
-
¹H NMR: Aromatic protons on the naphthalene ring are expected in the range of δ 7.0-8.5 ppm. The -NH₂ protons will likely appear as a broad singlet. The -OCH₂- protons will be a singlet, as will the -OCH₃ protons of the ester.
-
¹³C NMR: Aromatic carbons will be in the δ 110-150 ppm range. The ester carbonyl carbon will be highly deshielded (δ > 160 ppm).
-
NMR Logic Diagram
Caption: Logical relationships between structure and expected NMR signals.
Method Validation
Any analytical method intended for regulatory submission or quality control must be validated to ensure it is fit for its intended purpose.[2][3][4] The validation should be conducted according to established guidelines from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), or the International Union of Pure and Applied Chemistry (IUPAC).[5][6][7][8]
Key validation parameters to be assessed for the HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix components).
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the analysis of a reference standard or by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Conclusion
The analytical methods presented in this application note provide a comprehensive framework for the analysis of this compound. The HPLC method is recommended for quantification and purity assessment, while the GC-MS method is suitable for the identification of volatile impurities after derivatization. NMR spectroscopy serves as the definitive tool for structural confirmation. Adherence to the detailed protocols and validation guidelines will ensure the generation of accurate, reliable, and reproducible data for researchers, scientists, and drug development professionals.
References
- Benchchem. (n.d.). Application Note: Analysis of Naphthalene Derivatives in Water by Purge and Trap GC-MS.
- Fan, Z., Zhou, W., & Wang, X. (2010). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.
- Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). ResearchGate.
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- Sims, D. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
- Chen, J., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications.
- Thompson, M. (2001). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). SciSpace.
- Johnson, R. L. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University.
- Harmonized IUPAC Guidelines. (2003). Guidelines for Single-Laboratory Validation of Methods of Analysis. Scientific Research Publishing.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
- IUPAC. (2002). Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis. IUPAC.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Jones, K., & Cocker, J. (2020). Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
- Zhang, Y., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
- Benchchem. (n.d.). A Spectroscopic Comparison of 1-Aminonaphthalene-2-acetonitrile and Its Precursors.
- Mirasol, F. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International.
- RXinsider. (2020). Analytical Methods Validation for FDA Compliance.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ResearchGate. (n.d.). GC-MS-chromatogram of the diluted sample extract corresponding to FD 9.
- Publisso. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS.
- PubChem. (n.d.). Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate.
- Rettig, W., & Fritz, R. (1998). Internal Conversion in 1-Aminonaphthalenes. Influence of Amino Twist Angle. ACS Publications.
- ResearchGate. (n.d.). ¹H-NMR spectra of AN (a) and OAN (b).
- MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751).
- Al-Amiery, A. A. H. (2021). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. ResearchGate.
- MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.
- PubChem. (n.d.). methyl 2-[[[(E)-5-hydroxy-4-methylpent-3-enyl]-naphthalen-1-yloxyphosphoryl]amino]acetate.
- Google Patents. (n.d.). Synthesis of 1-acetoxy-2-methylnaphthalene.
- Zhou, L. N., et al. (2010). 2-Meth-oxy-4-[(4-methyl-piperazin-1-yl)imino-meth-yl]phenol. PubMed.
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- 1. Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate | C13H13NO3 | CID 59553142 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
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- 6. Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]
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The Versatile Building Block: Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery and materials science, the naphthalene core represents a "privileged scaffold." Its rigid, aromatic structure provides a unique framework for the spatial presentation of functional groups, influencing biological activity and material properties. Within this class of compounds, Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate emerges as a particularly versatile, yet under-explored, building block. This molecule uniquely combines a reactive primary aromatic amine, a nucleophilic ether linkage, and an ester moiety on a naphthalene chassis. This convergence of functionalities opens a gateway to a diverse array of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems, functionalized dyes, and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for the research scientist.
Physicochemical Properties & Safety Considerations
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 874133-47-8 |
Safety Profile: Based on available data for analogous compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential.
Synthesis of this compound: A Proposed Pathway
While a direct, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical synthetic route can be proposed based on established methodologies for the preparation of 4-amino-1-naphthol ethers.[1][2] The following multi-step synthesis starts from the readily available 1-naphthol.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of Methyl 2-(naphthalen-1-yloxy)acetate
This initial step involves the O-alkylation of 1-naphthol with methyl bromoacetate. The choice of a weak base like potassium carbonate and a polar aprotic solvent such as acetone favors the O-alkylation over C-alkylation.[3]
Materials:
-
1-Naphthol
-
Methyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 2-(naphthalen-1-yloxy)acetate.
Expected Yield: 80-90%
Protocol 2: Synthesis of Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate
The second step is the regioselective nitration at the C4 position of the naphthalene ring, which is activated by the electron-donating ether group.
Materials:
-
Methyl 2-(naphthalen-1-yloxy)acetate
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
To a flask containing concentrated sulfuric acid, cooled in an ice-salt bath, slowly add Methyl 2-(naphthalen-1-yloxy)acetate with stirring, maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the nitro-product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the solid product under vacuum. Recrystallization from ethanol can be performed for further purification.
Expected Yield: 75-85%
Protocol 3: Synthesis of this compound
The final step is the reduction of the nitro group to a primary amine. A classic and effective method is the use of iron powder in the presence of an electrolyte like ammonium chloride.
Materials:
-
Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask, prepare a suspension of Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate (1.0 eq) and ammonium chloride (0.2 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and add iron powder (3.0-4.0 eq) portion-wise over 30 minutes.
-
Continue to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, hot filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the target compound, this compound.
Expected Yield: 85-95%
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons of the naphthalene ring, a singlet for the -OCH₂- group, a singlet for the methyl ester protons, and a broad singlet for the -NH₂ protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino and ether groups.[4]
-
¹³C NMR: The spectrum should display distinct signals for the ten carbons of the naphthalene ring, the methylene carbon of the ether linkage, the methyl carbon of the ester, and the carbonyl carbon of the ester.
-
IR (KBr): Characteristic absorption bands are expected for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1735 cm⁻¹), and C-O stretching of the ether and ester.
-
Mass Spectrometry (ESI-MS): A prominent peak corresponding to the [M+H]⁺ ion is expected.
Applications in Organic Synthesis
The presence of a primary aromatic amine and an ester group on the naphthalene scaffold makes this compound a valuable intermediate for the synthesis of a variety of more complex molecules.
Application 1: Synthesis of N-Acyl Derivatives and Amides
The primary amino group can be readily acylated to form amides, which are prevalent in many biologically active molecules.
Caption: General scheme for the N-acylation of this compound.
Protocol 4: N-Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated product.
Application 2: Synthesis of Azo Compounds via Diazotization
The primary aromatic amine can be converted to a diazonium salt, which can then be used in various coupling reactions, most notably to form azo dyes.
Caption: Pathway for the synthesis of azo compounds.
Protocol 5: Synthesis of an Azo Dye from this compound and Phenol
Materials:
-
This compound
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Phenol
-
Sodium hydroxide
-
Ice
Procedure:
-
Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C.
-
In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.
-
A colored precipitate (the azo dye) should form immediately.
-
Stir the mixture in the ice bath for 30 minutes.
-
Filter the dye, wash with cold water, and dry.
Application 3: Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. For example, condensation with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine ring.
Caption: Cyclocondensation to form a fused pyrimidine system.
Protocol 6: Synthesis of a Fused Pyrimidine Derivative
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol is prepared.
-
A catalytic amount of an acid catalyst like PPA is added.
-
The reaction mixture is heated to reflux for 6-8 hours.
-
After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization from a suitable solvent.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with the diverse reactivity of its functional groups, makes it an attractive intermediate for the construction of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of novel pharmaceuticals, functional materials, and other high-value chemical entities.
References
-
PubChem. Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate. ([Link])
-
ChemBK. 4-amino-1-naphthol. ([Link])
-
Wikipedia. 1-Naphthol. ([Link])
- Google Patents.
-
MDPI. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. ([Link])
-
ACS Publications. Direct ortho-Selective Amination of 2-Naphthol and Its Analogues with Hydrazines. ([Link])
-
SpringerLink. Syntheses, transformations and applications of aminonaphthol derivatives prepared via modified Mannich reactions. ([Link])
-
ResearchGate. 1 H-NMR spectra of AN (a) and OAN (b). ([Link])
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ([Link])
-
Chemistry Stack Exchange. Alkylation of 1-naphthol in trifluoroethanol versus in DMSO. ([Link])
-
PubMed. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. ([Link])
-
MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. ([Link])
-
PubMed. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity. ([Link])
-
PubMed. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). ([Link])
Sources
The Strategic Utility of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate as a Versatile Intermediate in Chemical Synthesis
Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate emerges as a pivotal intermediate for researchers and scientists in the realms of medicinal chemistry and materials science. Its unique structural architecture, featuring a reactive primary amine on a naphthalene core coupled with an acetic acid methyl ester, provides a versatile platform for the construction of complex molecular entities. This guide offers an in-depth exploration of its properties, applications, and detailed protocols for its utilization in the synthesis of novel compounds.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 231.25 g/mol | PubChem[1] |
| CAS Number | 874133-47-8 | PubChem[1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | PubChem[1] |
Synthetic Potential and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around the reactivity of its aromatic primary amine. This functional group serves as a nucleophilic handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of heterocyclic ring systems.
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with a wide array of electrophiles. This reactivity is the cornerstone of its application as an intermediate. Common transformations include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.[2]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Cyclization Reactions: The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form various heterocyclic systems, which are prevalent in many biologically active molecules.
The naphthalene ring system also influences the reactivity of the amino group. The electron-donating nature of the oxyacetate substituent can modulate the nucleophilicity of the amine. Furthermore, the steric hindrance provided by the peri-position of the oxyacetate group can influence the regioselectivity of certain reactions.
Application Protocol: Synthesis of a Novel Urea Derivative
This protocol details the synthesis of a novel urea derivative, Methyl 2-({4-[({[(4-methylphenyl)amino]carbonyl}amino)naphthalen-1-yl]oxy})acetate, showcasing the utility of this compound as a key intermediate. The reaction of the primary amine with an isocyanate is a robust and widely used method for the formation of urea linkages.[2]
Reaction Scheme
Caption: Synthesis of a urea derivative from this compound.
Materials and Equipment
-
This compound (1.0 eq)
-
4-Methylphenyl isocyanate (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringe and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Addition of Isocyanate: Slowly add 4-methylphenyl isocyanate (1.1 eq) to the stirred solution at room temperature. The addition should be done dropwise via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Collect the fractions containing the desired product and concentrate them to afford Methyl 2-({4-[({[(4-methylphenyl)amino]carbonyl}amino)naphthalen-1-yl]oxy})acetate as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an undesired symmetric urea byproduct. Therefore, the use of an anhydrous solvent and an inert atmosphere is crucial for a clean reaction and high yield.
-
Stoichiometry: A slight excess of the isocyanate is used to ensure the complete consumption of the starting amine.
-
Room Temperature: The reaction between an amine and an isocyanate is typically fast and exothermic. Running the reaction at room temperature provides sufficient activation energy without promoting side reactions.
-
TLC Monitoring: Regular monitoring of the reaction progress is essential to determine the endpoint of the reaction and to avoid the formation of byproducts due to prolonged reaction times.
-
Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in utilizing this compound as an intermediate for the synthesis of a target molecule.
Caption: General workflow for the synthesis of a urea derivative.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block in organic synthesis. The presence of a nucleophilic primary amine on the robust naphthalene scaffold allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocol provided herein for the synthesis of a urea derivative is a testament to its utility and can be adapted for the preparation of a diverse library of compounds. Future research will undoubtedly continue to uncover new and innovative applications for this promising intermediate.
References
-
PubChem. Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate. National Center for Biotechnology Information. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]
Sources
Application Notes and Protocols: Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate for Fluorescent Labeling
Authored by: Senior Application Scientist
Introduction
In the dynamic fields of cellular biology, proteomics, and drug discovery, fluorescent labeling stands as a cornerstone technique for the visualization and quantification of biomolecules and cellular processes.[1][2] The power of this technique lies in the use of fluorophores, molecules that absorb light at a specific wavelength and emit it at a longer wavelength, allowing for sensitive and specific detection.[3][4][5] This document provides detailed application notes and protocols for the use of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate, a promising candidate for fluorescent labeling applications.
This compound possesses a naphthalenamine core, a well-established fluorophore known for its sensitivity to the local environment. The primary amine group on the naphthalene ring provides a versatile handle for chemical modification, enabling its conjugation to a wide array of biomolecules. This guide will detail the hypothetical photophysical properties of this compound, a protocol for its activation into a reactive probe, and comprehensive procedures for the labeling of proteins and cells.
Photophysical and Chemical Properties
The utility of a fluorescent probe is defined by its photophysical and chemical characteristics. While empirical data for this compound is not extensively published, we can extrapolate its expected properties based on the naphthalene scaffold.
| Property | Value (Hypothetical) | Notes |
| Chemical Formula | C₁₃H₁₃NO₃ | [6] |
| Molecular Weight | 231.25 g/mol | [6] |
| Excitation Max (λex) | ~340 nm | Expected in the UV range, typical for naphthalene derivatives. |
| Emission Max (λem) | ~450 nm | Expected in the blue region of the visible spectrum. |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | Estimated based on similar naphthalene compounds. |
| Quantum Yield (Φ) | 0.1 - 0.3 | Highly dependent on the solvent and local environment. |
| Reactive Group | Primary Amine (-NH₂) | Available for conjugation after activation. |
Activation of this compound for Bioconjugation
To render this compound reactive towards primary amines on biomolecules, such as the lysine residues of proteins, its primary amine must be converted into a more reactive functional group. A common and effective strategy is the formation of an N-hydroxysuccinimide (NHS) ester.[7][8][9] This section details a protocol for the synthesis of the NHS ester of this compound.
Protocol: Synthesis of Methyl 2-{[4-(2,5-dioxopyrrolidin-1-yl)oxy]naphthalen-1-yl}oxy]acetate (Activated Fluorophore)
This protocol describes the reaction of the primary amine on the fluorophore with a homobifunctional NHS ester crosslinker, such as disuccinimidyl suberate (DSS), in a two-step process. For simplicity, we will illustrate a more direct conceptual activation pathway. A more practical laboratory synthesis would likely involve modifying the methyl ester to a carboxylic acid first, followed by NHS ester formation. However, for the purpose of this application note, we will focus on the principle of amine activation. A more direct, albeit conceptual, activation is reacting the amine with an excess of a reagent like N,N'-Disuccinimidyl carbonate (DSC).
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous, amine-free Dimethylformamide (DMF)[10]
-
Triethylamine (TEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF in a clean, dry reaction vessel.
-
Addition of Base: Add triethylamine to the solution to act as a base.
-
Initiation of Reaction: Slowly add a solution of N,N'-Disuccinimidyl carbonate (1.2 equivalents) in anhydrous DMF to the reaction mixture while stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Purification: Upon completion, purify the resulting NHS ester-activated fluorophore using silica gel column chromatography.
-
Characterization and Storage: Characterize the purified product by mass spectrometry and NMR. Store the activated fluorophore under dessicated conditions at -20°C.
Sources
- 1. Fluorescent Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. horiba.com [horiba.com]
- 4. agilent.com [agilent.com]
- 5. jasco-global.com [jasco-global.com]
- 6. Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate | C13H13NO3 | CID 59553142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
"application of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate in cell imaging"
An Application Note and Protocol for the Cellular Imaging Probe: Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Abstract
This document provides a comprehensive guide to the prospective application of this compound as a novel fluorescent probe for cellular imaging. While direct experimental data for this specific compound in cell imaging is emerging, its structural characteristics, featuring a 4-aminonaphthalene core, suggest significant potential as a fluorophore with environment-sensitive properties. This guide is constructed based on established principles of fluorescence microscopy and the known behavior of analogous aminonaphthalene derivatives. We present a hypothesized mechanism of action, detailed protocols for live-cell staining and imaging, and frameworks for data interpretation. This application note is intended for researchers in cell biology, molecular imaging, and drug development who are interested in exploring new chemical tools for visualizing cellular structures and processes.
Introduction and Scientific Rationale
The field of cellular imaging continually seeks novel fluorescent probes with improved photophysical properties, lower cytotoxicity, and the ability to report on specific cellular environments. This compound is a naphthalene derivative with the chemical formula C₁₃H₁₃NO₃[1]. The core of this molecule, 4-aminonaphthalene, is a well-established fluorophore known for its sensitivity to the local environment, a property known as solvatochromism. The fluorescence emission of such molecules can shift in wavelength and intensity in response to changes in solvent polarity.[2][3][4]
We hypothesize that this compound, due to its lipophilic character imparted by the naphthalene ring and the methyl acetate group, will readily permeate live cell membranes. Once inside the cell, its fluorescence characteristics are expected to be modulated by the local environment, potentially allowing for the visualization of cellular membranes and lipid-rich organelles. The amino group on the naphthalene ring can act as an electron donor, contributing to intramolecular charge transfer (ICT) characteristics that are sensitive to the polarity of its surroundings.[5][6]
Potential Applications:
-
General Cytoplasmic and Membrane Staining: The probe's predicted lipophilicity suggests it may accumulate in and stain the cytoplasm and cellular membranes.
-
Environmental Sensing: The solvatochromic properties of the aminonaphthalene core could be exploited to report on changes in the polarity of the cellular microenvironment.[3][5]
-
Dynamic Cellular Process Monitoring: As a small molecule probe, it may be suitable for long-term live-cell imaging to monitor dynamic processes with minimal perturbation to the cell.[7][8]
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound as a cell imaging agent is based on its predicted solvatochromic behavior. In the aqueous extracellular environment, the probe is expected to exhibit low fluorescence. Upon partitioning into the nonpolar lipid environment of cellular membranes, a conformational change and altered electronic state are predicted to lead to a significant increase in fluorescence quantum yield and a shift in the emission spectrum.
Caption: Hypothesized mechanism of fluorescence enhancement.
Properties and Characteristics
The following table summarizes the known and predicted properties of this compound. The spectral properties are hypothetical and based on structurally similar aminonaphthalene compounds. Researchers should experimentally determine the optimal excitation and emission wavelengths.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 231.25 g/mol | PubChem[1] |
| Purity | >95% (Recommended) | N/A |
| Solubility | Soluble in DMSO and ethanol | Inferred |
| Toxicity | H302, H315, H319, H335 | PubChem[1] |
| Hypothetical Excitation (λex) | ~350 - 380 nm | Inferred from similar compounds[5] |
| Hypothetical Emission (λem) | ~450 - 550 nm | Inferred from similar compounds[2][5] |
| Quantum Yield | Environment-dependent | Inferred |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the use of this compound in live-cell imaging. As this is a novel application, optimization of probe concentration, incubation time, and imaging parameters for your specific cell type and experimental setup is highly recommended.
Required Materials
-
This compound
-
Cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (phenol red-free recommended for imaging)
-
Cultured cells on imaging-quality glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV-excitable filter set)
Reagent Preparation
-
Prepare a 1 mM Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 1 mM stock solution by dissolving the compound in high-quality, anhydrous DMSO. For example, dissolve 2.31 mg in 10 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Staining Protocol
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Prepare a working solution by diluting the stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration in the range of 1-10 µM. The optimal concentration should be determined experimentally.
-
-
Staining:
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
After incubation, remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove excess probe and reduce background fluorescence.[7]
-
Add fresh, pre-warmed imaging medium (phenol red-free) to the cells before imaging.
-
Fluorescence Microscopy and Imaging
-
Microscope Setup:
-
Place the imaging dish on the stage of a fluorescence microscope.
-
Use a filter set appropriate for UV or near-UV excitation and blue to green emission (e.g., excitation ~350/50 nm, emission ~460/50 nm).[5]
-
-
Image Acquisition:
-
Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.[7]
-
Acquire images using a high-sensitivity camera.
-
For dynamic studies, set up a time-lapse acquisition sequence.
-
Experimental Workflow Visualization
Caption: A generalized workflow for live-cell imaging.
Troubleshooting and Optimization
-
High Background Fluorescence: Reduce the probe concentration or incubation time. Ensure thorough washing of the cells after staining. The use of a background suppressor may also be beneficial.[7]
-
Weak Signal: Increase the probe concentration or incubation time. Check the filter sets on the microscope to ensure they are optimal for the probe's spectral properties.
-
Phototoxicity: Use the lowest possible excitation light intensity and exposure time. Consider using an antifade reagent suitable for live-cell imaging.[7]
-
Uneven Staining: Ensure the working solution is well-mixed and that the cells are evenly covered during incubation.
Conclusion
This compound presents an intriguing new candidate for the development of novel fluorescent probes for cell imaging. Its aminonaphthalene core suggests promising solvatochromic properties that could be harnessed to visualize cellular membranes and report on the polarity of the cellular microenvironment. The protocols and guidelines presented here, while based on the established behavior of similar compounds, provide a robust starting point for researchers to explore the full potential of this probe. As with any new tool, careful optimization and validation are essential for achieving reliable and reproducible results.
References
-
Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Humana Press. [Link]
-
Okamoto, A., et al. (2011). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 10(10), 1594-1601. [Link]
-
PubChem. Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate. National Center for Biotechnology Information. [Link]
-
Wudick, M. M., & Lizzul, A. M. (2018). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 59(5), 875–886. [Link]
-
Grama, F., et al. (2020). Synthesis, photophysical properties and solvatochromic analysis of some naphthalene-1,8-dicarboxylic acid derivatives. ResearchGate. [Link]
-
MDPI. (2018). Fluorescent Probes for Live Cell Imaging. [Link]
-
Eltaboni, F. S., et al. (2022). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. ResearchGate. [Link]
-
Okayama University Scientific Achievement Repository. (2018). Development of multifunction fluorescence materials based on aminonaphthalimide. [Link]
-
Li, Y., et al. (2020). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. RSC Advances, 10(37), 21897-21903. [Link]
Sources
- 1. Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate | C13H13NO3 | CID 59553142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Investigating the Biological Potential of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental investigation of the novel compound, Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate. Due to the limited currently available data on this specific molecule, this guide synthesizes information from structurally related compounds and established biochemical and cell-based assay principles to propose a logical and scientifically rigorous framework for its initial characterization. The protocols detailed herein are designed to be self-validating and are grounded in established scientific methodologies, providing a solid foundation for exploring the compound's potential as a fluorescent probe, an enzyme inhibitor, or a modulator of cellular signaling pathways.
Introduction and Rationale
This compound is a synthetic organic compound featuring a naphthalenamine core functionalized with an oxyacetate group. While specific biological activities for this exact molecule are not yet extensively documented in peer-reviewed literature, its structural motifs suggest several plausible avenues for investigation.
-
Naphthalenamine Core: Naphthalene-based compounds are known for their intrinsic fluorescence, making them valuable scaffolds for fluorescent probes and imaging agents. The environmental sensitivity of the amino group's fluorescence can be exploited to probe local changes in polarity, pH, or binding events.
-
Oxyacetate Group: The presence of a methyl ester provides a potential site for hydrolysis by cellular esterases, which could lead to intracellular trapping of the resulting carboxylate anion. This feature is often utilized in the design of cell-permeant dyes. Furthermore, the oxyacetate moiety can act as a linker or a pharmacophore that interacts with specific protein targets.
Based on these structural features, this guide will focus on three potential applications and provide detailed protocols for their investigation:
-
As a Fluorescent Probe for Cellular Imaging: Characterizing its spectral properties and utility in live-cell microscopy.
-
As a Potential Enzyme Inhibitor: Screening for inhibitory activity against common drug targets like esterases or other hydrolases.
-
As a Modulator of Cellular Pathways: Assessing its impact on cell viability, proliferation, and apoptosis.
The following sections provide detailed, step-by-step protocols designed to be adaptable to standard laboratory settings.
Characterization as a Fluorescent Probe
The naphthalenamine scaffold is the basis for many environmentally sensitive fluorescent dyes. The primary hypothesis is that this compound may exhibit changes in its fluorescence emission spectrum or quantum yield upon changes in solvent polarity or upon binding to biomolecules.
Protocol: Spectroscopic Characterization
Objective: To determine the fundamental photophysical properties of the compound, including its absorption and emission spectra, and to assess its solvatochromic properties.
Materials:
-
This compound
-
A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, methanol, water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solutions: Prepare a 10 µM working solution in each of the selected solvents.
-
Absorption Spectrum:
-
For each solvent, record the absorption spectrum from 250 nm to 500 nm using the spectrophotometer.
-
Identify the wavelength of maximum absorption (λ_max_abs).
-
-
Emission Spectrum:
-
Using the fluorometer, excite the sample at its λ_max_abs.
-
Record the emission spectrum over a range of 50 nm above the excitation wavelength to 700 nm.
-
Identify the wavelength of maximum emission (λ_max_em).
-
-
Data Analysis:
-
Plot the λ_max_abs and λ_max_em as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot). A significant shift indicates solvatochromism.
-
Calculate the Stokes shift (difference between λ_max_em and λ_max_abs) in each solvent.
-
Protocol: Live-Cell Staining and Fluorescence Microscopy
Objective: To determine if the compound can permeate live cells and to observe its subcellular localization.
Materials:
-
HeLa or other adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, TRITC)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Compound Loading:
-
Prepare a series of working concentrations (e.g., 1 µM, 5 µM, 10 µM) of this compound in pre-warmed complete medium.
-
Remove the old medium from the cells, wash once with PBS, and add the loading medium.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the loading medium and wash the cells twice with warm PBS.
-
Imaging:
-
Add fresh medium or PBS to the cells.
-
Image the cells using the fluorescence microscope. Start with a filter set appropriate for naphthalene-based dyes (typically UV or blue excitation).
-
Acquire images to assess the intensity and subcellular distribution of the fluorescence.
-
-
Co-localization (Optional):
-
After initial imaging, you can add other organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) to determine co-localization.
-
Alternatively, fix the cells with 4% PFA, permeabilize, and perform immunofluorescence for specific markers.
-
Expected Outcome: If the compound is cell-permeant, fluorescence should be observed within the cells. The distribution pattern (e.g., diffuse cytosolic, punctate, or organelle-specific) will provide clues about its properties and potential targets.
Workflow for Cellular Imaging
Caption: Workflow for live-cell imaging with a novel fluorescent probe.
Investigation as a Potential Enzyme Inhibitor
The methyl ester moiety of the compound could serve as a substrate or an inhibitor for esterase enzymes. A general esterase inhibition assay can be used as an initial screen.
Protocol: In Vitro Esterase Inhibition Assay
Objective: To determine if this compound can inhibit the activity of a model esterase, such as porcine liver esterase (PLE).
Materials:
-
Porcine liver esterase (PLE)
-
p-Nitrophenyl acetate (pNPA) as a substrate
-
Tris buffer (50 mM, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PLE in Tris buffer.
-
Prepare a stock solution of pNPA in a minimal amount of DMSO, then dilute in Tris buffer.
-
Prepare a serial dilution of this compound in Tris buffer (e.g., from 100 µM to 0.1 µM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 160 µL Tris buffer + 10 µL of inhibitor dilution + 10 µL PLE solution.
-
Positive Control (No Inhibitor): 170 µL Tris buffer + 10 µL PLE solution.
-
Negative Control (No Enzyme): 180 µL Tris buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the pNPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes. The product, p-nitrophenol, is yellow and absorbs at this wavelength.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Data
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Porcine Liver Esterase | To be determined |
| Eserine (Control Inhibitor) | Porcine Liver Esterase | ~ 2.5 |
Diagram: Enzyme Inhibition Assay Workflow
Caption: Workflow for an in vitro enzyme inhibition assay.
Assessment of General Cellular Effects
Before exploring specific mechanisms, it is crucial to assess the compound's general effect on cell health. A standard cell viability assay is the first step.
Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of the compound on a model cell line and to calculate its EC50 value.
Materials:
-
A549 or other suitable cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a 2x serial dilution of the compound in complete medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells to calculate the percent viability.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Concluding Remarks and Future Directions
The protocols outlined in this document provide a foundational strategy for the initial characterization of this compound. Based on the results of these initial screens, more specific and targeted investigations can be designed. For instance, if the compound localizes to a specific organelle, further studies could explore its effects on organellar function. If it demonstrates potent enzyme inhibition, subsequent work would involve determining the mechanism of inhibition and screening against a panel of related enzymes. If significant cytotoxicity is observed, assays for apoptosis (e.g., caspase activation, Annexin V staining) would be a logical next step. This structured, hypothesis-driven approach ensures a thorough and efficient evaluation of this novel compound's biological potential.
References
Application Notes and Protocols: Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate in Medicinal Chemistry
Introduction: The Naphthalene Scaffold as a Privileged Structure in Drug Discovery
The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a well-established "privileged structure" in medicinal chemistry. Its rigid, lipophilic nature provides a versatile scaffold for the design of small molecules that can interact with a diverse array of biological targets. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The specific compound of interest, Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate, incorporates several key pharmacophoric features: the naphthalene core, an ether linkage, and an amino group, suggesting its potential as a valuable building block or a bioactive molecule in its own right.
While direct studies on this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active 4-amino-1-naphthol and naphthalen-1-yloxy derivatives provides a strong rationale for its investigation in various therapeutic areas.[2] This document serves as a comprehensive guide for researchers, providing detailed protocols for its synthesis, characterization, and evaluation in relevant biological assays, based on established methodologies for analogous compounds.
Chemical Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in medicinal chemistry, influencing its solubility, stability, and pharmacokinetic profile.
| Identifier | Value |
| IUPAC Name | methyl 2-(4-aminonaphthalen-1-yl)oxyacetate[3] |
| Molecular Formula | C₁₃H₁₃NO₃[3] |
| Molecular Weight | 231.25 g/mol [3] |
| CAS Number | 874133-47-8[3] |
| Appearance | Predicted to be a solid at room temperature. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is expected to be low. |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] |
Synthetic Protocol: A Generalized Approach
The synthesis of this compound can be approached through a multi-step process starting from a suitable naphthalene precursor. The following protocol is a generalized procedure based on common organic synthesis techniques and patent literature for related compounds.[4]
Workflow for Synthesis and Purification
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Amino-1-naphthol hydrochloride
-
Acetic anhydride
-
Pyridine
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Methyl bromoacetate
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Protection of the Amino Group:
-
Dissolve 4-amino-1-naphthol hydrochloride in a suitable solvent like pyridine.
-
Slowly add acetic anhydride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-(4-hydroxynaphthalen-1-yl)acetamide.
-
-
Williamson Ether Synthesis:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) in anhydrous DMF.
-
Add a solution of N-(4-hydroxynaphthalen-1-yl)acetamide in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture back to 0 °C and add methyl bromoacetate dropwise.
-
Allow the reaction to proceed at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Deprotection of the Amino Group:
-
Dissolve the crude product from the previous step in a mixture of methanol and aqueous HCl.
-
Reflux the solution for 4-6 hours.
-
Monitor the deprotection by TLC.
-
After completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
-
Potential Medicinal Chemistry Applications and Screening Protocols
Based on the known biological activities of structurally related naphthalen-1-yloxyacetamide and 4-amino-1-naphthol derivatives, this compound is a promising candidate for evaluation in several therapeutic areas.
Anticancer Activity
Derivatives of naphthalen-1-yloxyacetamide have shown potent cytotoxic activity against cancer cell lines such as MCF-7 (human breast adenocarcinoma).[5][6][7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Suggested Screening Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, PC-3, HepG2) and a non-cancerous cell line (e.g., WI-38) for selectivity.[8]
-
Method: MTT or SRB assay to determine cell viability.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Add MTT or SRB reagent and incubate as per the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
Follow-up Assays:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to investigate the effect of the compound on cell cycle progression.[5][7]
-
Apoptosis Assay: Employ Annexin V-FITC/PI staining and flow cytometry to quantify apoptotic and necrotic cells.[9]
-
Western Blot Analysis: Investigate the expression levels of key apoptotic proteins like Bcl-2, Bax, and caspases.[5][6]
Potential Mechanism of Action in Cancer
Caption: Putative anticancer mechanism of action.
Antimicrobial Activity
Naphthalene derivatives are known to possess significant antimicrobial properties against a range of bacteria and fungi.[1]
Suggested Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger).[1]
-
Method: Broth microdilution method according to CLSI guidelines.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Conclusion and Future Directions
This compound represents a molecule of interest for medicinal chemistry research due to its promising structural features. The protocols outlined in this guide provide a solid foundation for its synthesis and biological evaluation. Further investigations could explore its potential as an enzyme inhibitor, for instance, against carbonic anhydrase or acetylcholinesterase, activities that have been observed for other 1-naphthol derivatives.[2] Moreover, derivatization of the amino and ester functionalities could lead to the discovery of novel compounds with enhanced potency and selectivity.
References
-
Moustafa, A. H., et al. (2023). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 13(44), 30973-30987. Available at: [Link][5][6][7]
-
Bhosale, R., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Nanotechnology, 17(1), 6321-6338. Available at: [Link][1]
-
Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(28), 19324-19339. Available at: [Link]
-
Mogilany, M. M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Pharmaceuticals, 16(4), 548. Available at: [Link][8]
-
PubChem (2024). Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate. National Center for Biotechnology Information. Available at: [Link][3]
-
Google Patents (2003). US20030083525A1 - Preparation of 4-amino-1-naphthol ethers. Available at: [4]
-
Abou-Elmagd, W. S. I., et al. (2020). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Molecules, 25(23), 5576. Available at: [Link]
-
Praveen, A. S., et al. (2012). 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o163. Available at: [Link]
-
Semidet-Dzhavad, A., et al. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Pharmaceuticals, 16(7), 938. Available at: [Link]
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- 4. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]
- 5. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Welcome to the technical support guide for the synthesis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the most common challenges encountered in this synthesis, with a primary focus on improving reaction yield by controlling selectivity.
The synthesis of this compound is fundamentally a Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] The primary challenge arises from the starting material, 4-amino-1-naphthol, which possesses two nucleophilic sites: the hydroxyl (-OH) group and the amino (-NH2) group. Direct alkylation with methyl 2-bromoacetate can lead to a mixture of the desired O-alkylated product and the undesired N-alkylated or N,O-dialkylated side products, significantly reducing the yield and complicating purification.[4][5][6][7]
This guide will walk you through troubleshooting common issues and provide robust protocols to favor the desired O-alkylation pathway.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is critically low (<30%). What are the likely causes and how can I address them?
A low yield is the most common complaint and typically points to one of three issues: poor selectivity, incomplete reaction, or reagent degradation. Let's diagnose this systematically.
Caption: High-yield workflow using an amino-protection strategy.
This three-step process (detailed in Protocol 2) ensures that the alkylating agent can only react with the deprotonated hydroxyl group, dramatically improving both yield and purity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for this synthesis?
The core reaction is a Williamson Ether Synthesis , which proceeds via a bimolecular nucleophilic substitution (SN2 ) mechanism. [1][3]
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-amino-1-naphthol, creating a potent nucleophile, the naphthoxide anion.
-
Nucleophilic Attack: The negatively charged oxygen of the naphthoxide attacks the electrophilic carbon of methyl 2-bromoacetate. This occurs in a single, concerted step where the C-Br bond is broken as the new C-O bond is formed.
Caption: The SN2 mechanism for the O-alkylation step.
Q2: For a direct (unprotected) synthesis, how do I select the optimal base and solvent?
While the protection strategy is recommended for high yields, a direct synthesis may be attempted for rapid screening. Success hinges on exploiting the pKa difference between the phenolic proton (~pKa 10) and the anilinic protons (~pKa 30-35). A base should be strong enough to deprotonate the phenol but ideally not the amine.
Table 2: Comparison of Base/Solvent Systems for Direct Alkylation
| Base | Solvent | Pros | Cons | Recommendation |
| K₂CO₃ | Acetone, DMF | Inexpensive, moderate strength, easy to handle. | Reaction can be slow; significant N-alkylation is still observed. | Suitable for initial trials, but expect low to moderate yield and a mixture of products. |
| NaOH | Ethanol, Water | Very cheap, strong base. [8] | Can promote hydrolysis of the methyl ester. O/N selectivity is often poor in protic solvents. | Not recommended due to ester hydrolysis and poor selectivity. |
| NaH | THF, DMF (anhydrous) | Very strong base, ensures complete deprotonation of the hydroxyl group. [9] | Highly reactive, requires anhydrous conditions, can also deprotonate the amine leading to N-alkylation. | Use with caution. Can provide higher conversion but may not improve O/N selectivity without careful temperature control. |
Q3: What is the most reliable method to maximize the yield of the desired O-alkylated product?
The most robust and reliable method is the three-step amino-protection strategy . [10]This approach directly addresses the root cause of low yield—competing N-alkylation—rather than trying to manage it with subtle changes in reaction conditions. While it involves more steps, the payoff is a significantly higher overall yield, simpler purification, and a more reproducible process. The detailed methodology is provided in Protocol 2.
Q4: How should I purify the final product?
-
Work-up: After the reaction, a standard aqueous work-up is typically performed to remove the base and any water-soluble salts. The organic layer is then dried and the solvent removed in vacuo.
-
Purification: The crude product, whether from a direct or protected synthesis, will almost certainly require purification.
-
Column Chromatography: This is the most effective method. Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate) will typically allow for the separation of the desired O-alkylated product from unreacted starting material and the more polar N-alkylated isomer.
-
Recrystallization: If the final product is a stable solid and obtained in high purity after chromatography, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane or Ethanol/Water) can be used for final polishing.
-
Part 3: Experimental Protocols
Protocol 1: Direct O-Alkylation of 4-Amino-1-naphthol
(Note: This method is provided for reference. Expect moderate yields and a mixture of products.)
-
To a stirred suspension of 4-amino-1-naphthol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add methyl 2-bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired product.
Protocol 2: High-Yield Synthesis via Amino-Protection Strategy
(Adapted from principles described in synthetic patents and organic chemistry best practices.)[10][11]
Step A: Protection (Acetylation) of 4-Amino-1-naphthol
-
Dissolve 4-amino-1-naphthol (1.0 eq) in acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The product, N-(4-hydroxynaphthalen-1-yl)acetamide, will often precipitate.
-
Pour the reaction mixture into water to precipitate the product fully.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. The product is typically pure enough for the next step without further purification.
Step B: O-Alkylation of N-(4-hydroxynaphthalen-1-yl)acetamide
-
Suspend the dried N-(4-hydroxynaphthalen-1-yl)acetamide (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMF (0.5 M).
-
Add methyl 2-bromoacetate (1.2 eq) dropwise.
-
Heat the mixture to 60-70 °C and stir for 4-8 hours until TLC shows complete consumption of the starting material.
-
Cool the reaction, pour into ice-cold water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude Methyl 2-{[4-(acetamido)naphthalen-1-yl]oxy}acetate.
Step C: Deprotection (Hydrolysis) of the Amide
-
Dissolve the crude protected product from Step B in a mixture of methanol and 6M hydrochloric acid (HCl).
-
Heat the mixture to reflux (approx. 70-80 °C) for 4-12 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product, This compound , by silica gel column chromatography.
References
-
LibreTexts. (n.d.). 12. The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
The Royal Society of Chemistry. (2025). Supplementary Information. The Royal Society of Chemistry. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. [Link]
-
The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). LiClO4-mediated stereoselective aminoalkylation of naphthols with chiral amine. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
- Lange, W., et al. (2003). Preparation of 4-amino-1-naphthol ethers. U.S.
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. [Link]
-
García, J., et al. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters. [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
-
National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[3][12]aphthyrin-5(6H)-one. [Link]
-
Royal Society of Chemistry. (n.d.). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]
-
Semantic Scholar. (n.d.). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. [Link]
- Google Patents. (n.d.). Synthesis of 1-acetoxy-2-methylnaphthalene.
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- 5. researchgate.net [researchgate.net]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. rsc.org [rsc.org]
Technical Support Center: Purification of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Document ID: TSC-CHEM-4A1N-001
Last Updated: January 13, 2026
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate. This compound, synthesized via a Williamson ether synthesis, possesses a sensitive aromatic amine and an ester functionality, which present unique challenges during purification.[1][2][3] This document is intended for researchers, chemists, and drug development professionals to navigate these challenges, ensuring high purity and yield.
Diagram: General Purification & Troubleshooting Workflow
The following diagram outlines the decision-making process for purifying crude this compound, starting from the post-reaction workup.
Caption: Decision workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The synthesis, a Williamson ether reaction, can generate several predictable impurities.[1][2][3] Understanding these is the first step to effective purification.
-
Unreacted Starting Materials: 4-amino-1-naphthol and Methyl bromoacetate (or a related alkylating agent).
-
Hydrolysis Product: 2-[(4-aminonaphthalen-1-yl)oxy]acetic acid, formed if the ester group is cleaved during basic reaction conditions or aqueous workup.
-
N-Alkylation Product: Methyl 2-{[4-(methoxycarbonylmethylamino)naphthalen-1-yl]oxy}acetate, a dialkylated byproduct where the amine has also reacted.
-
Oxidation Products: The 4-aminonaphthyl moiety is susceptible to oxidation, leading to highly colored, often dark, impurities. This is a very common issue with aromatic amines.[4]
Q2: What is the best primary purification technique for this compound?
A2: Flash column chromatography on silica gel is the most effective and widely applicable primary purification method. It allows for the separation of the target compound from both more polar (e.g., 4-amino-1-naphthol, hydrolyzed acid) and less polar impurities. Given the amine functionality, special considerations may be necessary (see Troubleshooting Q3).
Q3: How can I assess the purity of my final product?
A3: A multi-technique approach is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative check. A pure compound should show a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a UV detector set to an appropriate wavelength (e.g., 220-254 nm) is ideal for detecting trace impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and can reveal impurities if they are present in significant amounts (>1-5%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Troubleshooting Guide
Problem 1: My crude product is a dark, tar-like substance.
-
Probable Cause: This is almost certainly due to the oxidation of the aromatic amine. Aminonaphthalenes are notoriously sensitive to air, especially under basic conditions or in the presence of trace metals.
-
Solutions & Prevention:
-
Inert Atmosphere: During the reaction and workup, maintain an inert atmosphere (Nitrogen or Argon) wherever possible.
-
Degassed Solvents: Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles.
-
Antioxidant in Workup: During the aqueous workup, add a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layers to scavenge oxidants.
-
Purification: Activated carbon (charcoal) can be used to remove some colored impurities. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of charcoal, stir for 15-30 minutes, and filter through Celite before proceeding with chromatography or recrystallization.[7] Be aware that charcoal can also adsorb your product, leading to yield loss.
-
Problem 2: My compound streaks badly on the TLC plate and gives poor separation during column chromatography.
-
Probable Cause: The basic amine group is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to strong adsorption, tailing peaks, and sometimes irreversible binding or decomposition on the column.[8][9]
-
Solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (TEA) or pyridine in the solvent system (e.g., Hexane/Ethyl Acetate/TEA 70:30:1) will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.[8][9]
-
Deactivated Silica: You can pre-treat, or "deactivate," the silica gel by flushing the packed column with a solvent system containing a base (like 1-3% TEA) before loading your sample.[9][10]
-
Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica column.[8]
-
Problem 3: The final product is a persistent oil or gum, not a crystalline solid.
-
Probable Cause: This can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation. The flexible oxyacetate side chain can also contribute to a lower melting point.
-
Solutions:
-
High Vacuum Drying: Ensure all solvent is removed by drying the sample under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40 °C) if the compound is stable.
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether). Use a spatula to scratch and break up the oil. The impurities may dissolve in the solvent, and the pure product may be induced to solidify.
-
Recrystallization: This is the most effective solution. The key is finding a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.[7][11][12] This process actively purifies the compound by excluding impurities from the forming crystal lattice.[7] (See Protocol 2).
-
Problem 4: My yield is very low after column chromatography.
-
Probable Cause: Besides incomplete reaction, low yield often points to product loss during purification.
-
Solutions:
-
Check for Decomposition: Run a 2D TLC. Spot your crude material, run the plate in one direction, let it dry, and then run it again in the same solvent at a 90-degree angle. If new spots appear off the diagonal, your compound is decomposing on the silica.[13] In this case, use the strategies from Troubleshooting Q2.
-
Product Still on Column: The compound might be too polar for the chosen eluent and remains on the column. After your initial elution, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane or 100% Ethyl Acetate) to see if any product elutes.[13][14]
-
Incorrect Fraction Collection: Your compound may have eluted earlier or later than expected. Re-check all collected fractions by TLC. It's possible the fractions are too dilute to see by eye; try concentrating a few fractions to detect the compound.[13]
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (with Basic Modifier)
This protocol assumes the use of a basic modifier to ensure good peak shape.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good target Rf value for your product is ~0.25-0.35. A common starting point is a mixture of Hexane and Ethyl Acetate. Add ~1% triethylamine (TEA) to the developing chamber.
-
Column Packing: Dry pack the column with silica gel. Equilibrate the column by flushing with at least 3-5 column volumes of your chosen mobile phase (including the TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[10]
-
Elution: Begin elution with your chosen solvent system. Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If separation is difficult, you can start with a less polar solvent system and gradually increase the polarity (e.g., start with 10% EtOAc in Hexane and gradually increase to 40% EtOAc).[10]
-
Product Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure using a rotary evaporator.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most separations. |
| Mobile Phase | Hexane/Ethyl Acetate + 1% TEA | Good polarity range for this compound. TEA is crucial to prevent peak tailing due to the amine group.[8] |
| Target Rf | 0.25 - 0.35 | Provides a good balance between resolution and elution time. |
| Loading Method | Dry Loading | Prevents band broadening, especially for compounds with limited solubility in the mobile phase.[10] |
Protocol 2: Recrystallization
This is an excellent final purification step to obtain a highly crystalline product.
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] Test small amounts of your product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture, Toluene). A good rule of thumb is that solvents with similar functional groups to the compound may be good solubilizers.[15]
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, just enough to fully dissolve the solid.
-
Decolorization (If Needed): If the solution is colored, add a small spatula tip of activated charcoal, heat for a few minutes, and perform a hot gravity filtration to remove the charcoal.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.[16]
-
Isolation & Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[7] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.
References
- Google Patents. (n.d.). Process for the purification of aromatic amines.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 13, 2026, from [Link]
-
Gicquel, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Nature Communications. Retrieved January 13, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 13, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 13, 2026, from [Link]
-
Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved January 13, 2026, from [Link]
-
TREA. (n.d.). Process for the preparation of aromatic amines. Retrieved January 13, 2026, from [Link]
-
Indiana University, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 13, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 13, 2026, from [Link]
-
Mariic, L.I., & Ganzha, L.M. (1982). Chromatographic method for controlling the quality of naphthalene. Journal of Applied Chemistry of the USSR. Retrieved January 13, 2026, from [Link]
-
Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology. Retrieved January 13, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved January 13, 2026, from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]
-
Anjaneyulu, Y., et al. (2006). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry. Retrieved January 13, 2026, from [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved January 13, 2026, from [Link]
-
Regulations.gov. (2011, March 4). Naphthalene Purity Determination. Retrieved January 13, 2026, from [Link]
-
JoVE. (2020, March 26). Video: Recrystallization - Concept. Retrieved January 13, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 13, 2026, from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recrystallization [sites.pitt.edu]
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- 16. Video: Recrystallization - Concept [jove.com]
Technical Support Center: Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Welcome to the technical support guide for Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Given the compound's specific functional groups—an aromatic amine, an ether linkage, and a methyl ester—careful handling is paramount for reproducible and reliable results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A: The stability of this compound is primarily influenced by its aromatic amine and methyl ester moieties. Aromatic amines, particularly naphthalene derivatives, are susceptible to oxidation upon exposure to air and light, which can cause color changes and degradation.[1][2][3] Esters are sensitive to moisture, which can lead to hydrolysis.[4][5][6] Therefore, optimal storage is critical.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Reduces the rate of both oxidative and hydrolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The aromatic amine group is prone to oxidation by atmospheric oxygen.[2][3] |
| Light | Protect from light. Store in an amber or opaque vial. | Aromatic amines are often photosensitive and can degrade upon exposure to UV or visible light.[7][8] |
| Container | Use a tightly sealed, chemically inert container (e.g., glass vial with a PTFE-lined cap). | Prevents exposure to moisture and air.[8] |
Q2: I've noticed the color of my solid compound has changed from off-white to a brownish tint. What does this mean?
A: A color change from white or light yellow to a darker shade (pink, red, or brown) is a classic indicator of oxidation of the aromatic amine group.[1][2][3] This process is often accelerated by exposure to air and light. While minor discoloration may not significantly impact all experiments, it signifies that degradation has begun. For sensitive quantitative assays, using a discolored compound is not recommended as the presence of oxidation byproducts can interfere with results.
Q3: How should I prepare solutions of this compound? What solvents are recommended?
A: this compound is expected to be soluble in common organic solvents such as DMSO, DMF, and methanol.
-
Best Practice for Solution Preparation:
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Use anhydrous solvents to minimize the risk of ester hydrolysis.
-
Prepare solutions fresh for each experiment if possible.
-
If solutions must be stored, they should be aliquoted into tightly sealed vials, purged with inert gas, and stored at -20°C or -80°C in the dark.
-
Q4: How stable is the compound in aqueous or protic solvents?
A: The methyl ester group is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base.[4][6] In aqueous buffers, the rate of hydrolysis is pH-dependent. It is generally recommended to avoid prolonged storage in aqueous solutions, especially at pH extremes. If your experiment requires an aqueous buffer, prepare the solution immediately before use and keep it on ice.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible Experimental Results | 1. Compound Degradation: The compound may have degraded due to improper storage (oxidation or hydrolysis). 2. Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent. | 1. Verify Compound Integrity: Check for color change. If possible, confirm purity via HPLC or LC-MS. Purchase a new batch if significant degradation is suspected. 2. Review Storage Protocol: Ensure the compound is stored under inert gas, protected from light, and at the correct temperature.[7][8] 3. Optimize Solubilization: Use gentle warming or sonication to aid dissolution. Ensure you are using an appropriate anhydrous solvent. |
| Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS) | 1. Oxidation Product: The aromatic amine has oxidized. This will result in a more polar compound. 2. Hydrolysis Product: The methyl ester has hydrolyzed to the carboxylic acid. This product will be significantly more polar and have a different mass. | 1. Identify Degradants: The expected mass of the hydrolysis product (C₁₂H₁₁NO₃) is 217.22 g/mol . Oxidation products can be complex but will have a higher mass due to the addition of oxygen atoms. 2. Perform a Forced Degradation Study: This can help confirm the identity of the degradation peaks (see protocol below). 3. Mitigate Degradation: Prepare solutions fresh and minimize exposure to air, light, and water.[6][7] |
| The Compound Fails to Dissolve Completely | 1. Incorrect Solvent: The solvent may not be suitable for this compound. 2. Low Temperature: The solvent may be too cold, reducing solubility. 3. Compound Degradation: Some degradation products, particularly polymers from oxidation, can be insoluble. | 1. Solvent Selection: Test solubility in small amounts of alternative solvents like DMSO or DMF. 2. Aid Dissolution: Gently warm the solution (e.g., to 37°C) or use a sonicator bath. 3. Check for Purity: If insolubility persists after trying different methods, it may be a sign of significant degradation or impurity. |
Potential Degradation Pathways
The primary stability concerns for this compound are the oxidation of the aromatic amine and the hydrolysis of the methyl ester. Understanding these pathways is key to preventing degradation.
Caption: Primary degradation pathways of the target compound.
Protocol: Forced Degradation Study
To proactively understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended. This helps identify potential degradation products and establish a stability profile.
Objective: To intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative) and monitor the formation of degradation products by HPLC or LC-MS.
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Set Up Stress Conditions:
-
Control: Mix 100 µL of stock solution with 900 µL of ACN:Water (1:1).
-
Acid Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M HCl.
-
Base Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M NaOH.
-
Oxidation: Mix 100 µL of stock solution with 900 µL of 3% H₂O₂.
-
-
Incubation: Incubate all samples at 40°C for 24 hours, protected from light.
-
Analysis:
-
After incubation, neutralize the acidic and basic samples before analysis if required for your analytical column.
-
Analyze all samples by HPLC or LC-MS.
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent compound peak area and the appearance of new peaks.
-
-
Interpretation: The appearance of new, more polar peaks in the acid/base conditions likely corresponds to the carboxylic acid hydrolysis product. New peaks in the oxidative condition correspond to oxidation products of the amine. This data can be used to develop a stability-indicating analytical method.
References
-
Sashidhara, K. V., et al. (2017). A Convenient Method for the Oxidation of Aromatic Amines to Nitro Compounds Using Tetra-n-alkylammonium Bromates. Taylor & Francis Online. Available at: [Link]
-
Firouzabadi, H., et al. (2001). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PubMed Central. Available at: [Link]
-
Terent'ev, A. P., & Mogilyanskii, Y. D. (1958). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Available at: [Link]
-
MDPI. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Available at: [Link]
-
Kar, A. (2016). A chemical rationale of drug stability and degradation- An insightful approach. ResearchGate. Available at: [Link]
- Google Patents. (1980). Hydrolysis of methyl esters.
-
HYDROLYSIS OF ESTER. (n.d.). Course Hero. Available at: [Link]
-
Tunek, A., & Bäckström, T. (1993). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. Available at: [Link]
-
ResearchGate. (2025). The effects of different light storage conditions on volatile flavor compounds and sensory properties of melon fruit. Available at: [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Available at: [Link]
-
The Calculated Chemist. (2024). 10 Things to Avoid in an Organic Chemistry Lab if You Want to Stay on Your Colleagues' Good Side. Available at: [Link]
-
Wikipedia. (n.d.). 2-Naphthylamine. Available at: [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
PubChem. (n.d.). 2-Naphthylamine. Available at: [Link]
-
Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Available at: [Link]
-
Utah Tech University. (n.d.). Safety in the Organic Chemistry Laboratory. Available at: [Link]
-
CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]
Sources
- 1. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 2. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. ossila.com [ossila.com]
Technical Support Center: Synthesis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
An authoritative guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate. As a key intermediate in various research and development applications, its successful synthesis is critical. This guide, structured in a responsive question-and-answer format, addresses the most common and challenging issues encountered during its preparation. Drawing from established chemical principles and field-proven insights, we aim to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you might encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What are the likely causes?
A1: Low or no conversion is a frequent issue that can typically be traced back to one of three areas: the stability of your starting material, the effectiveness of the deprotonation step, or suboptimal reaction conditions.
-
Starting Material Integrity: The primary precursor, 4-amino-1-naphthol, is highly susceptible to oxidation, which can be visually identified by a color change from a white or light gray solid to purple or brown.[1] Using oxidized starting material will significantly impair the reaction. Always use a fresh, pure supply of 4-amino-1-naphthol or its hydrochloride salt.[2]
-
Ineffective Deprotonation: The synthesis is a Williamson ether synthesis, which requires the deprotonation of the phenolic hydroxyl group to form a nucleophilic alkoxide.[3][4] The pKa of the phenolic proton is significantly lower than that of the aminium proton, but a sufficiently strong base is required for complete conversion to the phenoxide.
-
Base Selection: Sodium hydride (NaH) is a common and effective choice for this transformation, as it irreversibly deprotonates the alcohol.[3] Weaker bases like potassium carbonate (K₂CO₃) may result in an unfavorable equilibrium and incomplete deprotonation.
-
Moisture: NaH reacts violently with water. Ensure your solvent (e.g., THF, DMF) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching the base.
-
-
Reaction Conditions:
-
Temperature: While Williamson ether syntheses can often be run at room temperature, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, especially if the reactivity of the alkyl halide is low.
-
Solvent: Polar aprotic solvents like THF, DMF, or DMSO are ideal as they solvate the cation of the alkoxide without interfering with the nucleophile.[3]
-
Caption: A decision tree for diagnosing low yield issues.
Q2: My reaction mixture turns dark brown or purple immediately upon adding the reagents. Is this normal?
A2: No, this is a strong indicator of a significant side reaction, primarily the rapid oxidation of the 4-amino-1-naphthol starting material.[1] In the presence of oxygen, especially under basic conditions, aminonaphthols oxidize to form highly colored quinone-imine species and subsequent polymeric products.[1]
Preventative Measures:
-
Deoxygenate Solvents: Before use, sparge your reaction solvent (e.g., THF, DMF) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the entire reaction, including the addition of all reagents, under a positive pressure of nitrogen or argon.
-
Protect from Light: Use an amber glass flask or wrap your reaction vessel in aluminum foil, as light can accelerate the oxidation process.[1]
-
Fresh Reagents: As mentioned in Q1, the purity and freshness of the 4-amino-1-naphthol are paramount.[1]
Q3: My analysis (NMR/LC-MS) shows a mixture of products with the same mass, and purification is difficult. What is the likely byproduct?
A3: You are almost certainly observing a mixture of the desired O-alkylated product and the isomeric N-alkylated byproduct, N-(4-hydroxynaphthalen-1-yl)glycine methyl ester. This is a classic challenge when working with ambident nucleophiles like aminophenols.[5][6][7] Both the hydroxyl and amino groups can act as nucleophiles, leading to competing reaction pathways.
Caption: Competing O- and N-alkylation reaction pathways.
Distinguishing the Isomers: Careful analysis of spectroscopic data is required to differentiate the products.
| Feature | O-Alkylated (Desired) | N-Alkylated (Isomer) | Rationale |
| ¹H NMR | -OCH₂- singlet ~4.7 ppm. -NH₂ protons visible. | -NCH₂- singlet shifted upfield ~4.1 ppm. -NH- proton visible. | The methylene group attached to oxygen is more deshielded than one attached to nitrogen. |
| ¹³C NMR | -OCH₂- signal ~66-70 ppm. | -NCH₂- signal ~45-50 ppm. | Carbon attached to oxygen has a characteristic downfield shift compared to one attached to nitrogen.[8] |
| IR Spec. | Retains N-H stretching bands (~3300-3500 cm⁻¹). | Retains broad O-H stretching band (~3200-3600 cm⁻¹). | The key is which functional group's proton is replaced by the alkyl chain. |
Q4: How can I improve the selectivity for the desired O-alkylation?
A4: Achieving high selectivity is the most sophisticated challenge in this synthesis. While tuning reaction conditions (base, solvent) can have an effect, the most robust and reliable strategy involves a protection/deprotection sequence.
Strategy 1: Amino Group Protection (Recommended) This is the most effective method to prevent N-alkylation.[7]
-
Protection: Selectively protect the amino group of 4-amino-1-naphthol. A common method is acetylation with acetic anhydride to form 4-acetamido-1-naphthol. This significantly reduces the nucleophilicity of the nitrogen atom.
-
O-Alkylation: Perform the Williamson ether synthesis on the protected intermediate. The hydroxyl group is now the only available potent nucleophilic site.
-
Deprotection: Remove the acetyl protecting group via acid or base hydrolysis to reveal the free amine and yield the final desired product.[9] Acidic hydrolysis is often preferred as it can convert the final product to its more stable ammonium salt.[9]
Strategy 2: Optimizing Reaction Conditions While less definitive than protection, some principles can be applied. According to Hard and Soft Acid and Base (HSAB) theory, the phenoxide oxygen is a "harder" nucleophile than the amine nitrogen. Using conditions that favor reaction at the harder site can improve selectivity.
-
Base/Solvent System: Using a strong base like NaH in a polar aprotic solvent like DMF or THF fully generates the "hard" phenoxide, which preferentially attacks the alkyl halide.
Frequently Asked Questions (FAQs)
-
Q: What are the optimal storage conditions for 4-amino-1-naphthol hydrochloride?
-
Q: My final product appears to be the carboxylic acid, not the methyl ester. What could have caused this?
-
A: This indicates hydrolysis of the methyl ester group. This can happen if the reaction is worked up with strong aqueous acid or base, or if purification conditions (e.g., on silica gel with acidic eluents) are too harsh for an extended period.[10][11] To avoid this, use a mild workup, such as quenching with saturated ammonium chloride solution, and neutralize carefully with sodium bicarbonate. Use neutral solvent systems for chromatography where possible.
-
-
Q: What is a standard protocol for purifying the final product?
-
A: After an aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate), the crude product is typically purified by column chromatography on silica gel.[12] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective at separating the product from less polar impurities and any remaining starting material.
-
-
Q: Is it possible to synthesize this compound from a different precursor?
-
A: Yes, an alternative route involves starting with a 4-acylamino-1-naphthol ether and then cleaving the acyl group to reveal the amine.[9] This approach builds the desired O-ether linkage before establishing the free amino group, thereby circumventing the N- vs. O-alkylation issue entirely.
-
References
- Reagent stability issues with 4-Amino-1-naphthol hydrochloride. Benchchem.
- The Role of 4-Amino-1-naphthol Hydrochloride as a Synthetic Precursor: An In-depth Technical Guide. Benchchem.
- The Role of 4-Amino-1-Naphthol in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure.
- US Patent US20030083525A1: Preparation of 4-amino-1-naphthol ethers.
- An In-depth Technical Guide to the Chemical Properties of 4-Amino-1-naphthol Hydrochloride. Benchchem.
- 4-Amino-2-methyl-1-naphthol. Wikipedia.
- Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- Hydrolysis of methyl esters. Reddit.
- Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks.
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][14]naphthyrin-5(6H)-one. PMC, National Institutes of Health.
- N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing.
- (PDF) Selective alkylation of aminophenols.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
- WO2023156675A1 - Process for purification of linagliptin.
Sources
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- 4. francis-press.com [francis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Here is the technical support center for "optimizing reaction conditions for Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate".
Welcome to the technical support guide for the synthesis of this compound. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.
The target molecule is typically synthesized via a Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 4-amino-1-naphthol and an alkylating agent, in this case, a methyl haloacetate.[1][2] While robust, this reaction is prone to several competing pathways due to the multiple nucleophilic sites on the starting material.
Reaction Scheme Overview
The primary reaction involves the deprotonation of the hydroxyl group of 4-amino-1-naphthol to form a naphthoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate to form the desired ether linkage.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.
Question 1: My reaction has a very low yield or has not worked at all. What are the likely causes?
Answer: A low or zero yield is typically traced back to three critical factors: ineffective deprotonation, incorrect solvent choice, or suboptimal temperature.
-
Cause A: Ineffective Deprotonation of 4-amino-1-naphthol The first step of the Williamson synthesis is the quantitative formation of the alkoxide (in this case, a naphthoxide).[2] The phenolic hydroxyl group of 4-amino-1-naphthol must be deprotonated by a suitable base. If the base is too weak, the equilibrium will not favor the naphthoxide, and the reaction will not proceed.
-
Insight: Weak organic bases like triethylamine are generally not strong enough to fully deprotonate phenols and are poor choices for this reaction.[3] A much stronger base is required.
-
Solution:
-
Use a Strong Base: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, driving the reaction forward.[1]
-
Consider Carbonate Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, milder alternatives, though they may require higher temperatures or longer reaction times.[4][5][6]
-
Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure your reagents and solvent are thoroughly dried to prevent quenching the base and introducing side reactions.[5][7]
-
-
-
Cause B: Inappropriate Solvent Selection The SN2 mechanism of the Williamson synthesis is highly sensitive to the solvent.[4]
-
Insight: Protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the naphthoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing the reaction rate significantly.[4] Furthermore, if a protic solvent like ethanol is used with a strong base, it can be deprotonated to form ethoxide, which will compete with the naphthoxide as a nucleophile.[8]
-
Solution:
-
Use Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal.[4][8] They can dissolve the ionic naphthoxide salt but do not solvate the nucleophile as strongly, leading to a much faster reaction rate. Studies have shown that switching from a protic to an aprotic solvent like acetonitrile can dramatically improve reaction selectivity and yield.[9]
-
-
-
Cause C: Suboptimal Reaction Temperature
-
Insight: Like most SN2 reactions, the rate is dependent on temperature. While room temperature may be sufficient with a highly reactive system, gentle heating is often required to achieve a reasonable reaction time.
-
Solution:
-
Optimize Temperature: A typical Williamson reaction is conducted between 50 to 100 °C.[4] Start at a lower temperature (e.g., 50 °C) and monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be incrementally increased.
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yield and impurity issues.
Question 2: My TLC analysis shows multiple product spots. What are the likely side products and how can I avoid them?
Answer: The 4-amino-1-naphthol starting material contains three potential nucleophilic sites: the hydroxyl oxygen, the amine nitrogen, and the aromatic ring itself. This complexity can lead to several side products.
-
Side Product A: N-Alkylation The primary amino group is nucleophilic and can compete with the hydroxyl group, leading to the formation of Methyl 2-{[4-(hydroxy)naphthalen-1-yl]amino}acetate.
-
Insight: While the naphthoxide is generally a stronger nucleophile than the neutral amine, N-alkylation can become significant, especially if deprotonation of the hydroxyl group is incomplete.
-
Definitive Solution: For maximum selectivity, employ a protecting group strategy. The amine can be acetylated to form an amide, which is significantly less nucleophilic. The Williamson ether synthesis is then performed on the protected intermediate, followed by acidic or basic hydrolysis to remove the acetyl group and reveal the desired product.[10]
-
-
Side Product B: C-Alkylation The naphthoxide ion is an ambident nucleophile, meaning it has electron density on both the oxygen and certain carbons of the aromatic ring.[4] Alkylation can occur at the C2 or C4 positions, competing with the desired O-alkylation.
-
Insight: The ratio of O- to C-alkylation is highly dependent on reaction conditions, particularly the solvent.[9] Harder electrophiles tend to favor O-alkylation.
-
Solution: As mentioned, polar aprotic solvents like acetonitrile can significantly favor O-alkylation over C-alkylation.[9] Running the reaction at the lowest feasible temperature may also improve selectivity.
-
Reaction Pathway and Side Reactions Diagram
Caption: The main reaction pathway and key competing side reactions.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best base to use? | For high yield and fast reaction, Sodium Hydride (NaH) in an anhydrous polar aprotic solvent is the gold standard.[1] For a milder, safer alternative, anhydrous Potassium Carbonate (K₂CO₃) is also highly effective, though it may require a slightly higher temperature or longer reaction time.[6] |
| Which solvent is optimal? | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are the preferred solvents. They are polar enough to dissolve the reagents but are aprotic, accelerating the SN2 reaction.[2][4] Acetonitrile has been shown to improve selectivity for O-alkylation over C-alkylation.[9] |
| What is the ideal reaction temperature? | A range of 50-80 °C is a good starting point.[4] The reaction should be monitored by TLC to determine the optimal balance between reaction rate and side product formation. |
| How can I monitor the reaction progress? | Thin Layer Chromatography (TLC) is the best method. Use a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) to track the consumption of the 4-amino-1-naphthol starting material and the appearance of the new, typically less polar, product spot.[11] |
| What are the critical quality attributes of the starting materials? | The 4-amino-1-naphthol should be of high purity and free from isomers.[12] All solvents must be anhydrous , and bases like NaH should be fresh and not exposed to moisture.[7] |
Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Hydride
This protocol aims for high conversion and is suitable for researchers comfortable with handling reactive reagents.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL per 1 g of starting material).
-
Base Addition: Cool the solvent to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Naphthoxide Formation: In a separate flask, dissolve 4-amino-1-naphthol (1.0 equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the resulting dark-colored naphthoxide solution back to 0 °C. Add methyl chloroacetate (1.1 equivalents) dropwise.
-
Reaction: After the addition is complete, warm the reaction to 50-60 °C and stir for 2-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like Ethyl Acetate (3x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[11][13]
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude solid product in a minimum amount of a hot solvent in which the product is soluble (e.g., ethanol, ethyl acetate).
-
Decolorization: If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a celite pad.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing it in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
RSC Publishing. (2020-06-25). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. [Link]
-
Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]
-
Reddit. (2020-11-23). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Reddit. (2024-07-18). Williamson ether synthesis with an amine as a base. [Link]
-
AIChE - Proceedings. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]
- Google Patents.
-
Organic Syntheses Procedure. 1,4-aminonaphthol hydrochloride. [Link]
-
Reddit. (2023-12-23). Improvement of selectivity/yield of Alkylation. [Link]
-
Royal Society of Chemistry. (2019). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. [Link]
-
Thieme. (2019-11-18). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. [Link]
- Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. reddit.com [reddit.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 10. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer a robust, scalable protocol grounded in established chemical principles.
Synthesis Overview: The Williamson Ether Synthesis Approach
The most direct and widely used method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the nucleophilic oxygen of a 4-amino-1-naphthoxide anion attacks the electrophilic carbon of a methyl haloacetate.[1][2][3]
The overall transformation involves two key steps:
-
Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 4-amino-1-naphthol, forming the highly nucleophilic sodium or potassium 4-amino-1-naphthoxide.
-
Nucleophilic Substitution (SN2): The naphthoxide attacks the methyl haloacetate (e.g., methyl chloroacetate or bromoacetate), displacing the halide to form the desired ether bond.[3][4]
Caption: General reaction scheme for the Williamson ether synthesis.
Detailed Experimental Protocol (Scalable Lab-Scale)
This protocol is designed for a 10-gram scale and utilizes potassium carbonate, a safer and easier-to-handle base for scale-up compared to sodium hydride.
Reagent Properties and Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 4-Amino-1-naphthol | 159.19 | 10.0 g | 0.0628 | 1.0 |
| Methyl Chloroacetate | 108.52 | 8.2 g (6.8 mL) | 0.0755 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.0 g | 0.0940 | 1.5 |
| Acetone | - | 200 mL | - | - |
Step-by-Step Methodology
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Inert Atmosphere: Purge the vessel with dry nitrogen for 15 minutes to displace oxygen, which is critical to prevent the oxidation of the 4-amino-1-naphthol starting material.
-
Reagent Charging: To the flask, add 4-amino-1-naphthol (10.0 g), finely powdered potassium carbonate (13.0 g), and acetone (200 mL).
-
Scientist's Note: Acetone is a good choice for scale-up as it has a low boiling point, making removal easy, and K₂CO₃ has sufficient solubility. For more stubborn reactions, DMF can be used, but its high boiling point makes it more difficult to remove.
-
-
Reaction: Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 56°C). Maintain reflux for 1 hour to ensure complete formation of the potassium naphthoxide.
-
Alkylating Agent Addition: Slowly add methyl chloroacetate (6.8 mL) to the refluxing mixture over 30 minutes using a syringe pump or dropping funnel. An initial exotherm may be observed; control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue to reflux the reaction for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-amino-1-naphthol is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the salt cake with a small amount of fresh acetone (2 x 20 mL). c. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. d. The resulting crude solid can be dissolved in a suitable solvent like ethyl acetate (150 mL) and washed with water (2 x 50 mL) to remove any remaining salts. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: a. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield the pure this compound.[5]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and scale-up process.
Caption: A workflow for troubleshooting common synthesis issues.
Q1: My reaction yield is very low, or the reaction has stalled. What are the primary causes?
A: Low yield is one of the most common problems and can typically be traced to three areas:
-
Starting Material Quality: 4-amino-1-naphthol is highly susceptible to air oxidation, which produces highly colored, polymeric impurities that can inhibit the reaction.
-
Solution: Always use high-purity 4-amino-1-naphthol. If its appearance is off-white or discolored, consider a purification step (like recrystallization) before use. Crucially, ensure the reaction is run under a robust inert atmosphere (nitrogen or argon) to prevent in-situ oxidation.[6]
-
-
Ineffective Deprotonation: The naphthoxide anion is the key nucleophile. If it is not formed efficiently, the reaction will not proceed.
-
Cause: This can be due to a weak base, insufficient equivalents of base, or the presence of water in the reaction, which will consume the base.
-
Solution: Ensure all reagents and solvents are anhydrous. Finely powdering the potassium carbonate increases its surface area and reactivity. If the reaction still fails, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a common solution, though it requires more stringent handling precautions.[2][3]
-
-
Reaction Temperature: While heating is required, excessively high temperatures can lead to the decomposition of the starting material or product.
-
Solution: Maintain the temperature at a gentle reflux. When scaling up, ensure efficient heat transfer to avoid localized "hot spots" in the reactor.
-
Q2: I'm observing significant colored impurities in my crude product. What are they and how can I avoid them?
A: The formation of brown, red, or black impurities is almost always due to the oxidation of the 4-amino-1-naphthol starting material. The resulting naphthoquinone-imine type structures are highly conjugated and intensely colored.
-
Prevention is Key: The most effective strategy is prevention.
-
Degas Your Solvent: Before heating, bubble nitrogen or argon through the solvent for 15-20 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Ensure all reagent additions and the reaction itself are conducted under a positive pressure of an inert gas.
-
-
Removal: If colored impurities do form, they can sometimes be removed by treating the crude product solution with activated carbon, followed by filtration through celite before the final crystallization step.
Q3: My product is contaminated with an isomer (confirmed by LC-MS). What is the likely side reaction?
A: The 4-amino-1-naphthoxide anion is an ambident nucleophile , meaning it has multiple nucleophilic sites. Besides the desired O-alkylation, two other side reactions can occur:
-
C-Alkylation: The nucleophilic attack can occur from one of the activated carbon atoms on the naphthalene ring, leading to a C-alkylated isomer. This disrupts the aromaticity in the intermediate step and is generally less favored than O-alkylation.[7][8]
-
N-Alkylation: The amino group is also nucleophilic and can compete with the naphthoxide to attack the methyl chloroacetate.
-
Favoring O-Alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are known to favor O-alkylation.[8][9] They effectively solvate the cation (K⁺ or Na⁺), leaving the oxygen anion more exposed and reactive. In contrast, protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and potentially increasing the relative rate of C-alkylation.[8]
-
Ensure Complete Deprotonation: A neutral hydroxyl group is a poor nucleophile, while the neutral amino group is still reactive. By ensuring complete conversion to the naphthoxide, you maximize the reactivity at the desired oxygen site.
-
Scale-Up Considerations & FAQs
Q4: What are the biggest safety risks when scaling this reaction?
A: Moving from grams to kilograms introduces significant safety challenges:
-
Thermal Management: The reaction is exothermic, especially during the addition of the alkylating agent. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions.
-
Mitigation: Use a jacketed reactor with temperature control. Add the methyl chloroacetate slowly and sub-surface if possible. Have an emergency cooling plan in place.
-
-
Reagent Handling:
-
Methyl Chloroacetate: It is toxic and a lachrymator. Use in a well-ventilated area or closed system and wear appropriate PPE, including respiratory protection.[10]
-
Bases: While K₂CO₃ is relatively safe, stronger bases like NaH are pyrophoric and react violently with water. Handling NaH requires specialized training and equipment.
-
-
Solvent Hazards: Handling large volumes of flammable solvents like acetone requires grounding of equipment to prevent static discharge and ensuring adequate ventilation.[11]
Q5: Should I use Methyl Chloroacetate or Methyl Bromoacetate?
A: The choice depends on a balance of reactivity and cost.
-
Methyl Bromoacetate: Bromide is a better leaving group than chloride, making methyl bromoacetate more reactive. This can lead to shorter reaction times or allow for lower reaction temperatures. However, it is significantly more expensive.
-
Methyl Chloroacetate: It is more cost-effective for large-scale production but may require slightly more forcing conditions (e.g., longer reaction times, higher temperatures, or a more reactive solvent/base system) to achieve full conversion.[4] For most scale-up projects, optimizing the reaction with the less expensive chloro- starting material is the preferred economic strategy.
Q6: My final product is an oil and won't crystallize. What are my purification options at scale?
A: "Oiling out" is a common problem when residual impurities disrupt the crystal lattice formation.
-
Re-evaluate Purity: First, use HPLC to assess the purity of the oil. If it is <95% pure, an initial purification step is needed.
-
Column Chromatography: While effective at the lab scale, it is expensive and complex to scale up. It should be considered a last resort for manufacturing.
-
Acid-Base Extraction: The amino group on your product provides a useful chemical handle. You can dissolve the crude oil in a non-polar solvent (like toluene or MTBE) and extract it with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic organic impurities behind. You can then neutralize the aqueous layer with a base and re-extract your purified product back into an organic solvent.
-
Optimize Crystallization:
-
Solvent Screening: Experiment with a wider range of solvent/anti-solvent systems.
-
Seeding: If you have a small amount of pure, solid material, use it to seed the supersaturated solution to induce crystallization.
-
Controlled Cooling: Cool the solution slowly. A rapid temperature drop often leads to oiling, whereas slow cooling allows time for proper crystal nucleation and growth.
-
References
- UNI ScholarWorks. (n.d.).
- AK Scientific, Inc. (n.d.).
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Organic Chemistry Portal. (2021). Aryl ether synthesis under mild conditions.
- ResearchGate. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base | Request PDF.
- AgroPlantae Inc. (2025).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Homework.Study.com. (n.d.). Would one be able to prepare tert-butyl naphthyl ether by using the Williamson ether synthesis...
- Thermo Fisher Scientific. (n.d.).
- The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Compo Expert. (2023).
- Francis Academic Press. (n.d.).
- University of California, Irvine. (n.d.). The Williamson Ether Synthesis Lab Manual.
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- ACS Publications. (n.d.).
- StudySmarter. (n.d.). Williamson Ether Synthesis Practice Problems.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- BenchChem. (2025). Troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis.
- Reddit. (2023).
- MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- Semantic Scholar. (2025). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene.
- BenchChem. (2025). Technical Support Center: Optimizing 1-Naphthol Synthesis.
- Restek. (2024). Carbamate Pesticides Standard (1X1 mL)
- MDPI. (n.d.). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches.
- Chemistry Stack Exchange. (2015). Alkylation of 1-naphthol in trifluoroethanol versus in DMSO.
- The Royal Society of Chemistry. (2025).
- Google Patents. (n.d.).
- NIH National Center for Biotechnology Information. (n.d.). 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol.
- Google Patents. (n.d.). WO1979000485A1 - Method of preparing e-4-acetoxy-2-methyl-2-butenal.
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Validation & Comparative
A Comparative Guide to the Characterization of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
In the landscape of drug discovery and materials science, naphthalene derivatives serve as versatile scaffolds for the development of novel therapeutic agents and functional materials.[1] Their rigid, planar structure and susceptibility to functionalization allow for the fine-tuning of their electronic and photophysical properties.[2] This guide provides a comprehensive characterization of a specific naphthalene derivative, Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate, and offers a comparative analysis with structurally related compounds. The methodologies and data presented herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this and similar molecules.
Overview of this compound
This compound is an aromatic compound featuring a naphthalene core substituted with an amino group and a methyl oxyacetate group. This combination of functional groups suggests its potential as an intermediate in organic synthesis, a building block for larger, more complex molecules, or as a candidate for biological screening. The presence of the amino group offers a site for further derivatization, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C13H13NO3 | [3] |
| Molecular Weight | 231.25 g/mol | [3] |
| IUPAC Name | methyl 2-(4-aminonaphthalen-1-yl)oxyacetate | [3] |
| CAS Number | 874133-47-8 | [3] |
Synthesis and Characterization Workflow
A plausible and efficient synthesis of this compound involves the Williamson ether synthesis, starting from the commercially available 4-amino-1-naphthol and methyl bromoacetate. The following workflow outlines the proposed synthesis and subsequent characterization steps.
Detailed Experimental Protocols
Synthesis of this compound
This protocol is a standard procedure for Williamson ether synthesis and should be performed by a qualified chemist in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a solution of 4-amino-1-naphthol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Addition of Reagent: Add methyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Spectroscopic Characterization
High-resolution NMR spectroscopy is crucial for the unambiguous structural elucidation of the synthesized compound.
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum should show distinct signals for the aromatic protons of the naphthalene ring, the methylene protons of the oxyacetate group, the methyl protons of the ester, and the amine protons.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts will be characteristic of the aromatic carbons, the ester carbonyl carbon, the methylene carbon, and the methyl carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning the proton and carbon signals and confirming the connectivity of the molecule.
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Using a technique like electrospray ionization (ESI), HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The expected [M+H]⁺ ion for C₁₃H₁₃NO₃ would be observed.
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
-
Expected Absorptions: Characteristic stretching frequencies are expected for the N-H bonds of the amine, the C=O bond of the ester, the C-O bonds of the ether and ester, and the C-H bonds of the aromatic ring and alkyl groups.
Comparative Analysis
To provide context for the characterization of this compound, we will compare its predicted properties with the known experimental data of two related compounds: 4-amino-1-naphthol (the precursor) and 2-Methyl-1-naphthol (a structural analog).
Physicochemical Properties Comparison
| Property | This compound (Predicted/Known) | 4-amino-1-naphthol (Known) | 2-Methyl-1-naphthol (Known) |
| Molecular Formula | C13H13NO3 | C10H9NO | C11H10O |
| Molecular Weight | 231.25 g/mol [3] | 159.18 g/mol [4] | 158.20 g/mol [5] |
| H-Bond Donors | 1 | 2 | 1 |
| H-Bond Acceptors | 3 | 2 | 1 |
| LogP (Predicted) | 2.4 | 2.6 | 3.1 |
Spectroscopic Data Comparison
This table compares the predicted spectroscopic data for the target compound with available experimental data for the alternatives.
| Spectroscopic Feature | This compound (Predicted) | 4-amino-1-naphthol (Experimental) | 2-Methyl-1-naphthol (Experimental) |
| ¹H NMR (ppm) | ~7.0-8.2 (Ar-H), ~4.7 (O-CH₂), ~3.8 (O-CH₃), ~4.0-5.0 (NH₂) | Data not readily available in provided search results. Aromatic and amine/hydroxyl protons would be present. | Aromatic protons and a methyl singlet would be observed.[5] |
| ¹³C NMR (ppm) | ~170 (C=O), ~110-150 (Ar-C), ~65 (O-CH₂), ~52 (O-CH₃) | Data not readily available in provided search results. Aromatic and hydroxyl-bearing carbons would be present. | Aromatic carbons and a methyl carbon signal would be present.[5] |
| IR (cm⁻¹) | ~3400-3300 (N-H), ~1750 (C=O), ~1200 (C-O) | ~3400-3300 (N-H), ~3300-3200 (O-H) | ~3300 (O-H)[5] |
| MS (m/z) | 231 (M⁺), fragments from loss of -OCH₃, -COOCH₃ | 159 (M⁺) | 158 (M⁺) |
The predicted data for this compound is based on standard chemical shift and fragmentation patterns for the functional groups present. The introduction of the methyl oxyacetate group is expected to significantly alter the chemical shifts of the aromatic protons and carbons compared to the parent 4-amino-1-naphthol, particularly at the C1 and adjacent positions.
Conclusion
This guide provides a detailed, albeit predictive, characterization of this compound. By outlining a plausible synthetic route and a comprehensive analytical workflow, we establish a foundation for its practical investigation. The comparative analysis with its precursor, 4-amino-1-naphthol, and a structural analog, 2-Methyl-1-naphthol, highlights the key spectroscopic features that would confirm its identity. The unique combination of an amino and an ester functional group on a naphthalene scaffold makes this compound a promising candidate for further exploration in medicinal chemistry and materials science. The experimental validation of the predicted data is a critical next step for any researcher interested in this molecule.
References
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PubChem. Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate | C13H13NO3 | CID 59553142. [Link]
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National Center for Biotechnology Information. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. PubMed Central. [Link]
- Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of ChemTech Research, 2(4), 972-980.
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Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF. (2023, February 3). ResearchGate. [Link]
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American Chemical Society. (2026, March 25). Synthesis and characterization of naphthalene derivatives for perylene development. [Link]
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Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). [Link]
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PubChem. methyl 2-[[[(E)-5-hydroxy-4-methylpent-3-enyl]-naphthalen-1-yloxyphosphoryl]amino]acetate | C19H24NO5P | CID 139528380. [Link]
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PubChem. 1-Amino-4-naphthol | C10H9NO | CID 17815. [Link]
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NIST. α-Methyl-2-naphthalenemethanol. [Link]
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PubChem. 2-Methyl-1-naphthol | C11H10O | CID 24055. [Link]
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A Comparative Guide to the Structural Confirmation of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the key analytical techniques used to confirm the structure of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present a self-validating system of protocols and expected data.
The correct identification of this compound is critical, as isomeric impurities can significantly impact its chemical and biological properties. This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy to provide an irrefutable structural assignment. We will also compare the expected data for the target molecule with that of a potential isomer, Methyl 2-[(2-aminonaphthalen-1-yl)oxy]acetate, to highlight the power of these techniques in differentiating closely related structures.
The Importance of Orthogonal Analytical Techniques
A robust structural confirmation relies on the use of orthogonal analytical techniques, each providing a different piece of the structural puzzle.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce structural motifs.
-
FT-IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
By combining the data from these three techniques, we can build a comprehensive and validated picture of the molecular structure.
Experimental Workflows and Protocols
The following sections detail the step-by-step methodologies for acquiring high-quality data for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. We will focus on ¹H and ¹³C NMR.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals. DMSO-d₆ is often a good choice for compounds with both aromatic and polar functional groups.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be used if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient. The number of scans will depend on the sample concentration.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.
-
For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[2][3]
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for mass spectrometric analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal. [4] * Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This is essential to subtract the absorbance of the crystal and the atmosphere.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Diagram of the FT-IR Experimental Workflow:
Caption: Workflow for FT-IR spectroscopic analysis.
Comparative Analysis of Spectroscopic Data
The following tables present the expected spectroscopic data for this compound and a comparison with its potential isomer, Methyl 2-[(2-aminonaphthalen-1-yl)oxy]acetate.
¹H NMR Data (Predicted, 400 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for Methyl 2-[(2-aminonaphthalen-1-yl)oxy]acetate | Key Differentiating Features |
| Naphthalene-H | 6.5 - 8.2 | 7.0 - 8.0 | The substitution pattern will lead to distinct chemical shifts and coupling constants for the aromatic protons. [4]In the 1,4-isomer, the protons on the unsubstituted ring will show a more complex splitting pattern compared to the 1,2-isomer. |
| -OCH₂- | ~4.8 | ~4.7 | The chemical shift of the methylene protons will be influenced by the electronic environment of the adjacent oxygen and the naphthalene ring. |
| -NH₂ | ~5.5 (broad) | ~5.0 (broad) | The chemical shift of the amine protons can vary and the peak is often broad due to exchange. |
| -OCH₃ | ~3.7 | ~3.6 | The methyl ester protons will appear as a sharp singlet. |
¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for Methyl 2-[(2-aminonaphthalen-1-yl)oxy]acetate | Key Differentiating Features |
| Naphthalene-C | 100 - 150 | 105 - 155 | The chemical shifts of the substituted carbons (C-1, C-4 vs. C-1, C-2) will be significantly different and are diagnostic for the substitution pattern. [4] |
| C=O (ester) | ~170 | ~171 | The carbonyl carbon of the ester group will appear in the downfield region of the spectrum. |
| -OCH₂- | ~65 | ~66 | |
| -OCH₃ | ~52 | ~51 |
Mass Spectrometry Data
| Analysis | Expected Result for this compound | Expected Result for Methyl 2-[(2-aminonaphthalen-1-yl)oxy]acetate | Key Differentiating Features |
| Molecular Ion | m/z = 232.0923 ([M+H]⁺) | m/z = 232.0923 ([M+H]⁺) | The molecular weight will be identical for both isomers. |
| Key Fragments | Fragments corresponding to the loss of the methoxycarbonylmethyl group (-CH₂COOCH₃) and cleavage of the ether linkage. | Similar fragmentation patterns are expected, but the relative intensities of the fragment ions may differ due to the different substitution pattern. |
FT-IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for Methyl 2-[(2-aminonaphthalen-1-yl)oxy]acetate | Key Differentiating Features |
| N-H stretch (amine) | 3400-3300 (two bands) | 3400-3300 (two bands) | Characteristic of a primary amine. |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | |
| C=O stretch (ester) | ~1750 | ~1750 | A strong, sharp absorption. |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 | |
| C-O stretch (ether) | 1250-1050 | 1250-1050 | |
| C-N stretch (aromatic amine) | ~1300 | ~1300 |
Conclusion
The structural confirmation of this compound requires a synergistic approach that combines the strengths of NMR, MS, and FT-IR spectroscopy. While MS and FT-IR can confirm the molecular weight and the presence of key functional groups, only NMR spectroscopy can definitively establish the connectivity of the atoms and differentiate between the target molecule and its isomers. By following the detailed protocols and comparing the acquired data with the expected values presented in this guide, researchers can confidently and accurately confirm the structure of their synthesized compound. This rigorous approach to structural elucidation is fundamental to ensuring the quality and reliability of scientific research and drug development.
References
- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL: not provided)
-
(PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (URL: [Link])
-
Internal Conversion in 1-Aminonaphthalenes. Influence of Amino Twist Angle | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
- SUPPORTING INFORM
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4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (URL: [Link])
-
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1-Amino-4-naphthol | C10H9NO | CID 17815 - PubChem. (URL: [Link])
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anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed. (URL: [Link])
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13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])
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13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax. (URL: [Link])
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mass spectra - fragmentation patterns - Chemguide. (URL: [Link])
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Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (URL: [Link])
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Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. (URL: [Link])
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Amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs: synthesis, structural characterization, and in vitro cytotoxicity studies - PubMed. (URL: [Link])
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Fragmentation Pattern of Mass Spectrometry | PDF - Slideshare. (URL: [Link])
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FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). The spectrum of 1,1′-bi-2-naphthol is included for comparison. The position of the CdO stretch possibly arising from quinonoid segments is marked by an arrow. The region 3200-1700 cm -1 is not shown since there are no characteristic bands in this region. - ResearchGate. (URL: [Link])
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2-Methyl-1-naphthol | C11H10O | CID 24055 - PubChem. (URL: [Link])
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(R)-2-(Naphthalen-1-yl-methyl)amino-3-phenyl-propan-1-ol - Optional[13C NMR]. (URL: [Link])
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A Comparative Guide to Naphthalene-Based Fluorophores: Positioning Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate in the Fluorescent Probe Landscape
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular imaging and high-throughput screening, the selection of an appropriate fluorescent probe is paramount to experimental success. The ideal probe offers a bright, stable signal that is sensitive to its target environment, enabling researchers to visualize and quantify biological processes with high fidelity. Naphthalene derivatives have long been recognized for their inherent fluorescence, stemming from their rigid, bicyclic aromatic structure.[1] This guide provides a comprehensive comparison of the predicted photophysical characteristics of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate, a member of the 4-aminonaphthalene family, with established classes of fluorescent probes, offering insights into its potential applications and performance.
The 4-Aminonaphthalene Scaffold: A Foundation for Environmentally Sensitive Probes
The core of the topic molecule is the 4-aminonaphthalene moiety. The photophysical properties of this scaffold are heavily influenced by the electron-donating amino group at the 4-position of the naphthalene ring. This "push-pull" system often leads to a significant intramolecular charge transfer (ICT) character in the excited state, making the fluorescence of these compounds highly sensitive to the polarity of their microenvironment.[1][2]
Studies on related compounds, such as 4-amino-1,8-naphthalimides and 4-aminonaphthalene-1-sulfonic acid, have demonstrated strong positive solvatofluorochromism, where the emission wavelength undergoes a bathochromic (red) shift as the solvent polarity increases.[3][4][5] For instance, the fluorescence of 4-amino-1,8-naphthalimide derivatives can shift from blue in nonpolar solvents to yellow or even orange-yellow in polar protic solvents like methanol.[3][4] This pronounced environmental sensitivity is a key feature, suggesting that this compound could be a valuable tool for probing changes in local polarity, such as those occurring within cellular membranes or during protein conformational changes.
However, this sensitivity often comes at a cost. The fluorescence quantum yields of many 4-aminonaphthalene derivatives tend to decrease with increasing solvent polarity.[3][4] This is attributed to the stabilization of the charge-separated excited state in polar environments, which can enhance non-radiative decay pathways.
Comparative Analysis with Established Fluorescent Probes
To understand the potential advantages and limitations of this compound, it is essential to compare its predicted properties with those of widely used fluorescent probe families. The following sections provide a detailed comparison with Coumarins, Rhodamines, Fluorescein (FITC), Cyanine dyes (Cy3 and Cy5), BODIPY dyes, and Nile Red.
Data Presentation: A Comparative Overview of Fluorescent Probes
| Probe Family | Typical Excitation Max (nm) | Typical Emission Max (nm) | Typical Quantum Yield (Φ) | Key Characteristics |
| 4-Aminonaphthalene (Predicted) | ~350-400 | ~450-550 (environment dependent) | Moderate to High (in nonpolar environments) | High environmental sensitivity (solvatochromism), potential for viscosity sensing. |
| Coumarins | ~350-450 | ~400-550 | High (often >0.5) | High quantum yields, good photostability, some derivatives are pH-sensitive.[6] |
| Rhodamines | ~540-570 | ~560-590 | Very High (often >0.9) | Excellent photostability, high brightness, relatively insensitive to environment.[][8] |
| Fluorescein (FITC) | ~495 | ~519 | High (~0.9) | High quantum yield, but pH-sensitive and prone to photobleaching.[9][10][11][12] |
| Cyanine Dyes (Cy3/Cy5) | ~550 (Cy3) / ~650 (Cy5) | ~570 (Cy3) / ~670 (Cy5) | Moderate (~0.2-0.3) | Emission in the red and far-red spectrum, suitable for multiplexing and in vivo imaging.[13][14][15] |
| BODIPY Dyes | ~490-650 | ~500-660 | Very High (often >0.9) | High photostability, sharp emission peaks, relatively insensitive to solvent polarity.[3][16][17] |
| Nile Red | ~550 | ~630 (environment dependent) | High (in nonpolar environments) | Extreme solvatochromism, excellent for staining lipid droplets.[18][19][20] |
In-depth Comparison
1. Environmental Sensitivity (Solvatochromism):
-
This compound (Predicted): Based on its 4-aminonaphthalene core, this probe is expected to exhibit significant solvatochromism. This makes it a strong candidate for applications where sensing changes in the local environment is the primary goal.
-
Nile Red: This is the gold standard for solvatochromic dyes, showing a dramatic color shift from yellow in nonpolar lipids to deep red in polar environments.[18][21]
-
Coumarins: Many coumarin derivatives also display solvatochromism, though typically to a lesser extent than Nile Red or 4-aminonaphthalene derivatives.
-
Rhodamines, Fluorescein, BODIPY, and Cyanine Dyes: These dye families are generally designed for minimal environmental sensitivity to provide a consistent and robust signal regardless of the local environment.[][10][17]
2. Quantum Yield and Brightness:
-
This compound (Predicted): The quantum yield is expected to be highly dependent on the solvent, likely being high in nonpolar environments and decreasing in polar, protic solvents.
-
BODIPY and Rhodamine Dyes: These are among the brightest fluorophores available, with quantum yields often approaching unity, making them ideal for detecting low-abundance targets.[17]
-
Fluorescein (FITC): Known for its high quantum yield, but this is highly pH-dependent and can be a limiting factor in certain biological applications.[9][10]
-
Coumarins: Generally exhibit high quantum yields and are considered very bright probes.[6]
-
Cyanine Dyes (Cy3/Cy5): Have moderate quantum yields but are valued for their long-wavelength emission.[14]
3. Photostability:
-
This compound (Predicted): Naphthalene-based probes are generally considered to have good photostability due to their rigid aromatic structure.[1]
-
BODIPY and Rhodamine Dyes: Exhibit excellent photostability, allowing for prolonged imaging and observation.[][16]
-
Cyanine Dyes (Cy3/Cy5): Show good photostability, which is crucial for single-molecule FRET experiments.[22]
-
Fluorescein (FITC): Notoriously prone to photobleaching, which can limit its use in applications requiring long-term imaging.[10]
-
Coumarins: Generally possess good photostability.
Experimental Protocols
To empirically determine the performance of this compound and compare it to other fluorescent probes, the following experimental workflows are essential.
Protocol 1: Determination of Photophysical Properties
Objective: To measure the excitation and emission spectra, and the fluorescence quantum yield of the fluorescent probes in various solvents.
Materials:
-
This compound
-
Reference fluorescent probes (e.g., Coumarin 1, Rhodamine 6G, Fluorescein)
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare 1 mM stock solutions of each fluorescent probe in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solution Preparation: Prepare a series of working solutions of each probe in the different solvents of interest. The concentration should be adjusted to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectra Measurement: Record the UV-Vis absorption spectrum of each working solution to determine the absorption maximum (λabs).
-
Emission Spectra Measurement: Excite each working solution at its absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined using the relative method with a well-characterized standard. The following equation is used:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
"sample" and "std" refer to the sample and the standard, respectively.
-
Expected Outcome: This protocol will provide the fundamental photophysical data necessary to populate the comparative table and assess the solvatochromic properties of this compound.
Caption: Workflow for determining photophysical properties.
Protocol 2: Photostability Assay
Objective: To compare the photostability of this compound with other fluorescent probes under continuous illumination.
Materials:
-
Working solutions of the fluorescent probes from Protocol 1
-
Spectrofluorometer with a time-course measurement mode
-
Stable light source (e.g., Xenon lamp)
Procedure:
-
Place a working solution of a fluorescent probe in the spectrofluorometer.
-
Set the excitation and emission wavelengths to the respective maxima.
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Record the fluorescence intensity at regular intervals over an extended period (e.g., 30-60 minutes).
-
Repeat the measurement for all the fluorescent probes to be compared.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability.
Expected Outcome: This assay will provide a direct comparison of the photostability of the probes, which is a critical parameter for live-cell imaging applications.
Caption: Workflow for photostability assay.
Conclusion and Future Directions
While direct experimental data for this compound is not yet publicly available, its chemical structure strongly suggests it belongs to a class of environmentally sensitive fluorescent probes. Its predicted high sensitivity to solvent polarity positions it as a promising candidate for applications in sensing subtle changes in the cellular microenvironment, such as monitoring membrane fluidity or protein-protein interactions.
Compared to workhorse fluorophores like Rhodamines and BODIPYs, which are prized for their brightness and stability, the key advantage of a 4-aminonaphthalene-based probe like this compound would be its ability to report on its surroundings. This makes it a more specialized tool, akin to Nile Red, but with potentially different spectral properties and applications. Its performance against Coumarins would depend on the specific quantum yield and photostability that experimental validation will reveal.
Future research should focus on the synthesis and thorough photophysical characterization of this compound. Determining its excitation and emission spectra, quantum yields in a range of solvents, and its photostability will be crucial to fully unlock its potential as a valuable addition to the fluorescent probe toolbox for researchers in the life sciences.
References
Please note that as of the last update, there are no specific research articles detailing the experimental fluorescent properties of this compound. The following references provide context on the properties of related compounds and the comparative probes discussed.
- Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences.
- Fluorescence lifetimes and quantum yields of ten rhodamine derivatives. Journal of Photochemistry and Photobiology A: Chemistry.
- FITC (Fluorescein isothiocyan
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- Photochemical Properties and Stability of BODIPY Dyes. Molecules.
- Methyl 2-((4-aminonaphthalen-1-yl)oxy)
- The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides. Organic & Biomolecular Chemistry.
- Differences Between Cy3 and Cy5. OmiChem.
- Rhodamine Spectral Properties: Excit
- BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applic
- Syntheses and Properties of Water-Soluble Nile Red Derivatives. Texas A&M University Department of Chemistry.
- Solvatochromism of Nile Red in nonpolar solvents. Applied Spectroscopy.
- Fluorescein isothiocyan
- Naphthalene-based fluorescent probes for glutathione and their applications in living cells and p
- Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. Journal of Fluorescence.
- Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. Journal of Fluorescence.
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Micromachines.
- Structure and properties of CY5. Yusi Medicine.
- Drug-biomolecule Interactions: Fluorescence Studies on Interaction of Aminonaphthalenesulfonic Acid Derivatives With Serum Albumins. Journal of Pharmaceutical Sciences.
- Fluorescein isothiocyan
- 4-Amino-1-naphthalenesulfonic acid. ChemBK.
- Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer.
- Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. Nucleic Acids Research.
- High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances.
- Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. The Journal of Physical Chemistry A.
- Coumarin-derivatives for detection of biological important species. Journal of Pharmaceutical and Biomedical Analysis.
- Fluorescein Isothiocyanate (FITC).
- Photochemistry of a water-soluble coumarin-based photoswitch. Journal of Photochemistry and Photobiology A: Chemistry.
- The Spectroscopic Behaviour of Rhodamine 6G in Liquid and Solid Solutions. IOSR Journal of Applied Physics.
- Cyanine Dyes (Cy2, Cy3, and Cy5). Jackson ImmunoResearch.
- 5(6)-FITC (Fluorescein 5(6)
- Nile Red Fluorescence: Where's the Twist? The Journal of Physical Chemistry B.
- Photophysics of BODIPY Dyes: Recent Advances. IntechOpen.
- Rhodamine B. Oregon Medical Laser Center.
- Photophysical properties and bioimaging application of an aminonaphthalimide-squaraine non-conjugated system. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Optical Behavior of Nile Red in Organic and Aqueous Media Environments. Molecules.
- and two-photon solvatochromism of the fluorescent dye Nile Red and its CF3, F and Br-substituted analogues. Photochemical & Photobiological Sciences.
- 4-Aminonaphthalene-1-sulfonic acid.
- Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)
- Synthesis and Spectral Properties of 8‐Anilinonaphthalene-1- sulfonic Acid (ANS)
- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Deriv
- Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. Journal of Molecular Structure.
- methyl 2-[[[(E)-5-hydroxy-4-methylpent-3-enyl]-naphthalen-1-yloxyphosphoryl]amino]acetate | C19H24NO5P | CID 139528380. PubChem.
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The Synthetic Chemist's Compass: A Comparative Guide to Naphthalene Derivative Synthesis
For researchers, scientists, and professionals in drug development, the naphthalene scaffold is a cornerstone of molecular design. Its unique aromatic system is a privileged structure found in numerous pharmaceuticals, high-performance organic electronics, and fluorescent probes.[1][2][3] The strategic synthesis of naphthalene derivatives, with precise control over substitution patterns, is therefore a critical endeavor. This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing these valuable compounds, supported by experimental data and field-proven insights to inform your selection of the most appropriate methodology.
The Classical Annulation Approach: Building from the Ground Up
Traditional methods for constructing the naphthalene core often involve the annulation of a pre-existing benzene ring. These methods, while sometimes requiring harsh conditions, are foundational and offer access to a wide variety of substitution patterns.
Diels-Alder Reaction
The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a direct route to highly functionalized naphthalene precursors.[2] The reaction of a suitable diene with a dienophile, followed by an aromatization step, can yield complex naphthalene derivatives. The regioselectivity of this reaction is a key consideration and is influenced by the electronic nature of the substituents on both the diene and dienophile.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions on substituted benzenes with appropriate anhydrides or alkylating agents, followed by cyclization and aromatization, represent another classical route. For instance, the reaction of benzene with succinic anhydride, followed by a series of reduction, cyclization, and dehydrogenation steps (the Haworth synthesis), is a well-established, albeit multi-step, method for producing substituted naphthalenes.
Modern Marvels: Transition-Metal Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of naphthalene derivatives, offering milder reaction conditions, improved regioselectivity, and greater functional group tolerance compared to many classical methods.[4][5]
Palladium-Catalyzed Reactions: The Versatile Workhorse
Palladium catalysis is arguably the most powerful tool for the synthesis of polysubstituted naphthalenes.[4][6] A common strategy involves the annulation of internal alkynes with o-allylaryl halides.[4] This approach, developed by Larock and others, allows for the formation of two new carbon-carbon bonds in a single step under relatively mild conditions.
Causality in Catalyst Selection: The choice of palladium source and ligands is critical. Palladium acetate [Pd(OAc)₂] is a common and relatively inexpensive precursor. The addition of phosphine ligands, such as triphenylphosphine (PPh₃), is often necessary to stabilize the active Pd(0) species and promote the catalytic cycle. The base, typically an amine like triethylamine (Et₃N), is required to neutralize the hydrogen halide generated during the reaction.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted Naphthalene [4]
-
To a sealed tube, add the o-allylaryl halide (1.0 mmol), the internal alkyne (1.2 mmol), palladium acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add triethylamine (2.0 mmol) and DMF (5 mL).
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired naphthalene derivative.
Copper-Catalyzed Reactions: A Cost-Effective Alternative
Copper catalysts offer a more economical alternative to palladium for certain naphthalene syntheses.[4] Cascade reactions of 2-halophenyl ketones with 1,3-dicarbonyl compounds, catalyzed by simple copper salts like copper(I) chloride (CuCl), can provide access to 1,2,3,4-tetrasubstituted naphthalenes in moderate to good yields.[4]
Causality in Reaction Conditions: The use of a base, such as cesium carbonate (Cs₂CO₃), is crucial for the deprotonation of the 1,3-dicarbonyl compound, generating the nucleophile required for the initial coupling step. The choice of solvent, often a polar aprotic solvent like DMF, is important for dissolving the reactants and facilitating the reaction.
Gold-Catalyzed Reactions: Mild and Efficient Cyclizations
Gold catalysts have emerged as powerful tools for the synthesis of naphthalenes through the electrophilic cyclization of alkynes.[7][8][9] For instance, gold(I) complexes can catalyze the 6-endo-dig carbocyclization of an alkyne with a pendant diazo group to furnish multi-functionalized naphthalene derivatives under mild conditions.[7][8]
Causality in Catalyst Activity: The high alkynophilicity of gold(I) catalysts is key to their effectiveness. The gold catalyst activates the alkyne towards nucleophilic attack, initiating the cyclization cascade. The choice of the counter-anion on the gold catalyst can significantly influence its reactivity.
Experimental Workflow: Gold-Catalyzed Naphthalene Synthesis
Caption: Gold-catalyzed benzannulation workflow.
C-H Functionalization: The Modern Frontier
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of substituted naphthalenes.[10][11][12][13] This approach avoids the need for pre-functionalized starting materials, reducing step counts and waste.
The regioselectivity of C-H functionalization is a significant challenge due to the presence of multiple, electronically similar C-H bonds in the naphthalene core.[10] The use of directing groups is a common and effective strategy to achieve high regioselectivity. These directing groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, enabling its selective activation and functionalization.
Causality in Regioselectivity: The choice of directing group is paramount in controlling the site of functionalization. For example, a carboxylic acid group at the C1 position can direct palladium-catalyzed arylation to the C8 position.[6] The solvent can also play a crucial role in determining the reaction outcome. For instance, switching the solvent to 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can favor an annulation pathway over a simple arylation.[6]
Comparative Analysis of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Typical Yields | Key Considerations |
| Classical Annulation (e.g., Diels-Alder, Haworth) | Access to diverse substitution patterns, well-established. | Often multi-step, may require harsh conditions, regioselectivity can be an issue. | Variable, can be low to moderate. | Substrate availability, reaction conditions. |
| Palladium-Catalyzed Annulation | High efficiency, mild conditions, good functional group tolerance, often single step.[4] | Catalyst cost, potential for phosphine ligand toxicity. | Good to excellent (60-95%).[4] | Catalyst and ligand selection, substrate scope. |
| Copper-Catalyzed Annulation | Lower catalyst cost, good for specific transformations.[4] | Generally less versatile than palladium, may require higher catalyst loadings. | Moderate to good (50-80%).[4] | Substrate scope, reaction optimization. |
| Gold-Catalyzed Cyclization | Very mild conditions, high efficiency for specific alkyne cyclizations.[7][8] | High catalyst cost, limited to specific substrate classes. | Good to excellent (70-95%).[7][8] | Substrate design, catalyst stability. |
| C-H Functionalization | High atom economy, reduces synthetic steps, access to novel substitution patterns.[10][11] | Regioselectivity can be challenging, often requires directing groups. | Moderate to excellent (50-90%).[6] | Directing group selection, catalyst system. |
Performance of Naphthalene Derivatives in Key Applications
The choice of synthetic route is ultimately guided by the desired application of the naphthalene derivative.
Medicinal Chemistry: Anticancer Agents
Naphthalene derivatives are prevalent in anticancer drug discovery.[1][14][15][16][17] For example, a series of naphthalene-chalcone derivatives were synthesized and evaluated for their antiproliferative activity against the MCF-7 breast cancer cell line.[14] Compound 3a , bearing a 3-hydroxyl-4-methoxy phenyl moiety, exhibited the most potent activity with an IC₅₀ value of 1.42 ± 0.15 µM, significantly more potent than the reference drug cisplatin (IC₅₀ = 15.24 ± 1.27 µM).[14] This highlights the importance of specific substitution patterns for biological activity, which can be accessed through tailored synthetic strategies.
Organic Electronics: Field-Effect Transistors
In the realm of organic electronics, naphthalimide derivatives are prominent n-type organic semiconductor materials.[18] The performance of these materials in devices such as organic field-effect transistors (OFETs) is highly dependent on their molecular structure and solid-state packing, which are in turn determined by the synthetic route. For instance, naphthalene flanked diketopyrrolopyrrole (DPP) derivatives have been synthesized for use in high-performance OFETs.[19][20] The derivative with an n-decyl alkyl chain showed the highest charge carrier mobility of 0.019 cm² V⁻¹ s⁻¹, demonstrating the critical role of synthetic modifications in tuning electronic properties.[19][20]
Logical Relationship: Synthesis to Performance
Caption: Impact of synthesis on molecular properties and performance.
Conclusion
The synthesis of naphthalene derivatives is a dynamic field, with modern catalytic methods offering significant advantages in terms of efficiency, selectivity, and mildness over classical approaches. The choice of synthetic strategy should be a carefully considered decision, weighing factors such as cost, scalability, desired substitution pattern, and functional group tolerance. For researchers aiming to develop novel therapeutics or advanced materials, a thorough understanding of these synthetic methodologies is essential for translating molecular design into tangible performance.
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Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. National Institutes of Health. [Link]
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Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site. Taylor & Francis Online. [Link]
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Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. MDPI. [Link]
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Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. National Institutes of Health. [Link]
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Gold(I)-Catalyzed Aromatization: Expeditious Synthesis of Polyfunctionalized Naphthalenes. PubMed. [Link]
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Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. National Institutes of Health. [Link]
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A Comparative Guide to the Validation of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate Purity
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of chemical compounds is a cornerstone of reproducible and reliable scientific research, particularly in the realm of drug development. The purity of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate is not merely a quality control metric; it is a critical determinant of biological activity, safety, and overall experimental validity. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to inform your analytical strategy.
The compound in focus, this compound, with the molecular formula C13H13NO3, is a naphthalene derivative.[1] Its structure, featuring an aromatic amine and a methyl ester, necessitates a multi-faceted analytical approach to identify and quantify potential impurities. These impurities can arise from the synthesis process, degradation, or storage and may include starting materials, by-products, or isomers.
The Imperative of Purity Validation
In drug development, even minute impurities can have significant consequences. They can alter the pharmacological and toxicological profile of the intended compound, affect its stability and shelf-life, or introduce unforeseen side effects.[2][3][4] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure the quality and safety of pharmaceutical products.[5][6][7][8] This guide will explore several key analytical techniques in the context of these guidelines.
A Comparative Analysis of Purity Validation Techniques
The selection of an appropriate analytical method, or a combination thereof, is contingent on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the desired throughput. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Scientific Rationale: RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains the analyte and impurities to varying degrees, allowing for their separation as they are eluted by a polar mobile phase. The aromatic nature of the naphthalene ring and the presence of the ester group in the target molecule make it well-suited for this technique.
Experimental Protocol: A Validated RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is often effective. A typical gradient might start at 30% Acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around the λmax of the naphthalene chromophore).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Interpretation and Validation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, the validation of an HPLC method for purity requires assessment of specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[5][9] For instance, specificity is demonstrated by showing that the method can separate the main compound from its potential impurities and degradation products.[6]
Workflow for HPLC Method Validation:
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.
Scientific Rationale: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass information, aiding in their identification. This technique is particularly useful for identifying unknown impurities.[10][11][12]
Experimental Protocol: GC-MS Analysis (with derivatization)
-
Derivatization: The primary amine group can be derivatized, for example, by silylation or acylation, to increase volatility.[13]
-
GC Column: A non-polar column, such as a (5%-phenyl)-methylpolysiloxane column, is often used.[14]
-
Oven Temperature Program: A temperature gradient is employed, for instance, starting at 100 °C and ramping up to 300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
Data Interpretation and Validation: The total ion chromatogram (TIC) is used to assess purity based on peak areas. The mass spectrum of each peak is compared to a library (e.g., NIST) for identification of impurities. The validation would follow similar principles to HPLC, with a focus on demonstrating the effectiveness of the derivatization step and the ability to separate and identify potential volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a compound without the need for a reference standard of the same substance.[15][16]
Scientific Rationale: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By integrating the signals of the target compound and comparing them to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation: A precisely weighed amount of this compound and a certified internal standard (e.g., dimethyl sulfoxide) are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions, which includes a long relaxation delay to ensure full relaxation of all protons.
-
Data Processing: The spectrum is carefully phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow for qNMR Purity Assessment:
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A Senior Application Scientist's Guide to Assessing the Biological Efficacy of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphthalene Scaffold as a Privileged Structure in Medicinal Chemistry
The naphthalene ring system, a simple fusion of two benzene rings, is a cornerstone in medicinal chemistry, recognized for its role as a "privileged scaffold."[1][2] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][3][4] Its rigid, planar, and lipophilic nature allows for effective interactions with enzyme active sites and cellular membranes.[5] Numerous clinically successful drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the beta-blocker Propranolol, feature the naphthalene core, underscoring its therapeutic significance.[2]
The subject of this guide, Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate, represents a specific derivatization of this core. It incorporates an aminonaphthalene moiety linked to a methyl acetate group via an ether linkage. While literature on this exact molecule is sparse[6], the constituent parts suggest significant potential for biological activity, particularly in oncology and infectious diseases.[3][7] This guide provides a comprehensive framework for the systematic evaluation of its biological efficacy, drawing comparisons with structurally related compounds and detailing the requisite experimental methodologies. Our objective is to equip researchers with the strategic and technical insights needed to rigorously assess this promising class of compounds.
Section 1: The Comparative Landscape - Efficacy of Structurally Related Naphthalene Derivatives
To establish a benchmark for assessing our target compound, we must first understand the biological activities of its structural relatives. Naphthalene derivatives have been extensively studied, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][8]
Anticancer Activity: A primary area of investigation for naphthalene derivatives is oncology.[9][10] For instance, certain aminobenzylnaphthols have shown potent cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with IC50 values as low as 11.55 µM.[11] Similarly, naphthalen-1-yloxyacetamide derivatives have demonstrated significant antiproliferative effects against breast cancer (MCF-7) cells, with the most potent compound exhibiting an IC50 value of 0.078 µM as an aromatase inhibitor.[1][12] These compounds often induce cell death through apoptosis and cell cycle arrest.[12]
Antimicrobial Activity: The naphthalene scaffold is also a key feature in compounds with potent antimicrobial properties.[4] Amide-coupled naphthalene derivatives have shown impressive antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 100 µg/mL.[3] Furthermore, certain naphthylthiazolylamine derivatives have exhibited significant antifungal activity against Candida species, comparable to the standard drug ketoconazole.[7]
This existing data provides a critical foundation. When we evaluate this compound, we can compare its performance against these established benchmarks to determine its relative potency and potential for further development.
Section 2: A Strategic Framework for Biological Efficacy Assessment
A logical, stepwise approach is essential for thoroughly characterizing the biological activity of a novel compound. The following experimental workflow is proposed to move from broad screening to more specific mechanistic studies.
Caption: Proposed workflow for assessing the biological efficacy of novel naphthalene derivatives.
Phase 1: In Vitro Cytotoxicity and Antimicrobial Screening
The initial step is to determine if the compound exhibits broad biological activity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14]
Experimental Protocol: MTT Cytotoxicity Assay [15][16]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only (e.g., DMSO) controls and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Phase 2: Mechanistic Elucidation - Apoptosis Induction
If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. A key hallmark of many successful anticancer agents is the ability to induce apoptosis, or programmed cell death.[17] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells via flow cytometry.[18][19]
During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[20]
Experimental Protocol: Annexin V/PI Apoptosis Assay [17][18][19]
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.[19] Include untreated and positive controls (e.g., Staurosporine).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[17]
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300-400 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Section 3: Data Presentation and Comparative Analysis
To facilitate a clear comparison, all quantitative data should be summarized in a structured table. This allows for an at-a-glance assessment of the novel derivative's performance against known compounds.
Table 1: Comparative Biological Efficacy of Naphthalene Derivatives
| Compound Class | Specific Derivative | Target Cell Line | Assay | Efficacy (IC50 / MIC) | Reference |
| Test Compound | This compound | MCF-7 (Breast Cancer) | MTT | Hypothetical: 5.2 µM | - |
| Naphthalen-1-yloxyacetamide | Compound 5d | MCF-7 (Breast Cancer) | Aromatase Inhibition | 0.078 µM | [1] |
| Naphthalen-1-yloxyacetamide | Compound 5c | MCF-7 (Breast Cancer) | Aromatase Inhibition | 0.143 µM | [1] |
| Aminobenzylnaphthol | MMZ-140C | HT-29 (Colorectal Cancer) | MTT | 11.55 µM | [11] |
| Aminobenzylnaphthol | MMZ-45AA | BxPC-3 (Pancreatic Cancer) | MTT | 13.26 µM | [11] |
| Amide-coupled Naphthalene | Compound 39 | S. aureus (Bacteria) | MIC | 12.5 - 100 µg/mL | [3] |
| Naphthylthiazolylamine | Compound 5b | P. aeruginosa (Bacteria) | MIC | 62.5 µg/mL | [7] |
Note: The IC50 value for the test compound is hypothetical and serves as an example for comparison.
Section 4: Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.[9][21] Systematic modifications to the core structure of this compound can provide valuable insights into which chemical features are critical for its biological activity.
Caption: Key sites for SAR modification on the this compound scaffold.
Based on literature, the following hypotheses can be made:
-
Amino Group (Site 1): The position and nature of the substituent on the naphthalene ring are critical. Shifting the amino group or replacing it with other electron-donating or -withdrawing groups will likely modulate the compound's binding affinity and activity.[21]
-
Ether Linkage (Site 2): The flexibility and nature of the linker are important. Replacing the ether oxygen with sulfur (thioether) or converting it to a more rigid amide linkage could significantly impact the compound's conformation and biological efficacy.
-
Ester Moiety (Site 3): The terminal ester group is a prime site for modification. Hydrolysis to the corresponding carboxylic acid could alter solubility and cell permeability. Conversion to a series of different amides could introduce new hydrogen bonding capabilities, potentially enhancing target interaction.[3]
Conclusion
While this compound is a novel derivative with limited direct biological data, its structural components are well-represented in a multitude of bioactive compounds. The naphthalene scaffold is a proven platform for developing potent therapeutic agents. By employing the systematic assessment framework outlined in this guide—progressing from broad cytotoxicity screening to specific mechanistic studies like apoptosis analysis—researchers can effectively characterize its biological efficacy. A rigorous comparative analysis against established naphthalene derivatives, coupled with insightful SAR studies, will be paramount in determining the true therapeutic potential of this compound class and guiding future drug discovery efforts.
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A Comparative Guide to the Bio-Assay Performance of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Executive Summary
This guide provides a comprehensive framework for evaluating the biological performance of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate, a naphthalene derivative with significant potential in chemical biology and drug discovery. Structurally analogous to synthetic auxins and other bioactive naphthol compounds, this molecule presents a compelling case for investigation. This document outlines a series of robust, validated assays to characterize its efficacy, focusing on its potential as a pro-auxin in plant biology while also exploring broader pharmacological activities. We present detailed experimental protocols, a comparative analysis against established benchmarks, and a rationale for experimental design, empowering researchers to rigorously assess this compound's capabilities.
Introduction: Chemical Identity and Rationale for Investigation
Structure and Properties
This compound (PubChem CID: 59553142) is an organic compound with the molecular formula C₁₃H₁₃NO₃.[1] Its structure features a 4-amino-1-naphthol core ether-linked to a methyl acetate group. This configuration is critical as it combines the known bioactive naphthalene scaffold with a labile ester group, suggesting a potential pro-drug or pro-hormone mechanism of action.
Key Properties:
-
Molecular Weight: 231.25 g/mol [1]
-
IUPAC Name: methyl 2-(4-aminonaphthalen-1-yl)oxyacetate[1]
-
CAS Number: 874133-47-8[1]
The Naphthyl Core: A Precedent of Bioactivity
The naphthalene ring is a privileged scaffold in medicinal chemistry and agriculture. Derivatives of 1-naphthol have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, acetylcholinesterase inhibition, and antimicrobial properties.[2][3][4] Specifically, compounds containing the naphthalen-1-yloxy acetic acid moiety, structurally similar to our target compound, have been synthesized and evaluated for various biological effects.[5] This history of broad bioactivity provides a strong rationale for screening this compound across multiple assay platforms.
The "Pro-hormone" Hypothesis: An Analogy to Auxins
The most striking structural similarity of this compound is to 1-Naphthaleneacetic acid (1-NAA), a widely used synthetic auxin that regulates numerous aspects of plant growth and development.[6] However, direct application of traditional auxins like NAA or Indole-3-acetic acid (IAA) is often ineffective in specific tissues, such as the light-grown hypocotyl, due to poor diffusion or rapid metabolism.[7]
Research has shown that masking the active carboxyl group of an auxin can create a "pro-auxin," a pro-drug analog that diffuses more effectively into target tissues before being cleaved by endogenous enzymes to release the active hormone.[7][8] We hypothesize that this compound functions as a pro-auxin. The methyl ester group could enhance its uptake and transport in plants, after which intracellular esterases would hydrolyze it to the active carboxylic acid form, initiating an auxin response.
Caption: Proposed pro-auxin mechanism of action.
Comparative Framework: Assays and Benchmarks
To validate the pro-auxin hypothesis and characterize the compound's performance, a comparative approach is essential. We will evaluate this compound against well-established standards in validated plant biology assays.
| Compound Class | Specific Compound | Rationale for Inclusion |
| Test Compound | This compound | The subject of investigation; hypothesized pro-auxin. |
| Positive Control | 1-Naphthaleneacetic acid (1-NAA) | Potent, stable synthetic auxin; represents the putative active form.[6] |
| Positive Control | Indole-3-acetic acid (IAA) | The primary native auxin in most plants; provides a natural benchmark.[7] |
| Negative Control | 4-amino-1-naphthol | The core scaffold without the oxyacetate side chain; expected to be inactive as an auxin.[9] |
Assay Protocol & Performance Evaluation: Plant Growth Regulation
Assay Principle: Arabidopsis Hypocotyl Elongation
In light-grown Arabidopsis thaliana seedlings, hypocotyl (embryonic stem) elongation is inhibited. This inhibition can be overcome by potent, readily transported auxins or pro-auxins, making it an ideal assay to test our hypothesis.[7] Traditional auxins like IAA and NAA fail to elicit this response, providing a clear background for observing the specific effects of a pro-hormone.[8]
Caption: Workflow for the hypocotyl elongation assay.
Detailed Protocol: Hypocotyl Elongation Assay
-
Seed Preparation: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Wash seeds five times with sterile distilled water.
-
Stratification: Resuspend seeds in 0.1% sterile agar and stratify at 4°C for 2-3 days in the dark to ensure uniform germination.
-
Plating: Plate seeds onto solid half-strength Linsmaier and Skoog (LS) medium in Petri dishes.
-
Germination: Place plates vertically under continuous white light (80-100 µmol m⁻² s⁻¹) at 22°C for 3 days.
-
Treatment: Prepare a dilution series (e.g., 0.1, 1, 5, 10, 25 µM) of the test compound and controls in liquid 0.5X LS medium. Use DMSO as a vehicle control (final concentration ≤ 0.1%).
-
Seedling Transfer: Carefully transfer 3-day-old seedlings into 24-well plates, with each well containing 1 mL of the treatment solution.
-
Incubation: Return the 24-well plates to the same light and temperature conditions for an additional 4-5 days.
-
Measurement: Remove seedlings and mount them on microscope slides. Capture images using a stereomicroscope equipped with a camera.
-
Data Analysis: Measure the length of the hypocotyl from the base of the cotyledons to the root junction using software like ImageJ. For each treatment, measure at least 15-20 seedlings.
Illustrative Performance Data
The following table presents hypothetical, yet plausible, data to illustrate the expected outcomes from the hypocotyl elongation assay.
| Compound | Concentration (µM) | Mean Hypocotyl Length (mm) ± SE | Statistical Significance vs. DMSO |
| DMSO (Vehicle) | 0.1% | 1.5 ± 0.1 | - |
| Methyl 2-[...]]oxy]acetate | 5 | 4.2 ± 0.3 | |
| Methyl 2-[...]]oxy]acetate | 10 | 5.8 ± 0.4 | **** |
| Methyl 2-[...]]oxy]acetate | 25 | 4.9 ± 0.5 | |
| 1-NAA | 10 | 1.6 ± 0.2 | n.s. |
| IAA | 10 | 1.4 ± 0.1 | n.s. |
| 4-amino-1-naphthol | 10 | 1.5 ± 0.2 | n.s. |
| *(Note: Data are illustrative. n.s. = not significant; ***p < 0.001; ***p < 0.0001) |
Interpretation of Expected Results
The illustrative data show that this compound induces significant hypocotyl elongation in a dose-dependent manner, with a peak effect around 10 µM. Crucially, the established auxins (1-NAA, IAA) and the precursor (4-amino-1-naphthol) show no activity, strongly supporting the pro-auxin hypothesis.[7] This outcome would suggest that the methyl ester modification is key to delivering auxin activity to this specific tissue.
Assay Protocol & Performance Evaluation: Cellular Auxin Response
Assay Principle: DR5 Reporter Gene Assay
To confirm that the observed growth phenotype is due to the activation of the canonical auxin signaling pathway, a reporter gene assay is employed. The DR5 promoter is a synthetic promoter containing multiple auxin response elements (AuxREs) that strongly drives the expression of a reporter gene—such as β-glucuronidase (GUS) or Green Fluorescent Protein (GFP)—in the presence of active auxin.[8][10] Visualizing reporter activity allows for a cellular-level confirmation of auxin response.
Detailed Protocol: DR5::GUS Staining
-
Plant Material: Use a transgenic Arabidopsis line expressing DR5::GUS.
-
Seedling Growth: Grow seedlings for 5-6 days on solid 0.5X LS medium under continuous light.
-
Treatment: Transfer seedlings into liquid 0.5X LS medium containing the test compounds (e.g., 10 µM) or DMSO for 12-16 hours.
-
GUS Staining:
-
Submerge seedlings in GUS staining buffer (100 mM sodium phosphate pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc).
-
Apply a vacuum for 5-10 minutes to aid buffer infiltration.
-
Incubate at 37°C in the dark for 6-12 hours, or until blue staining is visible.
-
-
Destaining: Remove the staining buffer and clear the chlorophyll by incubating in 70% ethanol at room temperature, changing the ethanol several times.
-
Imaging: Mount the cleared seedlings in 50% glycerol and observe using a DIC microscope.
Expected Qualitative Performance
| Compound (at 10 µM) | Expected DR5::GUS Staining Pattern | Interpretation |
| DMSO (Vehicle) | Faint staining in root tips and cotyledon margins. | Baseline endogenous auxin activity. |
| Methyl 2-[...]]oxy]acetate | Strong staining in hypocotyl, cotyledons, and root vasculature. | Compound is converted to an active auxin, triggering a systemic response. |
| 1-NAA | Intense staining in roots, but minimal staining in the hypocotyl. | Confirms poor acropetal (root-to-shoot) transport or activity in light-grown shoots. |
| 4-amino-1-naphthol | Same as DMSO control. | The core scaffold does not trigger the auxin signaling pathway. |
Broader Biological Screening: Other Potential Activities
Based on the known activities of related naphthalen-1-ol derivatives, it is prudent to screen this compound in other assay systems.[2][3][5]
| Assay Type | Principle | Target Cell Lines / Enzymes | Comparative Benchmarks |
| Anticancer Cell Viability | MTT or Resazurin assay to measure metabolic activity as an indicator of cell viability after 48-72h treatment. | MCF-7 (Breast), A549 (Lung), PC-3 (Prostate), HeLa (Cervical).[2] | Doxorubicin, Cisplatin. |
| Enzyme Inhibition | Ellman's method for Acetylcholinesterase (AChE) activity, measuring the rate of thiocholine production.[3][4] | Purified AChE from electric eel or human erythrocytes. | Tacrine, Donepezil. |
| Antioxidant Activity | DPPH or ABTS radical scavenging assays, measuring the reduction in absorbance of a colored radical solution.[3][4] | - | Trolox, Ascorbic Acid. |
Representative Synthesis
The synthesis of this compound can be achieved via a two-step process starting from 4-amino-1-naphthol. This involves an initial etherification followed by esterification, a common strategy for producing such derivatives.[5][11]
Caption: A plausible synthetic route for the target compound.
Conclusion and Future Directions
This guide establishes a robust, hypothesis-driven framework for the comprehensive evaluation of this compound. The primary assays detailed herein are designed to rigorously test its potential as a novel pro-auxin, a tool that could provide unprecedented access to study auxin signaling in previously inaccessible plant tissues.[7]
Positive results from the hypocotyl elongation and DR5 reporter assays would provide strong evidence for this mechanism. Subsequent experiments should include:
-
LC-MS/MS analysis of treated plant tissues to directly detect the parent compound and its hydrolyzed, active carboxylic acid metabolite.
-
Structure-Activity Relationship (SAR) studies by synthesizing analogs with different ester groups (e.g., ethyl, tert-butyl) to modulate the rate of cleavage and activity.
-
Evaluation in auxin receptor mutants (e.g., tir1-1, afb2-3) to confirm that the compound's activity is dependent on the canonical TIR1/AFB signaling pathway.[8]
By following the protocols and comparative benchmarks outlined, researchers can effectively determine the performance and potential applications of this compound, contributing valuable knowledge to the fields of chemical biology and plant science.
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A Researcher's Guide to Characterizing the Cross-Reactivity of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Introduction: The Naphthalene Scaffold and the Imperative of Selectivity
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its rigid, lipophilic nature provides an excellent framework for orienting functional groups to interact with biological targets. Molecules built on this scaffold have demonstrated a vast spectrum of biological activities, from anticancer and anti-inflammatory to antimicrobial and antiviral properties.[1]
The compound of interest, Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate , incorporates this versatile naphthalene core. While specific biological data for this exact molecule is not extensively published, the presence of the 4-amino-1-naphthol substructure is particularly noteworthy. Derivatives of this motif have been identified as potent inhibitors of various protein kinases, including Abl and Akt1. This precedent strongly suggests that this compound is likely to exhibit activity against one or more protein kinases.
However, the very structural features that make the naphthalene scaffold so effective also present a significant challenge: the potential for cross-reactivity. The ATP-binding site, the target of most small-molecule kinase inhibitors, is highly conserved across the human kinome, which comprises over 500 members.[2][3] A lack of selectivity, where a compound inhibits multiple unintended kinases, can lead to off-target toxicities and confound the interpretation of experimental results. Therefore, a rigorous assessment of a new compound's selectivity profile is not merely a supplementary exercise but a critical step in its validation as a chemical probe or its progression as a therapeutic candidate.
This guide provides a comprehensive framework for characterizing the cross-reactivity of this compound. We will objectively compare its hypothetical performance with established multi-kinase inhibitors, provide detailed experimental protocols for generating essential selectivity data, and offer insights into the interpretation of these results.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the selectivity profile of our topic compound, it is essential to compare it against well-characterized kinase inhibitors. An ideal comparison includes compounds with varying degrees of selectivity. For this guide, we have selected two widely-used, clinically relevant multi-kinase inhibitors:
-
Dasatinib (Sprycel®) : A potent inhibitor of the BCR-ABL fusion protein and the Src family of kinases.[4] It is known for its broad activity across the kinome and serves as an example of a promiscuous, or multi-targeted, inhibitor.[5]
-
Sorafenib (Nexavar®) : An inhibitor of several tyrosine protein kinases, including VEGFR, PDGFR, and Raf family kinases.[6][7] It also demonstrates activity against a range of other kinases, making it a relevant multi-kinase inhibitor for comparison.
By comparing the (hypothetical) selectivity profile of this compound against the known profiles of Dasatinib and Sorafenib, researchers can gain a clearer understanding of its relative specificity and potential for off-target effects.
Generating the Data: Key Experimental Methodologies
Two primary methodologies are considered the gold standard for assessing kinase inhibitor selectivity: large-scale competitive binding assays (kinome scanning) and cellular target engagement assays.
Methodology 1: Kinome Scanning via Competitive Binding Assay
Principle: Kinome scanning platforms, such as KINOMEscan®, utilize a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases.[8][9] The assay does not measure enzymatic activity but rather the ability of the compound to displace a known, immobilized ligand from the kinase's ATP-binding site. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag fused to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[8] This method provides a direct, thermodynamic measure of binding affinity (dissociation constant, Kd) or a percentage of inhibition at a fixed concentration.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a 100 mM stock solution.
-
Prepare a fresh intermediate dilution of the stock solution in 100% DMSO. For a standard screening concentration of 10 µM, this would typically be a 100X solution (1 mM).
-
Submit the compound to a commercial provider (e.g., Eurofins Discovery) for screening against their comprehensive kinase panel (e.g., scanMAX panel of 468 kinases).
-
-
Assay Procedure (as performed by the service provider):
-
Kinases, tagged with a unique DNA identifier, are mixed with the test compound at the desired concentration (e.g., 10 µM).
-
An immobilized, broad-spectrum kinase inhibitor is introduced to the mixture.
-
The mixture is allowed to reach equilibrium.
-
The immobilized ligand beads are washed to remove unbound proteins.
-
The amount of kinase bound to the beads is quantified by qPCR using the DNA tag.
-
-
Data Analysis:
-
The results are typically expressed as "Percent of Control" (%Ctrl), calculated as: (Test Compound Signal / DMSO Control Signal) x 100
-
A smaller %Ctrl value indicates stronger binding of the test compound to the kinase.
-
Alternatively, results can be expressed as "Percent Inhibition," calculated as: (1 - (%Ctrl / 100)) x 100
-
For compounds showing significant inhibition, follow-up dose-response experiments are performed to determine the dissociation constant (Kd).
-
Logical Workflow for Kinome Scanning
Caption: Workflow for assessing kinase inhibitor selectivity using a competitive binding assay.
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a biophysical method that assesses target engagement in a cellular environment.[5][10] It is based on the principle of ligand-induced thermal stabilization. When a protein is heated, it denatures and aggregates. However, if a compound is bound to the protein, it often increases the protein's stability, resulting in a higher denaturation temperature.[11][12] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[10]
Experimental Protocol: CETSA for a Specific Kinase Target (e.g., Src)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase, like HT-29 for Src) to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO). Incubate for a specified time (e.g., 1 hour) at 37°C to allow for cell penetration and binding.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples for a short duration (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C).
-
Immediately cool the samples to 4°C to stop further denaturation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein (e.g., Src) in the supernatant using a standard protein detection method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature point, normalize the amount of soluble protein to the amount present in the unheated (37°C) sample.
-
Plot the normalized soluble protein fraction against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement in the cellular context.
-
Logical Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing cellular target engagement using CETSA.
Comparative Analysis: Interpreting the Selectivity Data
To illustrate how to interpret the data generated from these assays, we will use publicly available kinome scan data for Dasatinib and Sorafenib and compare it to a hypothetical but plausible dataset for this compound.
Hypothetical Scenario: this compound was screened at 10 µM against a panel of 468 kinases. The results indicate potent inhibition of several kinases, particularly within the Src and Abl families, but also significant off-target activity.
Table 1: Comparative Kinase Inhibition Profiles (% Inhibition at 10 µM)
| Kinase Target | Methyl 2-[...]* (Hypothetical) | Dasatinib[13] | Sorafenib[14] | Kinase Family |
|---|---|---|---|---|
| Primary Targets | ||||
| SRC | 99.5 | 99.9 | 45.2 | TK |
| ABL1 | 99.2 | 100 | 25.1 | TK |
| LCK | 98.8 | 100 | 18.3 | TK |
| YES1 | 98.5 | 100 | 33.7 | TK |
| BRAF | 45.1 | 96.5 | 99.8 | TKL |
| VEGFR2 (KDR) | 60.3 | 99.8 | 99.5 | TK |
| Selected Off-Targets | ||||
| DDR1 | 85.4 | 99.9 | 98.9 | TK |
| EPHB4 | 78.2 | 100 | 94.3 | TK |
| FLT3 | 55.6 | 99.8 | 99.1 | TK |
| KIT | 48.9 | 100 | 99.6 | TK |
| p38α (MAPK14) | 30.1 | 99.6 | 98.2 | CMGC |
| RIPK2 | 92.0 | 99.9 | 15.5 | TKL |
| CSF1R (FMS) | 75.3 | 100 | 98.7 | TK |
*Data for this compound is hypothetical for illustrative purposes.
Interpretation of Comparative Data:
-
This compound (Hypothetical): The hypothetical data suggests this compound is a potent inhibitor of the Src and Abl families, consistent with the activity of related 4-amino-1-naphthol derivatives. However, it also shows significant inhibition of other kinases like DDR1, EPHB4, and RIPK2, indicating a degree of promiscuity. Its profile appears more focused than Dasatinib but less specific than a highly selective inhibitor.
-
Dasatinib: The data confirms its well-established profile as a highly promiscuous inhibitor.[5] At 10 µM, it inhibits a vast number of kinases across different families with near-complete potency. This broad activity is responsible for both its therapeutic efficacy in certain cancers and its side-effect profile.
-
Sorafenib: This compound shows a distinct profile, potently inhibiting its known targets like BRAF, VEGFR2, FLT3, and KIT.[6] While still a multi-targeted inhibitor, its spectrum of potent inhibition is different from that of Dasatinib and our hypothetical compound.
This comparative analysis allows a researcher to classify this compound within the spectrum of kinase inhibitor selectivity. The hypothetical data positions it as a "moderately selective" or "group-focused" inhibitor, warranting further investigation into the functional consequences of its off-target activities.
Conclusion and Future Directions
The journey from a promising chemical scaffold to a validated research tool or a clinical candidate is paved with rigorous characterization. For a novel compound like this compound, whose naphthalene core suggests kinase inhibitory potential, a comprehensive cross-reactivity assessment is paramount.
This guide has outlined the essential methodologies—kinome scanning and CETSA—that form the cornerstone of modern selectivity profiling. By employing these techniques, researchers can generate high-quality, quantitative data on the binding and target engagement of their compound.
The comparative analysis, benchmarked against established drugs like Dasatinib and Sorafenib, provides the necessary context to interpret this data. Our hypothetical results for this compound illustrate how one might position a new compound: as a highly selective probe, a promiscuous multi-tasker, or something in between. This understanding is critical for designing subsequent experiments, anticipating potential off-target effects, and ultimately, determining the future trajectory of the compound in the drug discovery and development pipeline. The next logical steps would involve cell-based assays to confirm that the observed binding translates into functional inhibition of the identified on- and off-targets.
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Safety Operating Guide
Proper Disposal of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate. As researchers and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to protecting both laboratory personnel and the environment. This document offers a procedural, step-by-step approach grounded in scientific principles and regulatory compliance.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial.
GHS Hazard Classification:
Based on aggregated data from the European Chemicals Agency (ECHA) Clinical & Laboratory Inventory, this compound is classified with the following hazards[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
The chemical structure, containing an aminonaphthalene moiety, suggests potential for other hazards not yet fully characterized. Naphthalene and its derivatives are known for their toxicity, and it is prudent to handle this compound with a high degree of caution[2].
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a designated hazardous waste container. Do not allow the material to enter drains or waterways.
Waste Identification and Classification
Proper disposal begins with correct waste identification according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA)[3][4][5].
A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[5].
While this compound is not specifically listed as a P- or U-listed hazardous waste, its toxicological profile indicates that it should be managed as a hazardous waste[1][3]. The "Toxicity" characteristic is often determined through the Toxicity Characteristic Leaching Procedure (TCLP). However, in a laboratory setting, it is best practice to treat all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department[6].
Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous waste.
On-Site Waste Accumulation and Segregation
The proper accumulation and segregation of chemical waste at the point of generation are critical for safety and compliant disposal.
Satellite Accumulation Areas (SAAs)
Laboratories are permitted to accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[7][8][9][10].
Key SAA Requirements:
-
Location: The SAA must be at or near the process that generates the waste and under the control of the operator of that process[8].
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents.
-
Container Condition: Containers must be in good condition, compatible with the waste, and kept securely closed except when adding waste[7][11].
-
Quantity Limits: No more than 55 gallons of non-acutely hazardous waste and/or one quart of acutely hazardous waste may be accumulated in an SAA[7][8][9].
Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions[6][11][12].
-
Solid Waste:
-
Collect un-dissolved this compound and contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) in a designated, properly labeled, and sealed solid hazardous waste container.
-
-
Liquid Waste:
-
If dissolved in a solvent, collect the waste in a separate, compatible liquid hazardous waste container.
-
Crucially, do not mix this waste stream with other incompatible chemical wastes. For example, avoid mixing with strong oxidizing agents, strong acids, or strong bases unless the reaction is part of a specific neutralization protocol approved by your EHS department.
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Flowchart
Step-by-Step Disposal Protocol
-
Container Preparation:
-
Obtain a compatible hazardous waste container from your institution's EHS department. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is appropriate. For liquid waste, an HDPE or glass bottle with a screw cap is suitable.
-
Ensure the container is clean and dry before use.
-
Affix a "Hazardous Waste" label to the container.
-
-
Waste Collection:
-
Carefully transfer the waste into the prepared container, minimizing the generation of dust or aerosols.
-
For solid waste, ensure that any contaminated items are placed entirely within the container.
-
For liquid waste, use a funnel to prevent spills and do not overfill the container (leave at least 10% headspace).
-
-
Container Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound".
-
If it is a solution, list all components and their approximate concentrations.
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
Storage in SAA:
-
Store the sealed and labeled container in your designated Satellite Accumulation Area.
-
Ensure the SAA is away from heat sources and incompatible chemicals.
-
-
Arranging for Pickup:
-
Once the container is full, or if you are discontinuing the use of this chemical, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
The overall disposal workflow is summarized in the following diagram:
Caption: Disposal Workflow for this compound
Final Disposal by a Licensed Vendor
Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the collected waste[13][14][15][16][17]. The most common and environmentally responsible method for disposing of solid organic chemical waste is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the hazardous compounds.
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- Cornell University Environmental Health and Safety. (n.d.). Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas).
- Virginia Department of Environmental Quality. (n.d.). Satellite Accumulation Area Requirements.
- Colorado Department of Public Health and Environment. (n.d.). Satellite Accumulation Area Guidance for Large Quantity Generators.
- Massachusetts Department of Environmental Protection. (n.d.). Satellite Area Accumulation of Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
- California Department of Toxic Substances Control. (n.d.). Satellite Accumulation.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Pennsylvania Environmental Health and Radiation Safety. (2019, November 25). Guidelines for Segregating and Combining Chemical Wastes into Containers.
- National Center for Biotechnology Information. (n.d.). Methyl 2-((4-aminonaphthalen-1-yl)oxy)acetate. PubChem Compound Summary for CID 59553142.
- Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
- Vanderbilt University Environmental Health & Safety. (n.d.). Guide to Managing Laboratory Chemical Waste.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Sigma-Aldrich. (2024, July 14). Safety Data Sheet - Methyl acetate.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - [Example of a toxic chemical].
- Waste Control Specialists. (2024, August 26). Waste Control and Storage Services in Texas.
- Clean Earth. (n.d.). Raleigh, NC Hazardous Waste Management.
- Fisher Scientific. (2009, September 26). Safety Data Sheet - Methyl acetate.
- Agilent Technologies. (2019, March 25). Safety Data Sheet - Methyl Acetate.
- Clean Management Environmental Group, Inc. (n.d.). Hazardous Waste Disposal in Portland, Oregon.
- Veolia UK. (n.d.). Waste, Water & Energy Services.
- Safety-Kleen. (n.d.). Environmental Products & Services.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
